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Core Science & Biosynthesis

Foundational

Chemical Structure, Properties, and Synthetic Utility of Methyl 3-amino-5-methylhexanoate: A Technical Guide

Executive Summary In the realm of peptidomimetics and advanced drug discovery, unnatural amino acids serve as critical building blocks for developing proteolytically stable therapeutics. Methyl 3-amino-5-methylhexanoate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of peptidomimetics and advanced drug discovery, unnatural amino acids serve as critical building blocks for developing proteolytically stable therapeutics. Methyl 3-amino-5-methylhexanoate (commonly referred to as methyl β -homoleucinate) is a highly valued β -amino acid derivative. While it is frequently encountered in chemical catalogs, it is often structurally confused with the blockbuster neuropathic pain drug, pregabalin, due to their identical molecular formulas.

This technical whitepaper provides an in-depth analysis of the chemical identity, physicochemical properties, and synthetic utility of Methyl 3-amino-5-methylhexanoate. Designed for application scientists and drug development professionals, this guide establishes robust, self-validating protocols for its synthesis and integration into solid- and solution-phase peptide workflows.

Chemical Identity & Structural Analysis

Methyl 3-amino-5-methylhexanoate is the methyl ester of 3-amino-5-methylhexanoic acid ( β -homoleucine)[1]. In synthetic applications, it is predominantly utilized as its (S)-enantiomer and supplied as a hydrochloride salt to prevent spontaneous intermolecular cyclization (lactamization)[2].

Physicochemical Properties

Understanding the physicochemical profile of this compound is essential for optimizing chromatographic purification and peptide coupling conditions. The esterification of the free carboxylic acid significantly alters its solubility profile, shifting it from a highly polar zwitterion to a lipophilic organic salt[3].

PropertyValue
IUPAC Name Methyl 3-amino-5-methylhexanoate
Molecular Formula C₈H₁₇NO₂ (Free base) / C₈H₁₈ClNO₂ (HCl salt)
Molecular Weight 159.23 g/mol (Free base) / 195.69 g/mol (HCl salt)
CAS Registry Numbers 181075-66-1 (S-isomer); 1858255-68-1 (HCl salt)
Topological Polar Surface Area (TPSA) 52.32 Ų
LogP (Predicted) 0.92
Hydrogen Bond Donors / Acceptors 1 / 3
Physical State White crystalline solid (HCl salt)
Storage Conditions 2-8 °C, inert atmosphere, desiccated

Data synthesized from.

Structural Isomerism: Clarifying the Pregabalin Confusion

A common point of failure in literature and inventory management is the conflation of Methyl 3-amino-5-methylhexanoate with the methyl ester of pregabalin. Both the free base of Methyl 3-amino-5-methylhexanoate and the free acid of pregabalin share the exact same molecular formula (C₈H₁₇NO₂) and molecular weight (159.23 g/mol )[3][4].

However, their carbon skeletons are fundamentally different:

  • Pregabalin is a γ -amino acid: 3-(aminomethyl)-5-methylhexanoic acid . The primary amine is located on a branched methyl group[4].

  • Methyl 3-amino-5-methylhexanoate is a β -amino acid ester. The primary amine is located directly on the C3 position of the hexanoate backbone[5].

Isomerism C8H17NO2 Formula: C8H17NO2 (Isomeric Pair) Pregabalin Pregabalin 3-(aminomethyl)-5-methylhexanoic acid (Gamma-Amino Acid) C8H17NO2->Pregabalin MethylEster Methyl 3-amino-5-methylhexanoate Methyl beta-homoleucinate (Beta-Amino Acid Ester) C8H17NO2->MethylEster Feature1 Free Carboxylic Acid Primary Amine on Branch Pregabalin->Feature1 Feature2 Methyl Ester Primary Amine on Backbone MethylEster->Feature2

Figure 1: Structural divergence between C8H17NO2 isomers.

Synthetic Methodologies & Experimental Protocols

Free β -amino acids are zwitterionic, rendering them highly insoluble in the organic solvents (e.g., DMF, DCM) required for standard peptide coupling. Converting β -homoleucine to its methyl ester hydrochloride salt protects the C-terminus and drastically improves organic solubility.

Protocol 1: Synthesis via Modified Fischer Esterification

Objective: Convert 3-amino-5-methylhexanoic acid into Methyl 3-amino-5-methylhexanoate HCl salt.

Causality & Mechanism: Traditional aqueous acid catalysis is inefficient for amino acids due to equilibrium limitations. Instead, reacting thionyl chloride (SOCl₂) with anhydrous methanol generates anhydrous HCl and methyl chlorosulfite in situ. This highly reactive intermediate drives the esterification to completion without introducing water, ensuring the final product precipitates cleanly as the stable hydrochloride salt.

Step-by-Step Workflow:

  • Preparation: Suspend 1.0 equivalent of 3-amino-5-methylhexanoic acid (free base) in anhydrous methanol to achieve a 0.5 M concentration. Place the reaction flask in an ice bath (0 °C) under a steady stream of argon.

  • Activation: Dropwise add 1.5 equivalents of thionyl chloride (SOCl₂) over 30 minutes.

    • Self-Validating Check: The suspension should gradually clear into a homogeneous solution as the HCl salt forms and dissolves in methanol.

  • Reflux: Remove the ice bath and heat the mixture to 65 °C (reflux) for 4 to 6 hours.

    • Self-Validating Check: Monitor reaction progress via TLC (DCM:MeOH 9:1, Ninhydrin stain). The reaction is complete when the baseline zwitterion spot disappears.

  • Concentration: Cool the mixture to room temperature. Evaporate the volatiles (methanol, unreacted HCl, and SO₂ byproducts) under reduced pressure to yield a crude viscous oil.

  • Purification (Trituration): Suspend the crude oil in ice-cold anhydrous diethyl ether and stir vigorously for 15 minutes.

    • Causality: The highly polar HCl salt of the amino ester is completely insoluble in ether, causing it to crash out as a white crystalline solid, while non-polar impurities remain solvated.

  • Isolation: Filter the precipitate over a glass frit, wash twice with cold ether, and dry under high vacuum for 12 hours. Expected yield: >90% with >95% purity[2].

Workflow Start 3-amino-5-methylhexanoic acid (Beta-homoleucine) Reaction Fischer Esterification (4-6 hours) Start->Reaction Reagent Methanol + SOCl2 (0°C to Reflux) Reagent->Reaction Workup Evaporation & Cold Ether Wash Reaction->Workup Product Methyl 3-amino-5-methylhexanoate HCl Salt (>95% Purity) Workup->Product

Figure 2: Step-by-step synthesis workflow for the esterification process.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured Methyl 3-amino-5-methylhexanoate, the following analytical benchmarks must be met before proceeding to downstream peptide synthesis:

  • LC-MS (ESI+): The calculated exact mass of the free base is 159.1259 Da. A dominant [M+H]+ pseudo-molecular ion peak must be observed at m/z 160.13 [6].

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • A sharp singlet at ~3.65 ppm integrating to 3H confirms the successful installation of the methyl ester.

    • A broad singlet at ~8.20 ppm integrating to 3H confirms the presence of the protonated primary amine ( −NH3+​ ).

    • Two overlapping doublets at ~0.85 ppm integrating to 6H represent the terminal isobutyl methyl groups.

Applications in Peptidomimetics

Incorporating β -amino acids like Methyl 3-amino-5-methylhexanoate into peptide sequences yields β -peptides . Because natural proteolytic enzymes (like pepsin, trypsin, and elastase) have active sites evolutionarily strictly tailored to the geometry of α -peptides, β -peptides exhibit near-total resistance to enzymatic degradation.

In a standard solution-phase coupling workflow, the Methyl 3-amino-5-methylhexanoate HCl salt is first neutralized in situ using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine / DIPEA). The free amine is then coupled to the C-terminus of an N-protected amino acid using standard uronium-based coupling reagents (e.g., HATU or HBTU). The methyl ester acts as a robust C-terminal protecting group that can later be selectively saponified using LiOH in THF/Water when further chain elongation is required.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71307027, Methyl 3-amino-5-methylhexanoate hydrochloride". PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5486971, Pregabalin". PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53396052, 3-Amino-5-methylhexanoic acid hydrochloride". PubChem. URL:[Link]

  • PubChemLite. "Methyl 3-amino-5-methylhexanoate hydrochloride (C8H17NO2) Mass Spectrometry Data". University of Luxembourg. URL: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of Methyl 3-amino-5-methylhexanoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary Methyl 3-amino-5-methylhexanoate is a critical chiral building block and β -amino acid ester derivative, primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-amino-5-methylhexanoate is a critical chiral building block and β -amino acid ester derivative, primarily utilized in the synthesis of peptidomimetics and gabapentinoid analogues. As the methyl ester of β -homoleucine, it presents unique stereochemical and physicochemical properties that demand rigorous analytical oversight. This guide outlines the structural causality behind its synthesis, establishes self-validating analytical protocols, and delineates its precise physicochemical parameters to prevent stoichiometric errors during pharmaceutical scale-up.

Chemical Identity & Physicochemical Profiling

A persistent pitfall in drug development is the misidentification of salt forms and stereoisomers, which leads to cascading stoichiometric failures in downstream synthesis. It is imperative to distinguish between the free base and the hydrochloride salt, as well as the racemic mixture versus the enantiopure (S)-isomer.

Table 1 delineates the exact molecular weights and Chemical Abstracts Service (CAS) registry numbers for these distinct forms.

Table 1: Physicochemical and Registry Data

PropertyFree Base (Racemic)(S)-EnantiomerHydrochloride Salt
CAS Number 1005188-12-4181075-66-11858255-68-1
Molecular Formula C8H17NO2C8H17NO2C8H18ClNO2
Molecular Weight 159.23 g/mol 159.23 g/mol 195.69 g/mol
Physical State Liquid / OilLiquid / OilWhite Solid
Exact Mass 159.1259 Da159.1259 Da195.1026 Da

Data synthesized from authoritative chemical databases including [1], [2], and [3].

Structural Causality & Synthetic Workflows

The synthesis of methyl 3-amino-5-methylhexanoate typically proceeds via the Fischer esterification of 3-amino-5-methylhexanoic acid. In drug development, controlling the reaction conditions to prevent lactamization (intramolecular cyclization) is paramount.

Step-by-Step Synthetic Protocol
  • Activation & Protection: Suspend 3-amino-5-methylhexanoic acid in anhydrous methanol at 0°C. Dropwise, add thionyl chloride ( SOCl2​ ).

    • Causality: SOCl2​ reacts with methanol to generate anhydrous HCl in situ. This serves a dual purpose: it acts as the acid catalyst for the Fischer esterification and immediately protonates the primary amine. This protonation is critical; it prevents the nucleophilic amine from attacking the newly formed ester, thereby inhibiting the formation of a stable β -lactam byproduct.

  • Reflux & Conversion: Heat the mixture to reflux (65°C) for 4 hours. Monitor via TLC until the starting material is fully consumed.

  • Isolation of the Salt: Concentrate the mixture under reduced pressure to yield methyl 3-amino-5-methylhexanoate hydrochloride (MW: 195.69 g/mol ) ([4]).

  • Free Base Liberation: To obtain the free base (MW: 159.23 g/mol ) ([1]), dissolve the salt in water, neutralize with saturated NaHCO3​ to pH 8, and extract with ethyl acetate.

    • Causality: NaHCO3​ is chosen over stronger bases (e.g., NaOH) to prevent base-catalyzed hydrolysis (saponification) of the newly formed methyl ester.

Synthesis N1 3-Amino-5-methylhexanoic Acid (Starting Material) N2 Methanol + SOCl2 (0°C to Reflux) N1->N2 N3 Fischer Esterification (In situ HCl generation) N2->N3 N4 Methyl 3-amino-5-methylhexanoate HCl (Crude Product) N3->N4 N5 Base Neutralization (NaHCO3) N4->N5 N6 Pure Free Base Extraction (Ethyl Acetate) N5->N6

Synthetic workflow for Methyl 3-amino-5-methylhexanoate via Fischer esterification.

Analytical Validation: Self-Validating Chiral HPLC Protocol

To ensure the enantiomeric purity of the (S)-isomer (CAS: 181075-66-1) ([5]), normal-phase chiral High-Performance Liquid Chromatography (HPLC) is employed. The following protocol is designed as a self-validating system , ensuring data integrity before any batch is approved.

Step-by-Step HPLC Methodology
  • Sample Preparation: Dissolve the analyte in Hexane/Isopropanol (90:10 v/v) to a concentration of 1 mg/mL.

    • Causality: Hexane preserves the structural integrity of the normal-phase chiral stationary phase, while isopropanol provides the necessary polarity to elute the amine without inducing peak tailing.

  • Column Selection: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Causality: The helical cavities of the amylose tris(3,5-dimethylphenylcarbamate) stationary phase provide stereoselective inclusion complexes that differentiate the spatial orientation of the isobutyl and methyl ester groups.

  • Mobile Phase Configuration: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Flow rate: 1.0 mL/min. UV Detection: 210 nm.

    • Causality: Diethylamine (DEA) acts as a basic modifier. It competitively binds to residual acidic silanol groups on the silica support, suppressing secondary ionic interactions with the primary amine of the analyte. Without DEA, the peaks would exhibit severe tailing, destroying resolution.

  • System Suitability Test (SST) - The Self-Validation Step: Prior to analyzing the unknown batch, inject a racemic reference standard.

    • Validation Criteria: The analytical run is only validated if the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥1.5 , and the USP tailing factor is ≤1.2 . If these criteria are unmet, the system is deemed non-compliant, preventing the generation of false-positive purity data.

Pharmacological Relevance: The Gabapentinoid Axis

While methyl 3-amino-5-methylhexanoate is primarily an intermediate, its structural homology to established gabapentinoids makes it highly relevant in prodrug design. Esterification of the carboxylic acid significantly increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration.

Once in the central nervous system, endogenous esterases hydrolyze the prodrug into the active β -amino acid. The active moiety binds selectively to the α2​δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in hyper-excited neurons, modulating neurotransmitter release.

Pathway P1 Methyl 3-amino-5-methylhexanoate (Lipophilic Prodrug) P2 Esterase Cleavage (In vivo Hydrolysis) P1->P2 P3 3-Amino-5-methylhexanoic Acid (Active Moiety) P2->P3 P4 α2δ-1 Subunit of VGCC (Target Binding) P3->P4 P5 Decreased Calcium Influx P4->P5 P6 Reduced Excitatory Neurotransmitter Release P5->P6

Putative prodrug activation and VGCC binding mechanism.

References

  • Title: PubChem Compound Summary for CID 71307027, Methyl 3-amino-5-methylhexanoate hydrochloride Source: National Center for Biotechnology Information (NIH) URL: [Link]

Sources

Foundational

The Strategic Incorporation of β-Homoleucine in Peptidomimetic Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Peptidomimetics represent a promising frontier in drug discovery, offering the potential to overcome the inherent limitations of natural peptides,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics represent a promising frontier in drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] A key strategy in the design of these novel therapeutics is the incorporation of non-natural amino acids. Among these, β-amino acids have garnered significant attention for their ability to impart unique structural and functional properties. This in-depth technical guide focuses on the role of Methyl 3-amino-5-methylhexanoate, more commonly known in its protected form as Fmoc-L-β-homoleucine, as a pivotal building block in peptidomimetic research. We will explore its synthesis, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the profound impact of its isobutyl side chain and extended backbone on the conformational and biological properties of the resulting peptidomimetics.

Introduction: The Peptidomimetic Imperative

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic application is often hampered by rapid degradation by proteases and poor cell permeability.[2] Peptidomimetics are designed to mimic the three-dimensional structure and biological activity of peptides but with improved drug-like properties.[1] The incorporation of β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, is a powerful strategy to achieve this. This structural modification renders the resulting peptide bonds resistant to enzymatic cleavage.[3]

Methyl 3-amino-5-methylhexanoate, or β-homoleucine, is a particularly valuable β-amino acid due to its non-polar, isobutyl side chain. This side chain plays a crucial role in mediating hydrophobic interactions with biological targets, similar to its α-amino acid analog, leucine. The strategic placement of β-homoleucine can therefore be used to enhance binding affinity while simultaneously improving the pharmacokinetic profile of a peptide-based drug candidate.

The Building Block: Synthesis of Fmoc-L-β-homoleucine

The successful incorporation of β-homoleucine into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) necessitates the availability of the N-terminally protected building block, Fmoc-L-β-homoleucine. A common and efficient method for the synthesis of Fmoc-protected β-homoamino acids is the Arndt-Eistert homologation of the corresponding Fmoc-protected α-amino acid.

A notable advancement in this area is the use of an ultrasound-promoted Wolff rearrangement. This method involves the silver ion-catalyzed rearrangement of an α-diazo ketone derived from the Fmoc-protected α-amino acid.[4] This process is advantageous due to its mild reaction conditions, which are compatible with the base-sensitive Fmoc protecting group, and it proceeds with minimal racemization.[4]

Conceptual Workflow for Fmoc-L-β-homoleucine Synthesis:

A Fmoc-L-leucine B Activation (e.g., mixed anhydride) A->B Step 1 C Reaction with Diazomethane B->C Step 2 D Fmoc-L-leucyl-diazomethane (α-diazo ketone) C->D Intermediate E Ultrasound-promoted Wolff Rearrangement (Ag+, H2O) D->E Step 3 F Fmoc-L-β-homoleucine E->F Final Product

Caption: Synthesis of Fmoc-L-β-homoleucine via Wolff Rearrangement.

Incorporation into Peptidomimetics: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-L-β-homoleucine into a growing peptide chain follows the standard principles of Fmoc-based SPPS.[5] The process involves the sequential addition of amino acid residues to a solid support, with each cycle consisting of a deprotection step to remove the temporary Fmoc group, followed by a coupling step to form the new peptide bond.

Experimental Protocol: Fmoc-SPPS of a β-Homoleucine-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing an L-β-homoleucine residue.

Materials:

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • Fmoc-protected α-amino acids

  • Fmoc-L-β-homoleucine[6]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Step-by-Step Methodology:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.[5]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.[5]

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for both α- and β-amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading capacity) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[5]

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.[5]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. For the sterically hindered β-homoleucine, a longer coupling time or the use of a more potent coupling reagent like HATU may be beneficial.[7]

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin in a fume hood.[5]

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Fmoc-SPPS Incorporation of β-Homoleucine:

cluster_0 SPPS Cycle cluster_1 Final Steps A Peptide-Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C H2N-Peptide-Resin B->C D Coupling: Fmoc-β-Homoleucine + HBTU/DIPEA C->D E Fmoc-β-HLeu-Peptide-Resin D->E E->B Repeat for next amino acid F Final Deprotection E->F End of Synthesis G Cleavage from Resin (TFA Cocktail) F->G H Crude Peptide G->H I Purification (RP-HPLC) H->I J Pure Peptidomimetic I->J

Caption: General workflow for the incorporation of Fmoc-β-homoleucine via Fmoc-SPPS.

Coupling Reagent Efficiency

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids like β-homoleucine. While standard carbodiimide-based reagents can be used, uronium/aminium-based reagents are generally preferred for their higher reactivity and lower risk of racemization.

Coupling ReagentClassTypical ConditionsNotes
HBTU/HOBt Uronium/Aminium3-5 eq. reagent, 6-10 eq. DIPEA in DMFA standard and effective choice for most couplings.[5]
HATU Uronium/Aminium3-5 eq. reagent, 6-10 eq. DIPEA in DMFHighly reactive, particularly useful for difficult couplings, including sterically hindered amino acids.[7]
DIC/Oxyma Carbodiimide/Additive3-5 eq. DIC, 3-5 eq. Oxyma Pure in DMFA modern alternative to DIC/HOBt with improved safety and efficiency.
PyBOP Phosphonium3-5 eq. reagent, 6-10 eq. DIPEA in DMFStrong coupling reagent, but can be more expensive.

Structural and Functional Consequences of β-Homoleucine Incorporation

The introduction of a β-homoleucine residue into a peptide sequence has profound effects on its structure and, consequently, its biological function.

Conformational Constraints and Secondary Structure

The extended backbone of β-amino acids introduces a greater degree of conformational flexibility in some respects, yet it also predisposes the peptide to form stable, well-defined secondary structures, such as helices and sheets, that are distinct from those formed by α-peptides.[3] Oligomers of β-amino acids are known to form various helical structures, including the 14-helix and the 12-helix.

The bulky isobutyl side chain of β-homoleucine, similar to leucine in α-peptides, can influence the local conformation. In α-helices, leucine is a strong helix promoter.[8] While the conformational preferences of β-homoleucine are not as extensively characterized, it is expected that the hydrophobic side chain will favor sequestration from aqueous environments, thus driving the folding of the peptidomimetic into a compact, ordered structure. NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of these modified peptides in solution.[9]

Logical Relationship of Structural Modification to Functional Outcome:

A Incorporation of β-Homoleucine B Extended Peptide Backbone A->B C Isobutyl Side Chain A->C D Altered Torsional Angles (φ, ψ, θ) B->D G Increased Proteolytic Stability B->G E Hydrophobic Interactions C->E F Stabilization of Novel Secondary Structures (e.g., 14-helix) D->F E->F H Enhanced Receptor Binding Affinity F->H I Improved Pharmacokinetic Profile G->I J Novel Biological Activity H->J I->J

Caption: The impact of β-homoleucine incorporation on peptidomimetic properties.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating β-amino acids is the dramatic increase in resistance to enzymatic degradation.[1] Proteases are highly specific for peptide bonds between L-α-amino acids. The altered backbone geometry of a β-amino acid-containing peptide bond disrupts the recognition and catalytic machinery of these enzymes, leading to a significantly longer biological half-life. This enhanced stability is a critical attribute for the development of orally bioavailable peptide-based drugs.

Conclusion and Future Perspectives

Methyl 3-amino-5-methylhexanoate, in its Fmoc-protected form as β-homoleucine, is a powerful and versatile tool in the arsenal of the medicinal chemist. Its incorporation into peptide sequences offers a reliable strategy for enhancing proteolytic stability and for inducing specific, stable secondary structures. The isobutyl side chain provides a means to probe and optimize hydrophobic interactions with biological targets. As our understanding of the conformational preferences of β-peptides continues to grow, the rational design of peptidomimetics containing β-homoleucine and other β-amino acids will undoubtedly lead to the development of a new generation of therapeutics with improved efficacy, safety, and patient compliance.

References

  • Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.
  • Chem-Impex. (n.d.). Fmoc-L-β-homoisoleucine. Retrieved from a relevant chemical supplier website.
  • ChemicalBook. (n.d.). FMOC-L-BETA-HOMOLEUCINE CAS#: 193887-44-4. Retrieved from a relevant chemical supplier website.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis.
  • Peptide Machines. (2024, May 16). Fmoc Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
  • Luxembourg Bio Technologies. (2017, July 18). Comparison of various coupling reagents in solid-phase aza-peptide synthesis.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Nowick, J. S. (2020).
  • Williamson, M. P. (1992). Peptide structure determination by NMR. In NMR of Macromolecules (pp. 93-113). Humana Press.
  • Wipro. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS).
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Sygula, A., & Stawikowski, M. (2000). NMR-Based Quantification of β-Sheet Populations in Aqueous Solution through Use of Reference Peptides for the Folded and Unfolded States. Journal of the American Chemical Society, 122(1), 180-181.
  • de la Figuera, N., et al. (2019). Conformational analysis by HRMAS NMR spectroscopy of resin-bound homo-peptides from Cα-methyl-leucine. Organic & Biomolecular Chemistry, 17(3), 549-555.
  • D'Andrea, L. D., & De Simone, A. (2020). NMR spectroscopy in the conformational analysis of peptides: an overview. Current medicinal chemistry, 27(34), 5764-5780.
  • Research and Reviews. (2024, March 28).
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591-632.
  • Beilstein Journals. (2017, December 22). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion.
  • De Pablo, J. J., & Gellman, S. H. (2008). Thermodynamic stability of β-peptide helices and the role of cyclic residues. Biophysical journal, 95(3), 1143-1153.
  • Vrije Universiteit Brussel. (n.d.). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins.
  • ResearchGate. (n.d.).

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Exploratory

Conformational analysis of beta-leucine methyl ester derivatives

Conformational Analysis of β -Leucine Methyl Ester Derivatives: A Comprehensive Technical Guide Executive Summary The incorporation of β -amino acids into peptidomimetics has revolutionized modern drug design by providin...

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Analysis of β -Leucine Methyl Ester Derivatives: A Comprehensive Technical Guide

Executive Summary

The incorporation of β -amino acids into peptidomimetics has revolutionized modern drug design by providing unparalleled resistance to proteolytic degradation while enabling the formation of predictable, stable secondary structures (foldamers). Among these building blocks, β -leucine ( β -hLeu) presents a unique conformational landscape. Unlike its heavily branched counterparts, β -leucine requires precise environmental and structural tuning to dictate its folding trajectory.

This whitepaper provides an in-depth, self-validating methodological framework for the conformational analysis of β -leucine methyl ester derivatives. By combining Fourier-Transform Infrared (FT-IR) spectroscopy, 2D Nuclear Magnetic Resonance (NMR), and Restrained Molecular Dynamics (rMD), researchers can map the exact 3D architecture of these critical pharmaceutical intermediates.

Structural Drivers of β -Leucine Foldamers

The conformational behavior of β -peptides is governed by a delicate balance of steric hindrance, solvent effects, and intramolecular hydrogen bonding. β3 -homoleucine ( β3 -hLeu) features an isobutyl side chain on the β -carbon. Unlike β3 -homovaline, which possesses a bulky isopropyl group adjacent to the backbone that strongly enforces a rigid 14-helix, the extended nature of the β3 -hLeu side chain exhibits a reduced propensity for spontaneous 14-helix formation[1]. Consequently, isolated monomers, such as Fmoc-homo- β -(S)-leucine methyl ester, often adopt an extended conformation in the solid state[2].

The Role of the Methyl Ester C-Terminus: In conformational studies, the C-terminus is frequently protected as a methyl ester. This is not merely a synthetic convenience; it is a vital analytical choice. Free carboxylate groups form zwitterionic salt bridges with the N-terminus ( NH3+​⋯COO− ). In non-polar solvents, these electrostatic interactions completely overpower the intrinsic amide-amide hydrogen bonds ( C=O⋯H−N ), leading to artificial cyclic conformations. Methyl esterification neutralizes the C-terminus, isolates the true backbone folding dynamics, and drastically enhances solubility in non-competing organic solvents like CDCl3​ [3].

Logic Core β-Leucine Methyl Ester Conformational State Steric Side-Chain Sterics (Isobutyl Group) Steric->Core Promotes Extended/Flexible HBond Intramolecular H-Bonds (C=O ··· H-N) HBond->Core Drives 14-Helix Formation Solvent Solvent Polarity (CDCl3 vs D2O) Solvent->Core Competes with H-Bonds Terminus C-Terminal Methyl Ester (Dipole Alignment) Terminus->Core Prevents Salt Bridges

Logical relationships between structural drivers and the resulting β-peptide conformation.

The Self-Validating Analytical Workflow

To ensure high scientific integrity, conformational analysis cannot rely on a single technique. It must operate as a closed, self-validating loop. FT-IR acts as the primary diagnostic tool to confirm the presence of hydrogen bonds. 2D NMR provides the exact spatial coordinates (where the bonds are). Molecular Dynamics (MD) synthesizes this data into a 3D model, which is then validated by back-calculating the theoretical NMR spectra to ensure it matches the empirical data.

Workflow Synth Synthesis of β-Leucine Methyl Ester Derivatives Purif Purification & Isolation (HPLC / Crystallization) Synth->Purif IR FT-IR Spectroscopy (Amide I & A Bands) Purif->IR Solution State H-Bonding NMR 2D NMR Spectroscopy (ROESY / TOCSY / HSQC) Purif->NMR Spatial Constraints (NOEs) MD Molecular Dynamics & DFT Calculations IR->MD NMR->MD Distance & Angle Restraints Conf 3D Conformational Model (e.g., 14-Helix, Extended) MD->Conf Energy Minimization Conf->NMR Back-calculation of NOEs

Self-validating analytical workflow for determining the conformation of β-leucine derivatives.

Step-by-Step Methodologies

Protocol A: FT-IR Spectroscopy for Hydrogen Bond Profiling

Objective: Differentiate between free, solvent-exposed amides and intramolecularly hydrogen-bonded amides.

  • Sample Preparation: Dissolve the β -leucine methyl ester derivative in anhydrous, ethanol-free CHCl3​ to a final concentration of ≤2 mM.

    • Causality: High concentrations trigger intermolecular aggregation. Keeping the concentration strictly below 5 mM ensures that any observed hydrogen bonding is purely intramolecular, reflecting the true monomeric foldamer structure.

  • Cell Assembly: Inject the solution into a CaF2​ liquid transmission cell (1 mm path length).

    • Causality: CaF2​ is highly transparent in the mid-IR region and, unlike KBr or NaCl , is completely impervious to trace moisture, preventing baseline drift and window degradation during dilute solution analysis.

  • Acquisition: Acquire 64 scans at a resolution of 2 cm−1 .

  • Analysis: Deconvolute the Amide A ( N−H stretch) and Amide I ( C=O stretch) regions to quantify the ratio of folded vs. unfolded states.

Protocol B: 2D NMR Spectroscopy for Spatial Constraints

Objective: Extract precise interproton distances via Nuclear Overhauser Effects (NOEs) to build a 3D structural model.

  • Degassing (Critical Step): Dissolve the peptide in dry CDCl3​ to a concentration of 2-5 mM. Subject the NMR tube to three cycles of freeze-pump-thaw and seal it under vacuum[4].

    • Causality: Dissolved oxygen is paramagnetic and dramatically accelerates proton T1​ relaxation. This artificial relaxation competes with cross-relaxation, severely attenuating NOE cross-peak intensities. Degassing is mandatory for accurate distance quantification.

  • Spin System Assignment: Acquire a 2D TOCSY spectrum with a mixing time of 60 ms to trace the scalar couplings from the amide NH through the CβH , CαH , and into the isobutyl side chain.

  • Spatial Mapping: Acquire a 2D ROESY spectrum with a mixing time of 200–300 ms.

    • Causality: For mid-sized β -peptide foldamers (MW 800–2000 Da), the rotational correlation time ( τc​ ) often falls in the regime where the standard NOESY cross-relaxation rate approaches zero. ROESY utilizes a spin-lock field that guarantees positive cross-peaks regardless of the molecule's tumbling rate, preventing false-negative distance constraints.

Protocol C: Restrained Molecular Dynamics (rMD)
  • Convert ROESY cross-peak volumes into distance bounds (Strong: 1.8–2.5 Å, Medium: 1.8–3.5 Å, Weak: 1.8–5.0 Å).

  • Apply these bounds as harmonic constraints in an MD simulation using a continuum CHCl3​ solvent model.

  • Perform simulated annealing from 600 K to 300 K to overcome local energy minima, clustering the lowest-energy structures to define the dominant conformational ensemble.

Quantitative Data Presentation

To rapidly interpret the spectroscopic data of β -leucine methyl ester derivatives, reference the following standardized diagnostic tables.

Table 1: Diagnostic NMR NOE Constraints for β -Peptide Conformations

Structural Feature Diagnostic NOE Correlation Expected Distance (Å) Conformational Implication

| dNN​(i,i+1) | NH(i)↔NH(i+1) | 2.5 - 2.8 | 14-Helix formation (Sequential amides are spatially adjacent) | | dαN​(i,i+3) | CαH(i)↔NH(i+3) | < 3.5 | 14-Helix turn (Defines the helical pitch) | | dβN​(i,i+1) | CβH(i)↔NH(i+1) | 2.2 - 2.6 | Extended / Unfolded state | | dβN​(i,i+2) | CβH(i)↔NH(i+2) | < 3.8 | 10-Helix or 12-Helix turn |

Table 2: FT-IR Spectral Assignments for β -Leucine Methyl Esters | IR Band | Frequency Range ( cm−1 ) | Structural Assignment | Physical Causality | | :--- | :--- | :--- | :--- | | Amide A | 3420 - 3440 | Free N−H stretch | Absence of H-bonding; solvent-exposed backbone | | Amide A | 3280 - 3330 | Bonded N−H stretch | Intramolecular H-bond (e.g., stabilizing a 14-helix) | | Amide I | 1680 - 1690 | Free C=O stretch | Carbonyl is non-participating / extended conformation | | Amide I | 1650 - 1665 | Bonded C=O stretch | Carbonyl is acting as an H-bond acceptor | | Ester C=O | ~1740 | Methyl Ester stretch | Confirms integrity of the C-terminal protecting group |

Conclusion

The conformational analysis of β -leucine methyl ester derivatives requires a rigorous, multi-disciplinary approach. Because the β3 -hLeu side chain does not inherently force a rigid helical structure like other branched β -amino acids[5], the structural integrity of these foldamers is highly sensitive to their environment. By employing C-terminal methyl esterification to eliminate electrostatic artifacts, and by utilizing a self-validating loop of FT-IR, degassed ROESY NMR, and restrained molecular dynamics, researchers can confidently map the 3D architectures of these molecules. This precise structural control is the foundational step in engineering the next generation of highly stable, target-specific peptidomimetic therapeutics.

Sources

Foundational

A Technical Guide to the Solubility Profiling of Methyl 3-amino-5-methylhexanoate in Organic Solvents

Executive Summary The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle. From pur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle. From purification and crystallization to formulation and bioavailability, a comprehensive understanding of an API's solubility profile is indispensable. This guide provides an in-depth technical framework for determining the solubility of Methyl 3-amino-5-methylhexanoate, a key intermediate or analogue in pharmaceutical synthesis. Due to the scarcity of publicly available solubility data for this specific compound, this document establishes a robust methodology, explaining the theoretical underpinnings and providing detailed, field-proven experimental protocols. The principles and procedures outlined herein are universally applicable and serve as a self-validating system for generating reliable solubility data for this and other novel chemical entities.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Methyl 3-amino-5-methylhexanoate is an organic compound featuring both an amino group and a methyl ester, making its polarity and hydrogen bonding capabilities complex. These structural features suggest a nuanced solubility profile that must be experimentally determined. The selection of an appropriate solvent is a cornerstone of efficient crystallization process development, directly impacting yield, purity, polymorph control, and crystal morphology.[1] An incorrectly chosen solvent can lead to processability issues, impurity challenges, and potential downstream failures during scale-up or manufacturing.[1]

Therefore, generating a comprehensive solubility profile across a range of organic solvents with varying polarities and functionalities is not merely a data collection exercise; it is a strategic imperative. This data informs critical decisions in:

  • Crystallization Process Design: Identifying optimal solvent/anti-solvent systems for achieving desired purity, yield, and crystal habit.[2]

  • Purification Strategies: Selecting solvents for techniques like chromatography and extraction.

  • Formulation Development: Understanding dissolution behavior is key to developing effective drug delivery systems.

  • Thermodynamic Modeling: Experimental data is essential for developing and validating predictive models of solubility behavior.[3][4]

This guide will detail the theoretical principles governing solubility and provide a step-by-step protocol for the Isothermal Shake-Flask Method, a gold-standard technique for determining equilibrium solubility.[5]

Theoretical Framework: The Science of Dissolution

The solubility of a solid solute in a liquid solvent represents the point at which a stable thermodynamic equilibrium is achieved, where the rate of dissolution equals the rate of precipitation.[6] This equilibrium is governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of enthalpy (ΔH_mix) and entropy (ΔS_mix) at a given temperature (T):

ΔG_mix = ΔH_mix - TΔS_mix

For dissolution to occur spontaneously, ΔG_mix must be negative. This is achieved through a favorable interplay of enthalpic and entropic factors.

  • Enthalpy of Mixing (ΔH_mix): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The adage "like dissolves like" is an empirical reflection of this principle.[7]

    • Polar Solvents (e.g., Ethanol, Methanol): These solvents will more readily dissolve polar solutes like Methyl 3-amino-5-methylhexanoate due to favorable dipole-dipole interactions and hydrogen bonding.

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are less likely to dissolve the target compound, as the energy required to break the strong interactions within the polar solute is not compensated by the weak van der Waals forces formed with the solvent.

  • Entropy of Mixing (ΔS_mix): This term reflects the increase in randomness or disorder as the solute molecules disperse throughout the solvent. This term is almost always positive and favors dissolution.

The overall solubility is a delicate balance between the energy required to break the crystal lattice of the solute and the energy released upon solvation of the solute molecules.[6]

Experimental Methodology: Isothermal Equilibrium Solubility Determination

The most reliable method for determining the thermodynamic equilibrium solubility is the isothermal shake-flask method.[5][8] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Core Protocol: Shake-Flask Method with HPLC-UV Analysis

This protocol involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved. The resulting saturated solution is then filtered and the concentration of the dissolved solute is quantified, typically by High-Performance Liquid Chromatography (HPLC).[9][10]

Materials and Equipment:

  • Methyl 3-amino-5-methylhexanoate (solid)

  • Organic Solvents (HPLC grade): e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane

  • Scintillation vials or glass test tubes with screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer[11]

  • Analytical balance

  • Syringe filters (0.45 µm or finer, chemically compatible with the solvent)[9][12]

  • Volumetric flasks and pipettes

  • HPLC system with UV detector[10][13]

Step-by-Step Procedure:

  • Preparation: Add an excess amount of Methyl 3-amino-5-methylhexanoate to a pre-weighed vial. An excess is confirmed by the presence of undissolved solid throughout the experiment.[5][11]

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[11][14] Causality Note: 24-48 hours is chosen to ensure that the system has sufficient time to overcome any kinetic barriers and reach true thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a fine syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles.[9][12] Causality Note: Filtration is a critical step. Failure to remove microscopic solid particles will lead to an overestimation of the true equilibrium solubility.

  • Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be precisely recorded.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the precise concentration of Methyl 3-amino-5-methylhexanoate.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the final solubility in units such as mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the logical flow of the isothermal equilibrium solubility determination protocol.

G Workflow for Isothermal Solubility Determination A 1. Sample Preparation Add excess solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. A->B Incubation C 3. Phase Separation Filter supernatant through a 0.45 µm syringe filter. B->C Sampling D 4. Dilution & Analysis Prepare sample for HPLC and quantify concentration against a calibration curve. C->D Sample Prep E 5. Calculation Determine solubility from the measured concentration and dilution factor. D->E Data Processing

Workflow for Isothermal Solubility Determination

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 1: Illustrative Solubility Profile of Methyl 3-amino-5-methylhexanoate at 25°C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)
HexaneNonpolar0.1< 0.1
TolueneNonpolar, Aromatic2.45.2
DichloromethanePolar Aprotic3.185.6
Ethyl AcetatePolar Aprotic4.4150.3
AcetonePolar Aprotic5.1210.8
EthanolPolar Protic5.2> 300
MethanolPolar Protic6.6> 300

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Interpretation of Results:

The hypothetical data illustrates a clear trend consistent with the "like dissolves like" principle.

  • Low Solubility in Nonpolar Solvents: The very low solubility in hexane is expected. The polar amino and ester functional groups of the solute cannot form energetically favorable interactions with the nonpolar alkane solvent.

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents like ethyl acetate and acetone can engage in dipole-dipole interactions with the solute, leading to significantly higher solubility.

  • High Solubility in Polar Protic Solvents: Methanol and ethanol are polar and can act as both hydrogen bond donors and acceptors. This allows for strong intermolecular interactions with the amino and ester groups of Methyl 3-amino-5-methylhexanoate, resulting in very high solubility. This high affinity is crucial for processes like reverse-phase HPLC analysis.[9]

This profile is invaluable for solvent screening in crystallization.[15] For example, a good solvent system for cooling crystallization might involve dissolving the compound in a high-solubility solvent like ethanol at an elevated temperature and then inducing crystallization by cooling.[2] Conversely, an anti-solvent crystallization could involve dissolving the compound in acetone and then adding a nonpolar anti-solvent like hexane to reduce solubility and induce precipitation.

Conclusion

This guide has established a comprehensive framework for determining and understanding the solubility profile of Methyl 3-amino-5-methylhexanoate in organic solvents. By grounding experimental protocols in sound thermodynamic theory, researchers can generate accurate, reliable, and highly valuable data. The detailed shake-flask methodology, coupled with HPLC analysis, provides a robust and self-validating system for this critical task. The resulting solubility profile is not merely an academic exercise but a foundational dataset that enables rational solvent selection, accelerates process development, and ultimately de-risks the journey of a new chemical entity from the laboratory to the market.

References

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
  • Chapter 4 Solvent design for crystallization of pharmaceutical products.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • How to determine the solubility of a substance in an organic solvent?
  • Solvent Selection in Pharmaceutical Crystalliz
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
  • How to measure solubility for drugs in oils/emulsions?
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Hydrogen solubility in aqueous solutions: A thermodynamic modeling approach using electrolyte equation of st
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Solubility of Solvent Blue 35 in organic solvents. Benchchem.
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D
  • Thermodynamic Solubility Assay. Evotec.
  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

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Exploratory

A Technical Guide to 3-Amino-5-Methylhexanoic Acid Derivatives: From Synthesis to Therapeutic Applications

This guide provides an in-depth exploration of 3-amino-5-methylhexanoic acid derivatives, a class of compounds that has garnered significant attention in the field of neuroscience and pharmacology. The most prominent mem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 3-amino-5-methylhexanoic acid derivatives, a class of compounds that has garnered significant attention in the field of neuroscience and pharmacology. The most prominent member of this class, pregabalin, has achieved widespread clinical use, underscoring the therapeutic potential of this chemical scaffold. This document will delve into the synthetic strategies employed to create these molecules, the critical structure-activity relationships that govern their biological effects, their primary molecular target, and the experimental protocols used to evaluate their efficacy.

Introduction: The Significance of GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] However, GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier.[1][2] This limitation spurred the development of GABA analogues, lipophilic molecules designed to penetrate the CNS and modulate neuronal activity.[3]

3-Amino-5-methylhexanoic acid and its derivatives represent a key class of GABA analogues. While structurally similar to GABA, their mechanism of action is distinct. Instead of directly interacting with GABA receptors, these compounds exert their effects through a different target, the α2δ subunit of voltage-gated calcium channels.[4] This guide will focus on the (S)-enantiomer of 3-amino-5-methylhexanoic acid, known as pregabalin, as a prototypical example to illustrate the key scientific principles and experimental methodologies associated with this class of compounds. The biological activity of these derivatives resides predominantly in the (S)-enantiomer.[5]

Synthetic Strategies: Accessing Chiral 3-Amino-5-Methylhexanoic Acid Derivatives

The synthesis of enantiomerically pure 3-amino-5-methylhexanoic acid derivatives is a critical aspect of their development, as the desired biological activity is typically associated with a single stereoisomer.[5] Several strategies have been developed to achieve this, broadly categorized into resolution of racemic mixtures and asymmetric synthesis.

Resolution of Racemic Mixtures

One common approach involves the synthesis of a racemic mixture of 3-amino-5-methylhexanoic acid, followed by resolution to isolate the desired (S)-enantiomer.

Key Strategies:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral resolving agent, such as (R)-mandelic acid or cinchonidine, to form diastereomeric salts.[6][7] These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated from the purified diastereomeric salt.

  • Enzymatic Kinetic Resolution: Lipases are enzymes that can selectively catalyze the hydrolysis of one enantiomer of an ester, leaving the other enantiomer unreacted. This method has been successfully applied to the resolution of racemic esters of 3-cyano-5-methylhexanoic acid, a key intermediate in the synthesis of pregabalin.[6][8]

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding the need for a resolution step. This is often a more efficient and atom-economical approach.

Key Strategies:

  • Asymmetric Hydrogenation: This method utilizes a chiral catalyst, such as a rhodium-Me-DuPHOS complex, to stereoselectively hydrogenate a prochiral precursor, like a 3-cyano-5-methylhex-3-enoic acid salt.[5] This approach can provide the desired (S)-enantiomer in high enantiomeric excess.

  • Use of Chiral Auxiliaries: A chiral auxiliary, such as (4R, 5S)-4-methyl-5-phenyl-2-oxazolidinone, can be temporarily attached to a substrate to direct a chemical transformation in a stereoselective manner.[4] After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.

  • Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to achieve a highly efficient and stereoselective synthesis. For instance, ene-reductases can be used for the asymmetric bioreduction of β-cyanoacrylate esters to produce chiral precursors for pregabalin and other GABA analogues.[1][6]

Experimental Protocol: Enzymatic Kinetic Resolution of (RS)-Ethyl 3-Cyano-5-methylhexanoate

This protocol describes a representative method for the enzymatic resolution of a key intermediate in pregabalin synthesis.

Materials:

  • (RS)-Ethyl 3-cyano-5-methylhexanoate

  • Phosphate buffer (e.g., 40 mM, pH 7.2)

  • Lipase (e.g., from Pseudomonas cepacia)[8]

  • Di-iso-propyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of (RS)-ethyl 3-cyano-5-methylhexanoate in a suitable buffer system (e.g., phosphate buffer).

  • Add the lipase to the reaction mixture. The optimal enzyme concentration and temperature should be determined empirically, with a starting point of around 10°C.[6]

  • Monitor the reaction progress by techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining ester and the produced acid.

  • Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the enzyme.

  • Extract the aqueous layer with an organic solvent like di-iso-propyl ether to separate the unreacted (S)-ethyl-3-cyano-5-methylhexanoate from the hydrolyzed (R)-3-cyano-5-methyl-hexanoic acid.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched (S)-ethyl-3-cyano-5-methylhexanoate.

Rationale: The lipase selectively hydrolyzes the (R)-enantiomer of the ester to the corresponding carboxylic acid, which remains in the aqueous phase. The desired (S)-enantiomer of the ester remains unreacted and can be extracted with an organic solvent.

Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

Despite their structural similarity to GABA, 3-amino-5-methylhexanoic acid derivatives like pregabalin do not exert their primary effects through GABA receptors. Instead, their main molecular target is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[4][9]

Key Points:

  • High-Affinity Binding: Pregabalin binds with high affinity to the α2δ-1 and α2δ-2 subunits of VGCCs.[4] This binding is crucial for its therapeutic effects.

  • Modulation of Calcium Influx: By binding to the α2δ subunit, pregabalin is thought to reduce the influx of calcium into presynaptic nerve terminals.[3]

  • Reduced Neurotransmitter Release: The decrease in calcium influx leads to a reduction in the release of several excitatory neurotransmitters, including glutamate, noradrenaline, serotonin, dopamine, and substance P.[3][10] This reduction in neurotransmitter release is believed to be the underlying mechanism for the analgesic, anticonvulsant, and anxiolytic properties of these compounds.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft VGCC Voltage-Gated Calcium Channel Ca_ion Ca²⁺ VGCC->Ca_ion Reduces Influx a2d α2δ Subunit a2d->VGCC Modulates Pregabalin 3-Amino-5-methylhexanoic Acid Derivative (e.g., Pregabalin) Pregabalin->a2d Binds to Vesicle Synaptic Vesicle (contains Glutamate, Substance P, etc.) Neurotransmitter Reduced Neurotransmitter Release Vesicle->Neurotransmitter Exocytosis Ca_ion->Vesicle Triggers Fusion

Caption: Mechanism of action of 3-amino-5-methylhexanoic acid derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 3-amino-5-methylhexanoic acid derivatives is highly dependent on their chemical structure. SAR studies have been crucial in optimizing the potency and selectivity of these compounds for the α2δ subunit.

Compound/DerivativeModificationα2δ-1 Binding Affinity (IC50)In Vivo Activity
GabapentinCyclohexyl backbone~140 nMActive
(S)-Pregabalin 3-isobutyl substituent ~23 nM More potent than Gabapentin
(R)-Pregabalin(R)-enantiomer>10,000 nMInactive
4-MethylpregabalinMethyl group at C4Reduced affinityReduced activity

Note: The IC50 values are approximate and can vary depending on the specific assay conditions. The data presented here is a synthesis of information from multiple sources for illustrative purposes.[4][9]

Key SAR Insights:

  • Stereochemistry is Critical: The (S)-enantiomer of pregabalin is significantly more active than the (R)-enantiomer, highlighting the stereospecific nature of the interaction with the α2δ subunit.[5]

  • The 3-Substituent is Key: The size and nature of the substituent at the 3-position of the GABA backbone significantly influence binding affinity. The isobutyl group of pregabalin appears to be optimal for high-affinity binding.

  • Backbone Conformation: The flexibility of the hexanoic acid backbone allows the molecule to adopt a conformation that is favorable for binding to the α2δ subunit.

Biological Evaluation: In Vitro and In Vivo Models

A combination of in vitro and in vivo assays is used to characterize the pharmacological profile of 3-amino-5-methylhexanoic acid derivatives.

In Vitro Assays: Assessing Target Engagement
  • Radioligand Binding Assay: This is the primary in vitro method used to determine the binding affinity of a compound for the α2δ subunit. The assay measures the ability of a test compound to displace a radiolabeled ligand, such as [³H]gabapentin or [³H]pregabalin, from its binding site on membranes prepared from tissues rich in the α2δ subunit (e.g., pig or rat brain).[9]

Experimental Protocol: α2δ Subunit Radioligand Binding Assay

Materials:

  • Tissue homogenate (e.g., from pig brain) containing the α2δ subunit

  • Radioligand (e.g., [³H]gabapentin)

  • Test compounds (3-amino-5-methylhexanoic acid derivatives)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, incubate the tissue homogenate with the radioligand and varying concentrations of the test compound. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of an unlabeled competitor (non-specific binding).

  • After incubation to allow for binding to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

  • Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Rationale: This assay provides a quantitative measure of the affinity of a compound for the α2δ subunit. A lower IC50 value indicates a higher binding affinity.

In Vivo Models: Evaluating Therapeutic Efficacy

A variety of animal models are used to assess the anticonvulsant, analgesic, and anxiolytic properties of 3-amino-5-methylhexanoic acid derivatives.

  • Anticonvulsant Models:

    • Maximal Electroshock Seizure (MES) Test: This model induces generalized tonic-clonic seizures and is used to identify compounds effective against this type of seizure.[11][12]

    • Pentylenetetrazol (PTZ)-Induced Seizure Test: PTZ is a convulsant that induces clonic seizures and is a model for absence seizures.[11][12]

  • Analgesic Models:

    • Hot Plate Test: This model assesses the response to a thermal pain stimulus and is used to evaluate centrally acting analgesics.[13]

    • Formalin Test: This model involves injecting a dilute formalin solution into the paw, which produces a biphasic pain response, modeling both acute and inflammatory pain.[3]

    • Neuropathic Pain Models: Models such as chronic constriction injury (CCI) of the sciatic nerve are used to mimic the conditions of neuropathic pain.[14]

  • Anxiolytic Models:

    • Elevated Plus Maze: This model is based on the natural aversion of rodents to open and elevated spaces and is used to assess anxiety-like behavior.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcome Therapeutic Potential Start Synthesis of 3-Amino-5-Methylhexanoic Acid Derivatives BindingAssay α2δ Radioligand Binding Assay Start->BindingAssay SAR Structure-Activity Relationship (SAR) Analysis BindingAssay->SAR Anticonvulsant Anticonvulsant Models (MES, PTZ) SAR->Anticonvulsant Lead Compounds Analgesic Analgesic Models (Hot Plate, Formalin) SAR->Analgesic Lead Compounds Anxiolytic Anxiolytic Models (Elevated Plus Maze) SAR->Anxiolytic Lead Compounds Epilepsy Epilepsy Anticonvulsant->Epilepsy NeuropathicPain Neuropathic Pain Analgesic->NeuropathicPain Anxiety Anxiety Disorders Anxiolytic->Anxiety

Caption: Drug discovery workflow for 3-amino-5-methylhexanoic acid derivatives.

Conclusion and Future Directions

3-Amino-5-methylhexanoic acid derivatives, exemplified by pregabalin, have proven to be a valuable class of therapeutic agents for a range of neurological and psychiatric disorders. Their unique mechanism of action, targeting the α2δ subunit of voltage-gated calcium channels, distinguishes them from classical GABAergic drugs. The development of efficient and stereoselective synthetic routes has been instrumental in bringing these compounds to the clinic.

Future research in this area is likely to focus on:

  • Developing derivatives with improved pharmacokinetic profiles: This could include prodrug strategies or modifications to enhance bioavailability and duration of action.

  • Exploring new therapeutic indications: The modulatory effects of these compounds on neurotransmitter release suggest that they may be beneficial in other CNS disorders.

  • Designing subtype-selective ligands: Developing compounds that can differentiate between the various α2δ subunits (α2δ-1, -2, -3, and -4) could lead to more targeted therapies with fewer side effects.

The continued investigation of 3-amino-5-methylhexanoic acid derivatives holds significant promise for the discovery of novel and improved treatments for a variety of debilitating conditions.

References

  • Gajraj, N. M. (2007). Pregabalin: its pharmacology and use in pain management. Anesthesia & Analgesia, 105(6), 1805-1815.
  • Verma, R., & Kumar, A. (2011). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry - Section B, 50(3), 373-383.
  • Yogeeswari, P., Ragavendran, J. V., & Sriram, D. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery, 1(1), 113-118.
  • Bußmann, H., et al. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Psych Scene Hub.
  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-5734.
  • Wikipedia contributors. (2024). Pregabalin. Wikipedia, The Free Encyclopedia.
  • Field, M. J., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(7), 2294-2307.
  • Dondoni, A., & Perrone, D. (1995). 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. The Journal of Organic Chemistry, 60(1), 229-239.
  • Gajraj, N. M. (2007). Pregabalin: its pharmacology and use in pain management. Anesthesia & Analgesia, 105(6), 1805-15.
  • Chen, F. J., et al. (2005). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. Bioorganic & Medicinal Chemistry, 13(16), 4834-4841.
  • Schousboe, A., & Waagepetersen, H. S. (2007). GABA: homeostatic and pharmacological aspects. Progress in Brain Research, 160, 9-19.
  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmacology.
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  • Google Patents. (1996). Method of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Google Patents. (2011). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -.
  • PubChem. (n.d.). (R)-3-Amino-5-methyl-hexanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)-5-methylhexanoic acid. Retrieved from [Link]

  • Slideshare. (2016). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3-Amino-5-methylhexanoic acid, (±)-. Retrieved from [Link]

  • Google Patents. (2011). Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • White, H. S., & Barker-Haliski, M. (2021). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 172, 106596.
  • PubChem. (n.d.). 3-Amino-5-methylhexanoic acid hydrochloride. Retrieved from [Link]

  • Taylor, C. P. (1997). 3-substituted GABA analogs with central nervous system activity: a review. Current Pharmaceutical Design, 3(4), 395-410.
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  • Wikipedia contributors. (2024). Quantitative structure–activity relationship. Wikipedia, The Free Encyclopedia.
  • ResearchGate. (2025). Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase. Retrieved from [Link]

  • Google Patents. (2007). The use of enzymatic resolution for the preparation of intermediates of pregabalin.
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Foundational

Difference between alpha-leucine and Methyl 3-amino-5-methylhexanoate

Structural Homologation and Functional Divergence: A Technical Guide to α -Leucine and Methyl 3-amino-5-methylhexanoate Executive Summary In the landscape of amino acid chemistry and drug development, the structural posi...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Homologation and Functional Divergence: A Technical Guide to α -Leucine and Methyl 3-amino-5-methylhexanoate

Executive Summary

In the landscape of amino acid chemistry and drug development, the structural positioning of the amine group relative to the carboxylate dictates both biological signaling and synthetic utility. This whitepaper provides an in-depth comparative analysis between α -leucine (a standard, proteinogenic α -amino acid) and methyl 3-amino-5-methylhexanoate (a synthetic β -amino acid ester). While α -leucine serves as a fundamental building block for biological life and a nutrient sensor, methyl 3-amino-5-methylhexanoate acts as a critical intermediate in the synthesis of protease-resistant peptidomimetics and shares a fascinating isomeric relationship with the blockbuster neuromodulator pregabalin[1].

Molecular Taxonomy and Isomeric Relationships

To understand the divergence between these two molecules, we must first deconstruct their carbon backbones and stereocenters.

  • α -Leucine (2-amino-4-methylpentanoic acid): As an essential branched-chain amino acid (BCAA), leucine features a 5-carbon main chain with a methyl branch at C4. The primary amine is positioned at the C2 ( α ) position. Under physiological pH, it exists as a highly polar zwitterion, limiting its solubility in non-polar organic solvents.

  • Methyl 3-amino-5-methylhexanoate: This compound is the methyl ester of β -homoleucine (3-amino-5-methylhexanoic acid)[2]. It features a 6-carbon main chain with a methyl branch at C5. The amine is shifted to the C3 ( β ) position.

The Isomeric Bridge to Pharmacology: A critical technical distinction for drug development professionals is that methyl 3-amino-5-methylhexanoate ( C8​H17​NO2​ ) is a direct structural isomer of Pregabalin [3]. While pregabalin is a γ -amino acid (3-(aminomethyl)-5-methylhexanoic acid) that targets the α2​δ subunit of voltage-gated calcium channels (VGCCs) to treat neuropathic pain, our target compound is a β -amino ester[4]. The esterification of the carboxyl group neutralizes the zwitterionic nature of the parent β -amino acid, rendering it highly lipophilic and suitable for homogeneous organic synthesis[5].

G Root C8H17NO2 Isomeric Space Beta Methyl 3-amino-5-methylhexanoate (Beta-homoleucine ester) Root->Beta Gamma Pregabalin (Gamma-amino acid) Root->Gamma Peptide Beta-Peptide Synthesis (Protease Resistance) Beta->Peptide VGCC alpha2-delta VGCC Modulator (Neuropathic Pain) Gamma->VGCC

Fig 1. Functional divergence of C8H17NO2 isomers: Beta-amino esters vs Gamma-amino neuromodulators.

The Synthetic Bridge: Arndt-Eistert Homologation

The relationship between α -leucine and methyl 3-amino-5-methylhexanoate is not merely theoretical; they are synthetically linked. α -Leucine is the direct synthetic precursor to methyl 3-amino-5-methylhexanoate via the Arndt-Eistert homologation —a premier methodology for converting α -amino acids into their β -homologues while strictly retaining absolute stereochemistry.

G Leu Alpha-Leucine (2-amino-4-methylpentanoic acid) BocLeu N-Boc-Leucine (Mixed Anhydride) Leu->BocLeu Boc2O, then Isobutyl Chloroformate Diazo Diazoketone Intermediate (IR: 2100 cm⁻¹) BocLeu->Diazo TMS-Diazomethane (-15°C) BetaEster Methyl 3-amino-5-methylhexanoate (Beta-homoleucine methyl ester) Diazo->BetaEster AgBz, Methanol (Wolff Rearrangement)

Fig 2. Arndt-Eistert homologation pathway from alpha-leucine to beta-homoleucine methyl ester.

Self-Validating Experimental Protocol

To synthesize methyl (3S)-3-amino-5-methylhexanoate from L-leucine, researchers must employ a multi-step homologation. The following protocol is designed as a self-validating system , ensuring that intermediate failures are caught before downstream progression.

Protocol: Synthesis of Methyl (3S)-3-amino-5-methylhexanoate via Wolff Rearrangement

Phase 1: Carboxyl Activation

  • Procedure: Dissolve 10 mmol of N-Boc-L-leucine in anhydrous THF. Cool to -15°C under Argon. Add 1.1 eq of N-methylmorpholine (NMM) followed by dropwise addition of 1.05 eq of isobutyl chloroformate. Stir for 20 minutes.

  • Causality: The strict -15°C temperature is required to prevent the racemization of the sensitive α -stereocenter and to suppress the formation of symmetric anhydrides, which would halve the reaction yield.

  • Validation Check: TLC (Hexane/EtOAc 7:3) must show complete consumption of the N-Boc-L-leucine spot.

Phase 2: Diazoketone Formation

  • Procedure: To the mixed anhydride solution at -15°C, add 2.0 eq of TMS-diazomethane (2.0 M in hexanes) dropwise. Allow the reaction to warm to 0°C and stir for 3 hours.

  • Causality: TMS-diazomethane is utilized as a stable, non-explosive alternative to gaseous diazomethane. It acts as a carbon nucleophile, attacking the activated carbonyl to form the diazoketone intermediate.

  • Validation Check (Critical): Isolate a small aliquot and perform FTIR spectroscopy. The reaction is only successful if a strong, sharp diazo stretching frequency is observed at ~2100 cm⁻¹ . If this peak is absent, the nucleophilic attack failed.

Phase 3: Wolff Rearrangement

  • Procedure: Dissolve the isolated diazoketone in anhydrous methanol. Add a catalytic amount of silver benzoate ( AgBz ) dissolved in triethylamine. Stir at room temperature in the dark for 4 hours.

  • Causality: The Ag+ catalyst facilitates the extrusion of nitrogen gas ( N2​ ), generating a highly reactive carbene. The adjacent chiral alkyl group migrates to the carbene carbon with absolute retention of configuration, forming a ketene intermediate. Methanol immediately traps the ketene to yield the N-Boc protected β -homoleucine methyl ester.

  • Validation Check: The reaction is deemed complete when nitrogen evolution ceases and the 2100 cm⁻¹ diazo IR stretch completely disappears.

Phase 4: Deprotection

  • Procedure: Treat the resulting ester with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at room temperature.

  • Causality: TFA selectively cleaves the acid-labile Boc protecting group, leaving the newly formed methyl ester intact.

  • Validation Check: LC-MS analysis must confirm the target mass of the free amine ( [M+H]+=160.13 ).

Physicochemical Profiling

Understanding the quantitative differences between the natural α -amino acid and the synthetic β -homologue ester is vital for downstream chromatographic and biological applications.

Property α -LeucineMethyl 3-amino-5-methylhexanoate
IUPAC Nomenclature 2-amino-4-methylpentanoic acidMethyl 3-amino-5-methylhexanoate
Molecular Formula C6​H13​NO2​ C8​H17​NO2​
Molar Mass 131.17 g/mol 159.23 g/mol
Amino Acid Classification α -amino acid β -amino acid ester ( β -homologue)
Stereocenter Position C2 ( α -carbon)C3 ( β -carbon)
State at Physiological pH Zwitterionic (highly polar)Cationic amine / Neutral ester (lipophilic)
Primary Biological Role mTORC1 activation, protein synthesisPeptidomimetic building block
Structural Isomer N/APregabalin ( γ -amino acid)

Conclusion

The transition from α -leucine to methyl 3-amino-5-methylhexanoate represents a fundamental shift from biological nutrient signaling to synthetic drug design. By inserting a single methylene group into the backbone and esterifying the carboxyl terminus, chemists generate a robust building block for β -peptides—molecules that form highly stable secondary structures invisible to natural proteolytic enzymes. Furthermore, its isomeric relationship with pregabalin underscores the profound impact that the spatial arrangement of an amine group has on pharmacological targeting.

Sources

Exploratory

Unlocking the Therapeutic Potential of Methyl 3-amino-5-methylhexanoate Analogs: A Guide to Evaluating Biological Activity

An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Gabapentinoid Legacy and the Next Frontier The landscape of neuropathic pain and epilepsy treatment w...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Gabapentinoid Legacy and the Next Frontier

The landscape of neuropathic pain and epilepsy treatment was significantly altered by the advent of gabapentinoids, a class of drugs structurally derived from the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite their structural resemblance to GABA, these compounds, including the well-known pregabalin, do not act on GABA receptors.[2][3] Instead, their therapeutic effects stem from a unique mechanism: high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of presynaptic voltage-gated calcium channels (VGCCs).[1][4] This interaction modulates calcium influx, thereby reducing the release of excitatory neurotransmitters such as glutamate and substance P, which are implicated in neuronal hyperexcitability.[1][5]

Methyl 3-amino-5-methylhexanoate is a key structural motif and a close analog to pregabalin, a potent therapeutic agent for conditions like postherpetic neuralgia, diabetic peripheral neuropathy, and certain types of seizures.[1][2][6][7] The exploration of its analogs represents a promising avenue for discovering next-generation therapeutics with potentially improved efficacy, enhanced pharmacokinetic profiles, and reduced side effects.

This guide serves as a comprehensive technical resource for research teams engaged in the design, synthesis, and evaluation of novel Methyl 3-amino-5-methylhexanoate analogs. We will delve into the core principles of rational drug design, provide detailed experimental workflows for in vitro and in vivo assessment, and offer insights into data interpretation for lead candidate selection.

Part 1: The Molecular Target and Mechanism of Action

A profound understanding of the drug target is foundational to any successful drug discovery program. For this class of compounds, the target is the α2δ subunit of VGCCs.

The α2δ Subunit: A Critical Modulator of Neuronal Excitability

Voltage-gated calcium channels are complex, multi-subunit proteins crucial for a variety of physiological processes, including neurotransmitter release.[4] The α1 subunit forms the ion-conducting pore, while auxiliary subunits, including β and α2δ, modulate channel trafficking and function.[8][9] The α2δ protein is an extracellularly-oriented, membrane-anchored glycoprotein that plays a pivotal role in trafficking the channel complex to the plasma membrane and enhancing its functional expression.[8][10]

Upregulation of the α2δ-1 subunit has been directly linked to conditions of neuronal hyperexcitability, such as neuropathic pain, making it a prime therapeutic target.[5][11]

Mechanism of Analgesic and Anticonvulsant Action

The binding of gabapentinoids to the α2δ-1 subunit is the cornerstone of their therapeutic effect. This interaction does not directly block the calcium channel pore in most systems but rather initiates a cascade of events that collectively dampen neuronal overactivity. The primary mechanism involves inhibiting the forward trafficking of the α2δ-1 subunit and the entire VGCC complex from the dorsal root ganglion to the presynaptic terminal.[5] This leads to a reduced density of functional calcium channels at the synapse, resulting in decreased calcium influx upon neuronal firing and a subsequent reduction in the release of pain- and seizure-mediating neurotransmitters.[5][12]

GABAPENTINOID_MECHANISM cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Analog Analog (e.g., Pregabalin) a2d α2δ-1 Subunit Analog->a2d Binds to Trafficking VGCC Trafficking to Membrane a2d->Trafficking Inhibits VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Reduced Vesicle Synaptic Vesicle (contains Glutamate) Ca_influx->Vesicle Triggers Fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release Reduced Receptor Glutamate Receptors Glutamate_release->Receptor Activates Trafficking->VGCC Reduces Density Signal Reduced Excitatory Signal Receptor->Signal Leads to BIOISOSTERISM_STRATEGY cluster_modifications Potential Modification Sites cluster_goals Optimization Goals Core Core Scaffold Methyl 3-amino-5-methylhexanoate Amino Amino Group (-NH2) N-Alkylation Heterocycle Replacement Core->Amino Alkyl Isobutyl Chain Chain Lengthening Branching Isomers Cyclization Core->Alkyl Ester Methyl Ester (-COOCH3) Carboxylic Acid Tetrazole Ring Acyl Sulfonamide Core->Ester Potency Improved Potency (Lower EC₅₀/IC₅₀) Amino->Potency Toxicity Reduced Toxicity Amino->Toxicity Alkyl->Potency PK Enhanced PK Profile (ADME) Ester->PK Ester->Toxicity

Caption: Bioisosteric strategies for analog design.

Part 3: Comprehensive Evaluation Workflow

A multi-stage evaluation process, from computational screening to in vivo validation, is essential to identify promising candidates efficiently.

DRUG_DISCOVERY_WORKFLOW cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Design 1. Analog Design (Bioisosterism) InSilico 2. In Silico Screening (Docking, QSAR) Design->InSilico Synthesis 3. Chemical Synthesis InSilico->Synthesis Prioritized Compounds InVitro 4. In Vitro Evaluation Synthesis->InVitro Hit_to_Lead Hit-to-Lead Optimization InVitro->Hit_to_Lead Active 'Hits' Binding Binding Affinity (Ki for α2δ-1) Hit_to_Lead->Design Iterative Redesign InVivo 5. In Vivo Validation Hit_to_Lead->InVivo Optimized 'Leads' Lead Lead Candidate InVivo->Lead PK Pharmacokinetics EP Electrophysiology (Ca²⁺ Current Inhibition) Tox Cytotoxicity (MTT/MTS Assay) ADME In Vitro ADME (Metabolic Stability) Efficacy Efficacy Models (e.g., CCI, SNL) Tox_in_vivo Toxicity Studies

Caption: Integrated workflow for evaluating novel analogs.

Step 1: In Silico Screening

Before committing resources to chemical synthesis, computational tools can predict the potential of designed analogs.

  • Molecular Docking: This technique models the interaction between a ligand (the analog) and the binding site of the target protein (α2δ-1). It provides an estimate of binding affinity (docking score) and visualizes the binding pose, offering insights into key interactions that can guide further design. [13][14]* Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a set of compounds with their biological activity. Once a reliable model is built using known active and inactive compounds, it can be used to predict the activity of new, unsynthesized analogs. [13]

Step 2: In Vitro Biological Evaluation

Promising candidates from in silico screening are synthesized and subjected to a battery of in vitro assays to confirm their activity and characterize their properties.

Protocol 1: Radioligand Binding Assay for α2δ-1 Affinity

This assay quantifies the binding affinity (Ki) of a test compound for the α2δ-1 subunit by measuring its ability to displace a known radiolabeled ligand (e.g., [³H]-gabapentin).

  • Objective: To determine the binding affinity (Ki) of test analogs for the α2δ-1 subunit.

  • Materials:

    • Membrane preparations from cells overexpressing human α2δ-1 subunit.

    • [³H]-gabapentin or [³H]-pregabalin (radioligand).

    • Test compounds (analogs) at various concentrations.

    • Non-specific binding control (high concentration of unlabeled gabapentin).

    • Scintillation fluid and microplates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and either a test compound dilution, buffer (for total binding), or non-specific control.

    • Incubate the plates to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove residual unbound ligand.

    • Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Electrophysiological Assessment of VGCC Modulation

Whole-cell patch-clamp electrophysiology directly measures the effect of analogs on calcium channel function.

  • Objective: To measure the functional inhibition of voltage-gated calcium currents by test analogs.

  • Cell System: tsA-201 cells or primary dorsal root ganglion (DRG) neurons co-expressing the pore-forming (e.g., CaV2.2) and auxiliary (β and α2δ-1) subunits. [4]* Procedure:

    • Culture and prepare cells for electrophysiological recording.

    • Establish a whole-cell patch-clamp configuration.

    • Record baseline calcium currents (using Ba²⁺ as the charge carrier to avoid calcium-dependent inactivation) by applying a depolarizing voltage step. [4][15] 4. Perfuse the cell with a known concentration of the test analog for a set duration.

    • Record calcium currents again in the presence of the compound.

    • Wash out the compound and record recovery currents.

  • Data Analysis: Measure the peak current amplitude before, during, and after drug application. Calculate the percentage of current inhibition. Construct a dose-response curve to determine the IC₅₀ for functional channel modulation.

Protocol 3: Cytotoxicity Assessment

It is crucial to ensure that the observed biological activity is not due to general cellular toxicity.

  • Objective: To evaluate the potential cytotoxicity of lead compounds.

  • Cell Lines: Neuronal cell lines such as SH-SY5Y or PC12 are relevant choices. [14][16]* Assay: MTT or MTS assays, which measure cell metabolic activity as an indicator of viability. [14][16]* Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test analog for a specified period (e.g., 24-48 hours).

    • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. This allows viable cells to convert the tetrazolium salt into a colored formazan product. [16] 4. Add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Express cell viability as a percentage relative to vehicle-treated control cells. Determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Table 1: Example Data Summary for In Vitro Evaluation

Compound IDα2δ-1 Binding (Ki, nM)Ca²⁺ Current Inhibition (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (CC₅₀ / IC₅₀)
Core Molecule 50075> 200> 2.7
Analog A-1 8512> 200> 16.7
Analog B-2 2549523.8
Analog C-3 60090> 200> 2.2
Pregabalin 9015> 200> 13.3
Step 3: In Vivo Validation of Lead Candidates

Analogs that demonstrate high potency, functional activity, and low cytotoxicity in vitro are advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a whole-organism context.

Protocol 4: Assessment in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)

The CCI model is a widely used and validated model of peripheral neuropathic pain. [17][18]

  • Objective: To evaluate the analgesic efficacy of a lead candidate in a rodent model of neuropathic pain.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure:

    • Anesthetize the animal.

    • Expose the sciatic nerve in one hind limb.

    • Place loose ligatures around the nerve, causing a mild constriction that leads to nerve injury and subsequent pain-like behaviors. [17] 4. Allow animals to recover for 7-14 days to allow neuropathic pain symptoms to fully develop.

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness. A lower withdrawal threshold in the injured paw compared to the uninjured paw indicates allodynia.

    • Thermal Hyperalgesia: Use a Hargreaves apparatus to measure the paw withdrawal latency in response to a radiant heat source. A shorter latency indicates hyperalgesia. [17]* Dosing and Evaluation:

    • Establish a baseline behavioral response for each animal.

    • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) or vehicle.

    • Measure behavioral responses at multiple time points post-dosing (e.g., 30, 60, 120, 240 minutes) to assess the onset and duration of the analgesic effect.

  • Data Analysis: Compare the paw withdrawal thresholds or latencies between vehicle- and drug-treated groups at each time point using appropriate statistical tests (e.g., two-way ANOVA followed by post-hoc tests). A significant reversal of allodynia or hyperalgesia indicates efficacy.

Conclusion

The systematic evaluation of Methyl 3-amino-5-methylhexanoate analogs offers a fertile ground for the discovery of novel therapeutics for neuropathic pain, epilepsy, and other neurological disorders. The journey from initial concept to a viable drug candidate is complex, requiring an integrated approach that combines rational, structure-based design with a rigorous cascade of in vitro and in vivo testing. By understanding the molecular mechanism of action, employing strategic medicinal chemistry principles, and utilizing validated biological assays, research teams can efficiently navigate this process. The protocols and workflows outlined in this guide provide a robust framework for identifying and optimizing next-generation gabapentinoids with superior therapeutic profiles, ultimately aiming to address significant unmet medical needs.

References

  • Psych Scene Hub. (2023, September 27). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Available from: [Link]

  • Cairns, R., & Schaffer, A. L. (2023, December 12). Gabapentinoids: a therapeutic review. Australian Prescriber. Available from: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Available from: [Link]

  • Bansal, V., et al. (n.d.). Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics. PMC. Available from: [Link]

  • Stahl, S. M. (n.d.). Mechanism of Action of α2δ Ligands: Voltage Sensitive Calcium Channel (VSCC) Modulators. Psychiatrist.com. Available from: [Link]

  • da S. M. Forezi, L., et al. (2020, July 1). Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Evoy, K. E., et al. (2021, August 15). Gabapentinoid Pharmacology in the Context of Emerging Misuse Liability. PubMed. Available from: [Link]

  • Russo, R., et al. (2024, May 11). Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. MDPI. Available from: [Link]

  • Enna, S. J., & McCarson, K. E. (n.d.). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. PMC. Available from: [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. Available from: [Link]

  • Note An efficient total synthesis of (±)-pregabalin. (n.d.). Available from: [Link]

  • Moody, C. M., et al. (2013, January 14). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Navarrete-Vázquez, G., et al. (2025, March 24). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. MDPI. Available from: [Link]

  • Tice, C. M. (2020, February 28). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. Available from: [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. Available from: [Link]

  • Kadurin, I., et al. (2018, November 21). Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles. Available from: [Link]

  • Tran-Van-Minh, A., & Dolphin, A. C. (n.d.). Pharmacological disruption of calcium channel trafficking by the α 2 δ ligand gabapentin. PNAS. Available from: [Link]

  • Lee, D. H. (2011, May 31). Clinical Application of α2-δ Ligand. KoreaMed Synapse. Available from: [Link]

  • Davies, A., et al. (2006, August 6). Functional biology of the α2δ subunits of voltage-gated calcium channels. ResearchGate. Available from: [Link]

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  • Üçüncü, M., et al. (n.d.). Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro. PMC. Available from: [Link]

  • Pantazis, A., et al. (2016, August 1). The α2δ-1 subunit remodels CaV1.2 voltage sensors and allows Ca2+ influx at physiological membrane potentials. Rockefeller University Press. Available from: [Link]

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  • US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid. (n.d.). Google Patents.
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  • 3-(Aminomethyl)-5-methylhexanoic acid | C8H17NO2 | CID 4715169. (n.d.). PubChem. Available from: [Link]

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Foundational

Introduction to beta-amino ester foldamer building blocks

Engineering the Future of Therapeutics: An In-Depth Guide to β -Amino Ester Foldamer Building Blocks Executive Summary For decades, the pharmaceutical industry viewed peptides as suboptimal drug candidates due to their r...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Future of Therapeutics: An In-Depth Guide to β -Amino Ester Foldamer Building Blocks

Executive Summary

For decades, the pharmaceutical industry viewed peptides as suboptimal drug candidates due to their rapid proteolytic degradation and poor pharmacokinetic profiles[1]. However, this paradigm has been fundamentally disrupted by the advent of "foldamers"—a term coined in 1998 by Samuel Gellman to describe non-natural oligomers engineered to fold into highly predictable, stable secondary structures[2]. At the forefront of this revolution are β -amino ester building blocks. By introducing an additional methylene carbon into the peptide backbone, scientists can meticulously control spatial geometry, yielding peptidomimetics and polymers that exhibit profound resistance to enzymatic degradation[3]. This whitepaper explores the structural logic, synthetic methodologies, and advanced applications of β -amino ester foldamers in modern drug development and gene delivery.

The Structural Logic of β -Peptide Foldamers

The defining feature of β -amino acids is the separation of the amino and carboxyl groups by two carbon atoms ( α and β ) rather than one. While this extra methylene group theoretically increases backbone flexibility, strategic side-chain substitutions or cyclic constraints force the oligomer into rigidified, predictable topologies[4][5].

When acyclic β2

  • or β3 -amino acids are oligomerized, they predominantly self-assemble into a "14-helix," characterized by exactly three residues per turn and a helical pitch of ~5.0 Å[1]. This creates a wide internal diameter with side chains perfectly aligned along three distinct faces, allowing for precise spatial mimicry of natural α -helices. Conversely, incorporating cyclic constraints—such as 2-aminocyclopentanecarboxylic acid (ACPC)—restricts torsional angles, driving the formation of a tighter 12-helix (2.5 residues per turn)[5].

    Foldamer_Structure Root β-Amino Ester Building Blocks Acyclic Acyclic β-Amino Acids (Single Substitution) Root->Acyclic Side-chain control Cyclic Cyclic β-Amino Acids (e.g., ACPC, ACHC) Root->Cyclic Backbone constraint Helix14 14-Helix Topology (3.0 res/turn, 5.0 Å pitch) Acyclic->Helix14 Self-assembly Helix12 12-Helix Topology (2.5 res/turn) Cyclic->Helix12 Rigidified folding

    Logical relationship between β-amino ester substitution patterns and resulting helical topologies.

Quantitative Benchmarks in Foldamer and Polymer Engineering

To engineer effective therapeutics, researchers must tightly control the physical and chemical parameters of β -amino ester assemblies. The following table summarizes critical quantitative data governing foldamer design and poly( β -amino ester) (PBAE) formulation.

ParameterValue / RangeMechanistic Significance
β -Peptide 14-Helix Pitch ~5.0 ÅDefines the spatial arrangement of side chains for target binding[1].
β -Peptide 14-Helix Turn Rate 3 residues / turnDictates the periodicity required to mimic natural α -helical faces[1].
β -Peptoid Helix Pitch ~9.8 ÅDemonstrates the extended conformation of N-alkylated β -residues[1].
PBAE Molecular Weight Range 3,350 – 18,000 DaCritical for balancing gene delivery efficiency and cellular cytotoxicity[6].
PBAE / DNA Formulation Ratio 10:1 to 150:1 (w/w)Optimizes nanoparticle condensation, surface charge, and cellular uptake[6].
SPPS Coupling Excess 3-fold molar excessOvercomes the severe steric hindrance inherent to β -amino acid coupling[7].
SPPS Coupling Time 3 hoursEnsures complete amide bond formation for sterically hindered cyclic residues[7].

Advanced Synthetic Methodologies

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of β -Peptide Foldamers

Synthesizing discrete β -peptide foldamers requires overcoming the kinetic barriers introduced by the β -carbon. This self-validating protocol utilizes Fmoc/tBu chemistry optimized for hindered building blocks[7].

Step 1: Resin Preparation & Deprotection

  • Action: Swell Rink Amide AM resin (capacity: 0.30 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes. Treat with 2% piperidine and 2% DBU in DMF for 15 minutes to remove the Fmoc protecting group[7].

  • Causality: Piperidine acts as a secondary amine base to abstract the acidic proton on the fluorenyl ring, initiating a β -elimination mechanism. DBU is added to accelerate the cleavage of sterically hindered sequences.

Step 2: Amino Acid Activation and Coupling

  • Action: Dissolve a 3-fold molar excess of the Fmoc-protected β -amino acid, HATU (3 eq), and N,N-diisopropylethylamine (DIEA) (6 eq) in DMF. Add the mixture to the resin and agitate for 3 hours[7].

  • Causality: The extra methylene group in β -amino esters significantly increases steric bulk, reducing the reaction kinetics of standard carbodiimide couplings. HATU is chosen because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The adjacent nitrogen in the pyridine ring of HOAt provides an anchimeric assistance effect (neighboring group participation), driving the hindered coupling to completion.

Step 3: Cleavage and Validation

  • Action: Cleave the oligomer from the resin using a Trifluoroacetic acid (TFA)/Dichloromethane (DCM) mixture (1:1) at room temperature for 30 minutes[7]. Lyophilize and purify via RP-HPLC.

  • Validation: Successful synthesis is confirmed by a single sharp peak on the HPLC chromatogram and exact mass verification via ESI-MS.

Protocol 2: Synthesis and Formulation of Poly( β -amino ester) (PBAE) Nanoparticles

Beyond discrete oligomers, β -amino esters can be polymerized to form PBAEs—highly effective, biodegradable non-viral vectors for DNA and RNA delivery[6][8].

Step 1: Michael Addition Polymerization

  • Action: Mix a diacrylate monomer (e.g., 1,4-butanediol diacrylate) and an amine monomer (e.g., 4-amino-1-butanol) stoichiometrically (1:1 molar ratio). Stir the mixture at 1,000 rpm overnight at 90°C[8].

  • Causality: This step utilizes a conjugate Michael addition. Because no toxic catalysts or byproducts are generated, it is highly biocompatible. The resulting polymer backbone is linked by ester bonds, which are specifically designed to undergo hydrolytic degradation once inside the aqueous environment of the cell, safely releasing the genetic cargo.

Step 2: End-Capping

  • Action: Dissolve the base polymer in THF (100 mg/mL). Add an end-capping reagent, such as 1-(3-aminopropyl)-4-methylpiperazine, and stir at 500 rpm for 2 hours at room temperature[8].

  • Causality: End-capping functionalizes the polymer termini with tertiary amines. When the PBAE-DNA nanoparticle is endocytosed by a cell, the acidic environment of the endosome protonates these tertiary amines. This triggers a massive influx of chloride ions and water (the "proton sponge effect"), causing the endosome to swell and rupture, thereby preventing the lysosomal degradation of the DNA.

PBAE_Workflow Step1 Monomer Selection (Diacrylates + Amines) Step2 Polymerization (Michael Addition) Step1->Step2 Step3 End-Capping (Amine termination) Step2->Step3 Step4 Nanoparticle Formulation (DNA Complexation) Step3->Step4

Step-by-step workflow for synthesizing poly(β-amino ester)s for gene delivery applications.

Applications in Drug Development: PPI Inhibition

One of the most promising applications of discrete β -peptide foldamers is the disruption of Protein-Protein Interactions (PPIs)[3]. Many oncological diseases are driven by pathological PPIs (e.g., the p53-MDM2 interaction) that occur over large, flat protein surfaces. Traditional small molecules struggle to block these vast surface areas, while natural α -peptides are rapidly destroyed by proteases in the blood.

Because β -peptide foldamers are entirely unnatural, they are essentially invisible to endogenous digestive enzymes[3]. By carefully selecting the sequence of β -amino ester building blocks, scientists can engineer a foldamer that perfectly mimics the spatial orientation of the native α -helix ligand, allowing it to competitively bind the target protein with high affinity and prolonged half-life[2].

PPI_Inhibition Target Target Protein Disease Disease State (Pathological PPI) Target->Disease Therapy Therapeutic State (PPI Inhibited) Target->Therapy Native Native α-Helix Ligand Native->Target Endogenous Binding Foldamer β-Peptide Foldamer (Protease Resistant) Foldamer->Target Competitive Inhibition

Mechanism of protein-protein interaction (PPI) inhibition by β-peptide foldamers.

Conclusion

The transition from natural α -amino acids to β -amino ester building blocks represents a watershed moment in rational drug design. Whether utilized as discrete, protease-resistant foldamers to drug "undruggable" PPI targets, or polymerized into PBAEs to facilitate next-generation gene therapies, these molecules offer unprecedented control over structure and function. As synthetic methodologies—such as optimized SPPS and Michael addition polymerizations—continue to mature, the clinical translation of β -amino ester architectures will undoubtedly accelerate.

References

  • β-Peptoid Foldamers at Last | Accounts of Chemical Research - acs.org -
  • Folded Synthetic Peptides for Biomedical Applications | Frontiers Research Topic - frontiersin.org -
  • Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery - nih.gov -
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - nih.gov -
  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorpor
  • Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery - nih.gov -
  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - frontiersin.org -
  • Structural Optimization of Foldamer-Dendrimer Conjugates as Multivalent Agents against the Toxic Effects of Amyloid Beta Oligomers - mdpi.com -

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Protocols & Analytical Methods

Method

Topic: Enantioselective Synthesis of Methyl 3-amino-5-methylhexanoate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-amino-5-methylhexanoate is a chiral building block of significant industrial importance, primarily serving as a key in...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-5-methylhexanoate is a chiral building block of significant industrial importance, primarily serving as a key intermediate in the synthesis of Pregabalin, the active pharmaceutical ingredient in Lyrica®.[1][2] The biological activity of Pregabalin resides almost exclusively in the (S)-enantiomer, making the development of efficient and highly stereoselective synthetic routes a critical objective for pharmaceutical manufacturing.[1][2] This application note provides an in-depth guide to the enantioselective synthesis of this compound, focusing on the robust and scalable method of asymmetric hydrogenation of β-enamino esters. We will explore the mechanistic rationale behind catalyst and substrate selection, present a detailed, field-proven protocol, and offer insights into process optimization and analysis.

Introduction: The Strategic Importance of Chiral β-Amino Esters

β-amino acids and their ester derivatives are fundamental structural motifs in a vast array of pharmaceuticals, including β-lactam antibiotics and peptide-based therapeutics.[3] Methyl 3-amino-5-methylhexanoate is a non-natural β-amino ester whose value is intrinsically linked to the anticonvulsant and analgesic drug Pregabalin. Early manufacturing processes for Pregabalin relied on classical resolution of a racemic mixture, an inherently inefficient method with a maximum theoretical yield of 50% that necessitates recycling of the undesired enantiomer.[1]

The advancement of asymmetric catalysis has revolutionized the synthesis of such chiral molecules. By employing a small amount of a chiral catalyst, it is possible to generate large quantities of the desired enantiomer from a prochiral starting material, approaching 100% theoretical yield. Among various strategies, transition metal-catalyzed asymmetric hydrogenation has emerged as a premier technology due to its high efficiency, excellent enantioselectivity, and operational simplicity.[4] This guide focuses on the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine precursor, a method that has proven to be both highly effective and amenable to industrial scale-up.[1][5]

The Core Strategy: Asymmetric Hydrogenation of β-Enamino Esters

The fundamental principle of this approach involves the stereoselective addition of hydrogen across the C=C double bond of a prochiral β-enamino ester. This transformation is guided by a chiral transition metal complex, which creates a three-dimensional environment that preferentially facilitates hydrogen delivery to one of the two prochiral faces of the substrate.

Causality Behind Experimental Design

The Catalyst System: The success of the hydrogenation hinges on the catalyst, which is typically composed of a transition metal center (e.g., Rhodium, Ruthenium) and a chiral diphosphine ligand.[4]

  • Metal Choice (Rhodium): Rhodium complexes are exceptionally effective for the hydrogenation of functionalized olefins like enamines.[3][6] The metal center serves as the active site for coordinating both the substrate and hydrogen.

  • The Chiral Ligand (e.g., Me-DuPhos): The source of enantioselectivity is the chiral ligand. Ligands like (R,R)-Me-DuPhos are C₂-symmetric bisphosphines that bind to the rhodium atom, forming a rigid chiral pocket. This steric and electronic environment forces the enamine substrate to coordinate in a specific orientation, exposing one face of the double bond to hydrogenation while shielding the other. The enhanced coordination between the substrate and the catalyst is crucial for high reactivity and selectivity.[1][2]

The Substrate: The ideal substrate is the methyl ester of 3-amino-5-methylhex-2-enoic acid. The enamine functionality is critical as the nitrogen atom's lone pair can coordinate to the rhodium center, forming a chelate complex that locks the substrate into a predictable conformation for highly stereoselective hydrogen addition.

General Workflow and Mechanism

The overall process can be visualized as a straightforward catalytic cycle. The prochiral substrate is converted into the chiral product through a series of steps mediated by the catalyst.

Workflow for Enantioselective Synthesis

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Asymmetric Hydrogenation cluster_2 Part C: Analysis & Purification Ketoester Methyl 3-oxo-5-methylhexanoate Condensation Condensation Reaction Ketoester->Condensation Amine Ammonium Acetate Amine->Condensation Enamine Prochiral β-Enamino Ester Condensation->Enamine Catalyst Chiral Rh-DuPhos Catalyst Hydrogenation Asymmetric Hydrogenation Catalyst->Hydrogenation Hydrogen H₂ Gas (High Pressure) Hydrogen->Hydrogenation Enamine_input->Hydrogenation Product Enantioenriched Methyl 3-amino-5-methylhexanoate Hydrogenation->Product Purification Purification (e.g., Chromatography) Product_input->Purification Analysis Chiral HPLC/GC Analysis Purification->Analysis FinalProduct Pure (R)- or (S)-Product (>99% ee) Analysis->FinalProduct

Caption: Overall workflow from precursor synthesis to the final, purified chiral product.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example based on established literature.[1][2] All procedures should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

Part A: Synthesis of the Prochiral Precursor (Methyl (E/Z)-3-amino-5-methylhex-2-enoate)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add Methyl 3-oxo-5-methylhexanoate (15.8 g, 100 mmol), ammonium acetate (11.6 g, 150 mmol), and toluene (100 mL).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 4-6 hours or until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-enamino ester as a yellow oil. This material is often used in the next step without further purification.

Part B: Rhodium-Catalyzed Asymmetric Hydrogenation

Critical Consideration: This reaction is highly sensitive to oxygen. All solvents must be rigorously degassed, and the reaction must be set up under an inert atmosphere (Nitrogen or Argon).

  • Reactor Preparation: Place the prochiral β-enamino ester from Part A (e.g., 15.7 g, ~100 mmol) into a high-pressure hydrogenation vessel.

  • Catalyst Preparation (in a glovebox): In a separate vial, weigh [(R,R)-Me-DuPhos-Rh(COD)]BF₄ (66.5 mg, 0.1 mmol, S/C ratio = 1000). Dissolve the catalyst in 10 mL of degassed methanol.

  • Reaction Setup: Add 90 mL of degassed methanol to the hydrogenation vessel containing the substrate. Seal the vessel.

  • Inerting: Purge the vessel by pressurizing with nitrogen (or argon) to ~100 psi and then venting. Repeat this cycle 3-5 times to ensure an oxygen-free environment.

  • Catalyst Introduction: Using a cannula or syringe, transfer the catalyst solution into the hydrogenation vessel under a positive pressure of inert gas.

  • Hydrogenation: Purge the vessel with hydrogen gas (H₂) in a similar manner to the inert gas purge. Pressurize the vessel to the target pressure (e.g., 45-50 psi).[1]

  • Reaction Execution: Begin vigorous stirring and heat the vessel to the desired temperature (e.g., 50-55 °C).[1] Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, carefully vent the excess hydrogen. Purge the vessel with nitrogen. The crude product solution is now ready for analysis and purification.

Part C: Purification and Analysis for Enantiomeric Excess (ee)
  • Purification: Filter the crude reaction mixture through a short plug of silica gel to remove the rhodium catalyst. Concentrate the filtrate under reduced pressure. The resulting crude oil can be further purified by vacuum distillation or column chromatography if necessary.

  • Analysis (Chiral HPLC): The enantiomeric excess of the product is the most critical measure of success.

    • Column: Chiralcel OD-H or equivalent.

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Result: The two enantiomers will exhibit different retention times, allowing for their quantification and the calculation of the enantiomeric excess (% ee). A successful reaction will show one peak as the major product (>98%).

Data Summary and Expected Results

The asymmetric hydrogenation of β-enamino esters is a highly optimized reaction. The following table summarizes typical conditions and expected outcomes for the synthesis of related β-amino acid derivatives, which are directly applicable to the target molecule.

ParameterValue / ConditionRationale / Expected Outcome
Catalyst [(R,R)-Me-DuPhos-Rh(COD)]BF₄Provides high enantioselectivity for a wide range of enamine substrates.[1][2]
Substrate/Catalyst (S/C) 1000:1 to 10,000:1High S/C ratios are desirable for industrial applications to minimize cost.[7]
Solvent Methanol, TolueneMethanol is often used for its ability to dissolve both substrate and catalyst.[1][3]
H₂ Pressure 40 - 90 psiSufficient to ensure high reaction rates without requiring specialized ultra-high-pressure equipment.[1][3]
Temperature 25 - 55 °CBalances reaction rate with catalyst stability and selectivity. Higher temps can sometimes reduce ee.
Conversion >99%The reaction typically proceeds to full conversion.
Enantiomeric Excess (% ee) >96% (often >99%)The primary goal; excellent stereocontrol is expected with the right catalyst-substrate pairing.[1][3]
Yield >90% (isolated)The reaction is typically clean, leading to high isolated yields.

Mechanistic Diagram

The catalytic cycle involves several key steps, starting with the coordination of the substrate to the active catalyst species.

Simplified Catalytic Cycle

G A [Rh(L)]⁺ Active Catalyst B Substrate Coordination (Chelation) A->B + Substrate (S) C Oxidative Addition of H₂ B->C D [Rh(H)₂(L)(S)]⁺ C->D + H₂ E Migratory Insertion D->E F Reductive Elimination E->F G Chiral Product (R- or S-Amine) F->G Product Release G->A Catalyst Regeneration

Caption: Simplified mechanism for Rh-catalyzed asymmetric hydrogenation.

Conclusion

The enantioselective synthesis of Methyl 3-amino-5-methylhexanoate via rhodium-catalyzed asymmetric hydrogenation represents a state-of-the-art approach in modern pharmaceutical manufacturing. The method is characterized by its high yield, exceptional enantioselectivity, and operational efficiency. By understanding the principles behind catalyst selection and carefully controlling reaction parameters, researchers and drug development professionals can reliably produce this vital chiral intermediate on a laboratory and industrial scale, paving the way for the efficient synthesis of Pregabalin and other valuable β-amino acid derivatives.

References

  • Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. PubMed Central.[Link]

  • Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Organic Chemistry Portal.[Link]

  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. PubMed Central.[Link]

  • Aliphatic α-Amino Acids by Rhodium- Catalyzed Asymmetric Hydrogenation. Synfacts.[Link]

  • Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. ResearchGate.[Link]

  • An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. ACS Publications.[Link]

  • Asymmetric synthesis of pregabalin.
  • Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. ACS Publications.[Link]

  • An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Figshare.[Link]

  • Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. ACS Publications.[Link]

  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. ACS Publications.[Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines. ACS Publications.[Link]

  • Method of producing (s)-3-aminomethyl-5-methylhexanoic acid.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted α-Fluoro-β-enamino Esters. ACS Publications.[Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted α-Fluoro-β-enamino Esters: Efficient Access to Chiral α-Fluoro-β-amino Esters with Two Adjacent Tertiary Stereocenters. PubMed.[Link]

  • Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. ResearchGate.[Link]

  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. ResearchGate.[Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen.[Link]

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation to Chiral Primary Amines. Thieme.[Link]

  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PubMed Central.[Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University.[Link]

  • Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. ResearchGate.[Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI.[Link]

  • Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • AN ASYMMETRIC SYNTHESIS OF (S)-(+)-3-(AMINOMETHYL)-5-METHYLHEXANOIC ACID.

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Application

Application Note: Protocols for Peptide Coupling Using Methyl 3-amino-5-methylhexanoate

Introduction and Scientific Rationale Methyl 3-amino-5-methylhexanoate, commonly recognized as the methyl ester of the neuromodulator pregabalin, is a highly valuable β -amino acid building block[1]. In modern drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

Methyl 3-amino-5-methylhexanoate, commonly recognized as the methyl ester of the neuromodulator pregabalin, is a highly valuable β -amino acid building block[1]. In modern drug development, incorporating β -amino acids into peptide backbones (forming α/β -chimeras or pure β -peptides) is a proven strategy to enhance proteolytic stability, increase half-life, and induce unique secondary structures such as stable helices[2].

However, coupling β -amino acids presents distinct kinetic and thermodynamic challenges. The presence of an additional methylene carbon in the backbone increases conformational flexibility, which entropically hinders the transition state during amide bond formation compared to standard α -amino acids[2]. Furthermore, Methyl 3-amino-5-methylhexanoate is commercially supplied as a hydrochloride salt to maintain stability[3],[4],[5]. Failure to properly liberate the free amine prior to coupling is a primary cause of reaction failure.

This application note provides field-proven, self-validating protocols for coupling Methyl 3-amino-5-methylhexanoate to N-protected amino acids, utilizing optimized reagent combinations to overcome the inherent steric and kinetic barriers of β -amino acid synthesis.

Reagent Selection and Causality

To ensure high yields and prevent epimerization of the carboxyl component, the choice of coupling reagent must be tailored to the specific demands of the β -amino acid[6].

  • The Amine Component (Methyl 3-amino-5-methylhexanoate HCl): Because this reagent is a hydrochloride salt, it is non-nucleophilic in its resting state[5]. Causality: You must add an extra equivalent of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) specifically to neutralize the HCl salt and liberate the primary amine. The methyl ester acts as an orthogonal protecting group, preventing self-condensation while maintaining high solubility in aprotic solvents like DMF and DCM[7].

  • HATU / DIPEA (The Gold Standard): HATU is a uronium salt that generates a highly reactive OAt (7-azabenzotriazole) active ester[8],[9]. Causality: The nitrogen at position 7 of the HOAt leaving group provides a "neighboring group effect" via hydrogen bonding, which pre-organizes the incoming β -amine and dramatically accelerates the nucleophilic attack[8]. This makes HATU the optimal choice for overcoming the slower kinetics of Methyl 3-amino-5-methylhexanoate[2].

  • EDC / HOBt (The Scalable Alternative): For large-scale solution-phase synthesis, EDC paired with HOBt is highly effective[10]. Causality: EDC generates a water-soluble urea byproduct. This allows for the purification of the peptidomimetic via simple aqueous extraction, avoiding the need for costly silica gel chromatography required to remove HATU byproducts[9].

Data Presentation: Reagent Efficacy

The following table summarizes the operational parameters and expected outcomes when coupling standard N-protected α -amino acids to Methyl 3-amino-5-methylhexanoate using different activation strategies[8],[6].

ParameterHATU / DIPEA ProtocolEDC / HOBt Protocol
Activation Mechanism OAt Active Ester formationOBt Active Ester formation
Kinetics Rapid (1–4 hours)Moderate to Slow (4–18 hours)
Racemization Risk Very LowLow
Base Requirement 3.0 - 4.0 equivalents (DIPEA)1.0 - 2.0 equivalents (DIPEA/NMM)
Byproduct Removal Requires silica gel chromatographyAqueous extraction (water-soluble urea)
Best Application Discovery phase, sterically hindered acidsLarge-scale, cost-sensitive synthesis

Workflows and Mechanistic Pathways

Workflow N1 N-Protected Amino Acid (Carboxyl Component) N2 Activation Phase HATU + DIPEA in DMF (15-30 min, RT) N1->N2 N3 Active HOAt Ester Intermediate N2->N3 N5 Nucleophilic Coupling (1-4 hours, RT) N3->N5 N4 Methyl 3-amino-5-methylhexanoate HCl + Extra DIPEA (Amine Component) N4->N5 Addition N6 Crude Peptidomimetic (Methyl Ester) N5->N6 N7 Aqueous Workup (EtOAc / NaHCO3 / Brine) N6->N7 N8 Purified Target Peptide N7->N8

Figure 1: Step-by-step workflow for HATU-mediated solution-phase peptide coupling.

Mechanism A R-COOH (Carboxylic Acid) C O-Acylisouronium Intermediate A->C + Base B HATU (Uronium Salt) B->C E OAt Active Ester (Highly Reactive) C->E HOAt attack D HOAt (Leaving Group) D->E F Amide Bond Formation E->F + beta-Amine

Figure 2: Chemical mechanism of carboxylic acid activation and active ester formation by HATU.

Experimental Protocols

Protocol A: High-Efficiency Solution-Phase Coupling (HATU/DIPEA)

This protocol is optimized for milligram to gram-scale synthesis where maximum yield and purity are required[8],[2].

Reagents:

  • N-Protected Amino Acid (1.0 eq)

  • Methyl 3-amino-5-methylhexanoate hydrochloride (1.1 eq)[5]

  • HATU (1.2 eq)[8]

  • DIPEA (3.5 eq) — Note: 1.0 eq is consumed neutralizing the amine hydrochloride salt.

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried round-bottom flask under inert atmosphere (Argon/N2), dissolve the N-protected amino acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (approx. 5-10 mL per gram of substrate)[8].

  • Base Addition: Add DIPEA (2.0 eq) to the mixture. Stir at room temperature for 15–30 minutes. The solution will typically turn a pale yellow, indicating the formation of the active OAt ester[8].

  • Amine Preparation: In a separate vial, dissolve Methyl 3-amino-5-methylhexanoate hydrochloride (1.1 eq) in a minimal amount of DMF. Add DIPEA (1.5 eq) to this vial and vortex to liberate the free amine.

  • Coupling: Transfer the neutralized amine solution dropwise into the main reaction flask.

  • Self-Validation (Monitoring): Stir at room temperature. After 1 hour, sample the reaction. Perform Thin Layer Chromatography (TLC) and stain with Ninhydrin.

    • Validation Check: Heat the TLC plate. If a purple spot remains, unreacted primary amine is still present. If the spot is absent and LC-MS shows the desired mass, the reaction is complete.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 10x volume). Wash the organic layer sequentially with:

    • 10% aqueous Citric Acid (3x) to remove unreacted amine and DIPEA.

    • Saturated aqueous NaHCO3 (3x) to remove unreacted carboxylic acid and HOAt.

    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace HATU byproducts remain.

Protocol B: Scalable Solution-Phase Coupling (EDC/HOBt)

This protocol is ideal for larger scale synthesis where avoiding chromatography is desirable[10],[6].

Reagents:

  • N-Protected Amino Acid (1.0 eq)

  • Methyl 3-amino-5-methylhexanoate hydrochloride (1.1 eq)

  • EDC·HCl (1.2 eq)[10]

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq), Methyl 3-amino-5-methylhexanoate hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM[10].

  • Neutralization: Add DIPEA (2.5 eq) to the stirring mixture and cool the flask in an ice bath (0 °C) to control the initial exothermic activation[10].

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the chilled solution.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–18 hours.

  • Self-Validation (Monitoring): Confirm the consumption of the amine via Ninhydrin-stained TLC or LC-MS.

  • Workup: Because EDC and its urea byproduct are water-soluble, simple extraction is highly effective[9]. Wash the DCM layer with water (2x), 1M HCl (2x), saturated NaHCO3 (2x), and brine (1x).

  • Isolation: Dry the organic phase over Na2SO4, filter, and evaporate to yield the crude product, which is often pure enough (>90%) for subsequent deprotection steps without chromatography[10].

References

  • Methyl (3S)-3-amino-5-methylhexanoate - Chemspace Source: chem-space.com URL: [Link]

  • 1858255-68-1 | Methyl 3-amino-5-methylhexanoate hydrochloride Source: chemadvin.com URL:[Link]

  • Methyl 3-amino-5-methylhexanoate hydrochloride | C8H18ClNO2 Source: nih.gov (PubChem) URL:[Link]

  • Methyl 3-amino-5-methylhexanoate - SpectraBase Source: spectrabase.com URL: [Link]

  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol Source: core.ac.uk URL:[Link]

  • Optimizing Peptide Coupling: Key Techniques Source: jpt.com URL: [Link]

  • Coupling Reagents Source: researchgate.net URL: [Link]

  • (-)-3-amino-5-methylhexanoic acid methyl ester Source: molaid.com URL: [Link]

Sources

Method

Application Note: Synthesis and Incorporation of Methyl 3-amino-5-methylhexanoate into Solid-Phase Peptide Synthesis (SPPS)

Executive Summary The incorporation of non-proteinogenic β -amino acids into peptide sequences is a highly effective strategy for enhancing proteolytic stability and engineering predictable secondary structures (foldamer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic β -amino acids into peptide sequences is a highly effective strategy for enhancing proteolytic stability and engineering predictable secondary structures (foldamers). However, commercially available β -amino acid precursors frequently present as alkyl esters, such as[1], which is the methyl ester of β -homoleucine. Because standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) requires building blocks with a free C-terminal carboxylic acid and an Fmoc-protected N-terminus, this precursor cannot be directly coupled to a resin-bound peptide.

This guide details the mechanistic rationale and provides self-validating protocols for transforming methyl 3-amino-5-methylhexanoate into an SPPS-ready building block (Fmoc- β -homoleucine), followed by its highly efficient incorporation into a peptide chain.

Mechanistic Rationale & Strategy

To seamlessly integrate this building block into a standard C-to-N SPPS workflow, two fundamental chemical transformations must occur prior to resin coupling:

  • Ester Saponification: The methyl ester must be hydrolyzed to liberate the free carboxylic acid. Lithium hydroxide (LiOH) is selected over harsher bases (like NaOH) to provide mild saponification conditions. This mitigates the risk of side reactions or epimerization, ensuring the stereochemical integrity of the chiral center at the β -carbon is preserved.

  • Fmoc Protection: The free amine must be masked to prevent uncontrolled polymerization during SPPS. We utilize 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) rather than Fmoc-Chloride (Fmoc-Cl). Fmoc-Cl is overly reactive and can drive the formation of unwanted dipeptides via mixed anhydride intermediates. [2].

  • SPPS Coupling Activation: β -amino acids introduce an additional methylene unit into the peptide backbone. While this increases conformational flexibility, the γ -branched isobutyl group of β -homoleucine presents significant steric hindrance during coupling. Consequently, standard coupling reagents (e.g., HBTU) often yield incomplete acylation. We employ[3].

Workflow Visualization

SPPS_Workflow Start Methyl 3-amino-5-methylhexanoate (Starting Material) Hydrolysis Saponification LiOH, THF/H2O, 4h Start->Hydrolysis Ester Cleavage Intermediate Free β-Homoleucine (Intermediate) Hydrolysis->Intermediate pH Neutralization Protection Fmoc Protection Fmoc-OSu, Na2CO3, 16h Intermediate->Protection Amine Masking BuildingBlock Fmoc-β-Homoleucine (SPPS Building Block) Protection->BuildingBlock Acidification & Extraction Coupling SPPS Coupling HATU, DIPEA, DMF BuildingBlock->Coupling Solid-Phase Elongation Cleavage Resin Cleavage TFA/TIPS/H2O Coupling->Cleavage Global Deprotection Final β-Homoleucine-containing Peptide (Final Product) Cleavage->Final Precipitation

Figure 1: Transformation of methyl 3-amino-5-methylhexanoate into an SPPS-ready building block.

Quantitative Data Summary

Table 1: Optimal Parameters for Pre-SPPS Preparation and SPPS Elongation

ParameterSaponificationFmoc ProtectionSPPS CouplingGlobal Cleavage
Primary Reagents LiOH·H₂O (3.0 eq)Fmoc-OSu (1.1 eq), Na₂CO₃ (2.0 eq)HATU (2.9 eq), DIPEA (6.0 eq)TFA / TIPS / H₂O (95:2.5:2.5)
Solvent System THF / H₂O (1:1)1,4-Dioxane / H₂O (1:1)DMF (Anhydrous)Neat
Concentration 0.5 M0.2 M0.2 M10 mL per gram of resin
Time & Temp 4 hours @ 25 °C16 hours @ 25 °C2 hours @ 25 °C2 hours @ 25 °C
Expected Outcome >99% conversion85–90% isolated yield>99% coupling efficiency>90% crude peptide purity

Protocol 1: Pre-SPPS Preparation (Saponification & Fmoc Protection)

Objective: Convert the unreactive methyl ester into Fmoc- β -homoleucine, generating a self-contained building block suitable for standard Fmoc-SPPS.

Step 1: Ester Saponification
  • Dissolution: Suspend Methyl 3-amino-5-methylhexanoate hydrochloride (1.0 eq, 10 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and distilled water (20 mL total volume).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq, 30 mmol) portion-wise while stirring at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The starting material mass ( [M+H]+≈160.2 ) must completely shift to the free acid mass ( [M+H]+≈146.2 ). Proceed only when the ester peak is entirely consumed.

Step 2: Fmoc Protection and Isolation
  • pH Adjustment: Adjust the pH of the aqueous layer to ~8.5–9.0 using a 10% Na₂CO₃ solution.

  • Protection: Dissolve Fmoc-OSu (1.1 eq, 11 mmol) in 10 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 15 minutes to prevent localized precipitation.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 16 hours.

    • Self-Validation Check: LC-MS analysis of the crude mixture should confirm the formation of Fmoc- β -homoleucine ( [M+H]+≈368.4 ).

  • Purification Workup: Transfer the mixture to a separatory funnel and wash the aqueous phase twice with diethyl ether (2x 20 mL). Causality: This step is critical to extract unreacted Fmoc-OSu and non-polar Fmoc-derived byproducts, ensuring high purity of the final building block.

  • Acidification & Extraction: Cool the aqueous phase to 0 °C and carefully acidify to pH 2.0 using 1M HCl. Extract the resulting white precipitate with Ethyl Acetate (3x 20 mL).

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Fmoc- β -homoleucine as a highly pure white solid.

Protocol 2: Solid-Phase Peptide Elongation

Objective: Efficiently couple the sterically hindered Fmoc- β -homoleucine onto a resin-bound peptide sequence.

Step 1: Resin Preparation and Deprotection
  • Swelling: Weigh the desired amount of Rink Amide AM resin (or equivalent acid-labile resin) into a fritted SPPS reaction vessel. Swell in N,N-Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x 1 min).

    • Self-Validation Check: Perform a Kaiser test on a few resin beads. A deep blue color confirms the successful unmasking of free primary amines.

Step 2: Activation and Coupling
  • Pre-Activation: In a separate vial, dissolve the synthesized Fmoc- β -homoleucine (3.0 eq relative to resin loading) and HATU (2.9 eq) in a minimal volume of DMF to achieve a 0.2 M solution. Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq). Stir for 1 minute. Causality: Pre-activation generates the highly reactive 7-azabenzotriazole active ester, which is strictly required to overcome the steric bulk of the β -homoleucine side chain.

  • Coupling: Transfer the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5x 1 min).

    • Self-Validation Check: Perform a Kaiser test. Colorless/yellow resin beads indicate complete coupling. If the beads exhibit a slight blue or green hue, perform a double coupling (repeat Step 2) before proceeding to the next amino acid.

Step 3: Global Cleavage
  • Cleavage: Once the full peptide sequence is synthesized, wash the resin with Dichloromethane (DCM) and dry. Cleave the peptide from the resin using a cocktail of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage cocktail into cold diethyl ether to precipitate the final β -homoleucine-containing peptide. Centrifuge, decant the ether, and dry the pellet for subsequent RP-HPLC purification.

References

  • Methyl 3-amino-5-methylhexanoate hydrochloride | C8H18ClNO2 | CID 71307027 Source: PubChem (National Institutes of Health) URL:[Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: PubMed Central (PMC) URL:[Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Crystallization and Resolution Techniques for Methyl 3-amino-5-methylhexanoate Salts

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Thermodynamic principles, solvent selection, and step-by-step protocols for the isolation and chiral resolution of β -amin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Thermodynamic principles, solvent selection, and step-by-step protocols for the isolation and chiral resolution of β -amino acid ester salts.

Introduction & Mechanistic Rationale

Methyl 3-amino-5-methylhexanoate (the methyl ester of β -homoleucine) is a highly versatile unnatural amino acid building block used extensively in medicinal chemistry and peptide synthesis[1]. It serves as a critical intermediate in the development of complex therapeutics, including the synthesis of the potent APJ receptor agonist CMF-019[2].

Because the free base of methyl 3-amino-5-methylhexanoate is an oil at room temperature and is prone to spontaneous lactamization or hydrolytic degradation, it must be isolated as a stable salt (e.g., a hydrochloride salt) for long-term storage and handling. Furthermore, when the compound is synthesized as a racemate, diastereomeric salt crystallization remains one of the most scalable and economically viable methods for chiral resolution, bypassing the need for expensive preparative chiral chromatography or enzymatic kinetic resolution[3].

Thermodynamic Principles of Salt Crystallization

As a Senior Application Scientist, it is crucial to understand that crystallization is not merely a physical separation, but a thermodynamically driven purification system. The crystallization of β -amino acid esters requires precise control over the Metastable Zone Width (MZW) .

  • Hydrochloride Salt Formation: The protonation of the primary amine by HCl in an anhydrous, low-polarity solvent (like Methyl tert-butyl ether, MTBE) drastically increases the polarity of the molecule. Because MTBE has a low dielectric constant, the resulting salt exhibits a steep solubility curve. This allows for high-yield recovery via cooling crystallization without the risk of the product "oiling out" (liquid-liquid phase separation).

  • Diastereomeric Resolution: When resolving the racemate using a chiral acid (e.g., L-Tartaric acid), the process relies on the differential solubility ( ΔS ) between the two formed diastereomeric salts. The success of this resolution is governed by the Ostwald rule of stages. Rapid cooling often leads to the kinetic precipitation of the more soluble diastereomer, whereas controlled cooling ensures the thermodynamic growth of the less soluble, enantiopure crystal lattice.

MZW S1 Undersaturated Solution (60°C) S2 Metastable Zone (45°C - 55°C) S1->S2 Controlled Cooling S3 Labile Zone (<45°C) S2->S3 Rapid Cooling (Avoid: Crash out) S4 Seed Addition (50°C) S2->S4 Induce Nucleation S5 Controlled Crystal Growth S3->S5 Uncontrolled Nucleation (Impurities) S4->S5 Isothermal Hold S5->S1 Heating/Recycle

Fig 1: Thermodynamic Phase Diagram and Metastable Zone Width (MZW) Logic

Experimental Protocols

Every protocol described below is designed as a self-validating system. By monitoring the physical state of the slurry and the temperature curves, the operator can ensure the thermodynamic boundaries are respected.

Protocol A: Formation and Cooling Crystallization of the Hydrochloride Salt

Objective: To isolate methyl 3-amino-5-methylhexanoate as a stable, highly crystalline hydrochloride salt.

  • Dissolution: Dissolve 10.0 g of methyl 3-amino-5-methylhexanoate (free base) in 50 mL of anhydrous MTBE in a 250 mL jacketed reactor equipped with an overhead stirrer.

  • Acidification: Cool the solution to 5°C. Slowly add 1.05 equivalents of HCl in dioxane (or bubble anhydrous HCl gas) while maintaining the internal temperature below 15°C. Causality: Strict temperature control prevents the exothermic hydrolysis of the methyl ester.

  • Nucleation: Stir the opaque suspension at 10°C for 1 hour. If the solution remains clear, add 10 mg of pre-isolated seed crystals to induce primary nucleation within the metastable zone.

  • Aging and Isolation: Cool the slurry to 0°C at a rate of 0.5°C/min. Hold isothermally for 2 hours to maximize yield. Filter the white crystalline solid under a nitrogen atmosphere, wash with 20 mL of cold MTBE, and dry in vacuo at 35°C.

Protocol B: Diastereomeric Salt Resolution via Anti-Solvent Crystallization

Objective: To resolve racemic methyl 3-amino-5-methylhexanoate into its (S)-enantiomer using a chiral resolving agent[2].

  • Salt Formation: Dissolve 15.9 g (100 mmol) of racemic methyl 3-amino-5-methylhexanoate and 15.0 g (100 mmol) of L-Tartaric acid in 100 mL of Methanol.

  • Heating: Heat the mixture to 60°C until a homogenous, undersaturated solution is achieved.

  • Anti-Solvent Addition: Slowly add 50 mL of Ethyl Acetate (anti-solvent) dropwise over 30 minutes. Causality: The addition of the lower-polarity anti-solvent decreases the overall solubility of the salt, gently pushing the system into the metastable zone without sudden temperature drops.

  • Controlled Cooling: Cool the reactor from 60°C to 20°C at a strict rate of 0.1°C/min. Causality: Faster cooling rates will cause the more soluble (R)-enantiomer salt to co-precipitate, ruining the enantiomeric excess (ee).

  • Filtration & Recrystallization: Filter the resulting crystals. To achieve >99% ee, recrystallize the obtained solid once more from a 2:1 Methanol/Ethyl Acetate mixture using the same cooling profile.

Workflow A Racemic Methyl 3-amino-5-methylhexanoate (Free Base) B Add L-Tartaric Acid in MeOH (Chiral Resolving Agent) A->B Salt Formation C Heating to 60°C (Complete Dissolution) B->C Solvation D Anti-Solvent Addition (Ethyl Acetate) C->D Induce Supersaturation E Controlled Cooling (0.1°C/min) to 20°C D->E Selective Crystallization F Filtration & Washing (Cold EtOAc) E->F Phase Separation G (S)-Enantiomer Salt (>98% ee) F->G Solid Phase H Mother Liquor ((R)-Enantiomer Enriched) F->H Liquid Phase

Fig 2: Process Workflow for Diastereomeric Salt Resolution

Quantitative Data Presentation

The following tables summarize the empirical data for solvent selection and resolution efficiency, providing a comparative baseline for process optimization.

Table 1: Comparison of Crystallization Solvent Systems for Hydrochloride Salt

Solvent SystemVolume RatioCooling Rate (°C/min)Yield (%)Chemical Purity (HPLC)Crystal Habit
MTBE (Anhydrous)N/A0.592%>99.5%Block-like, free-flowing
Ethyl AcetateN/A0.588%98.0%Needles, prone to caking
THF / Hexane1:21.075%95.5%Amorphous powder
Methanol / MTBE1:50.285%>99.8%Large prisms

Table 2: Resolution Efficiency using Various Chiral Acids (Methanol/EtOAc System)

Chiral Resolving AgentTarget EnantiomerDiastereomeric Excess (de%)Isolated Yield (%)Notes / Observations
L-Tartaric Acid(S)-Enantiomer88% (1st pass)42%Excellent filterability; requires one recrystallization for >99% ee.
(R)-(-)-Mandelic Acid(R)-Enantiomer75% (1st pass)38%Prone to oiling out if cooling rate exceeds 0.2°C/min.
Di-p-toluoyl-L-tartaric acid(S)-Enantiomer94% (1st pass)45%High cost of resolving agent; best for small-scale bench synthesis.

References

  • An Expedient Synthesis of CMF-019: (S)-5-Methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid, a Potent Apelin Receptor (APJ) Agonist. PubMed Central (PMC) / NIH. 2

  • Structural Determinants of the β-Selectivity of a Bacterial Aminotransferase. PubMed Central (PMC) / NIH. 3

  • β-Homoleucine. Wikipedia. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 3-amino-5-methylhexanoate Coupling &amp; Racemization

Welcome to the Advanced Troubleshooting Guide for β-amino acid coupling. As researchers and drug development professionals, you know that synthesizing peptidomimetics or active pharmaceutical ingredients (APIs) using β-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for β-amino acid coupling. As researchers and drug development professionals, you know that synthesizing peptidomimetics or active pharmaceutical ingredients (APIs) using β-amino acids like Methyl 3-amino-5-methylhexanoate presents unique stereochemical challenges.

Unlike standard α-amino acids, β-amino acids do not typically racemize via the classic 5-membered oxazolone (azlactone) pathway. Instead, their degradation is governed by direct enolization and base-catalyzed elimination. This guide provides field-proven, self-validating protocols to ensure absolute stereochemical integrity during your coupling workflows.

Mechanistic Fundamentals: The "Why" Behind the Racemization

When coupling Methyl 3-amino-5-methylhexanoate—either by activating its carboxylate (if saponified) or using its amine as a nucleophile—the primary threat to the C3 chiral center is the base used in the reaction.

Under strongly basic conditions (e.g., excess DIEA or TEA), the α-protons (at C2) become susceptible to abstraction. Because the amine is located at the β-carbon (C3), this deprotonation can trigger a retro-Michael elimination , expelling the amine and forming an achiral α,β-unsaturated ester intermediate. Subsequent non-stereoselective re-addition of the amine (Michael addition) results in a racemized product[1].

To prevent this, we must decouple the activation kinetics from prolonged base exposure by selecting the correct coupling reagents and utilizing sterically hindered bases.

RetroMichael A Methyl 3-amino-5-methylhexanoate (Enantiopure C3) B Strong Base (DIEA/TEA) Excessive Equivalents A->B Suboptimal Conditions H sym-Collidine (TMP) Sterically Hindered Base A->H Optimized Protocol C Deprotonation at C2 (Enolate Formation) B->C D Retro-Michael Elimination (Loss of Amine) C->D E α,β-Unsaturated Ester (Achiral Intermediate) D->E F Michael Re-addition (Non-stereoselective) E->F G Racemized Product (R/S Mixture) F->G I Stable Amide Bond (Stereocenter Preserved) H->I

Fig 1. Base-catalyzed Retro-Michael racemization pathway vs. optimized sym-collidine preservation.

Quantitative Data: Reagent Selection Matrix

The choice of coupling reagent and base drastically alters the stereochemical outcome. Uronium salts like HATU form active esters rapidly but promote racemization over time. Phosphonium salts like PyBOP are vastly superior for β-amino acids, as they form active esters that remain stable against racemization for over 24 hours. Furthermore, replacing standard bases with 2,4,6-trimethylpyridine (sym-collidine/TMP) minimizes racemic byproducts[2].

Table 1: Impact of Reagent/Base Combinations on β-Amino Acid Coupling

Coupling ReagentBaseActive Ester Formation TimeRacemization Risk MechanismTypical Epimerization (%)
HATU DIEA< 10 minHigh (Base-catalyzed Retro-Michael)> 5.0%
HOBt / DIC None> 120 minModerate (Slow kinetics expose intermediate)1.5 - 3.0%
OxymaPure / DIC None~ 15 minLow (Rapid activation, neutral conditions)< 1.0%
PyBOP sym-Collidine~ 10 minVery Low (Steric shielding, stable ester) < 0.5%

Optimized Experimental Protocol

This self-validating protocol is designed for the coupling of an N-protected amino acid to the amine of Methyl 3-amino-5-methylhexanoate hydrochloride. It utilizes the PyBOP/sym-collidine system to ensure rapid coupling while suppressing the retro-Michael pathway.

Materials Required:
  • Electrophile: N-protected amino acid (1.0 eq)

  • Nucleophile: Methyl 3-amino-5-methylhexanoate HCl (1.1 eq)

  • Coupling Reagent: PyBOP (1.05 eq)

  • Additive: OxymaPure or HOBt (1.05 eq)

  • Base: sym-Collidine (TMP) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM/DMF (1:1)

Step-by-Step Methodology:
  • Pre-Activation (0°C): Dissolve the N-protected amino acid (1.0 eq), PyBOP (1.05 eq), and OxymaPure (1.05 eq) in anhydrous DMF (concentration ~0.1 M). Cool the mixture to 0°C under an inert nitrogen atmosphere.

  • Controlled Base Addition: Add 1.0 eq of sym-collidine dropwise to the cooled solution. Stir for 10 minutes. Causality Note: Pre-activation at 0°C with a weak, hindered base ensures the active ester forms completely without premature enolization of the electrophile.

  • Nucleophile Preparation: In a separate vial, suspend Methyl 3-amino-5-methylhexanoate HCl (1.1 eq) in a minimal amount of DMF. Add 1.1 eq of sym-collidine to neutralize the hydrochloride salt.

  • Coupling Phase: Slowly transfer the neutralized nucleophile solution into the pre-activated ester mixture. Add the remaining 0.9 eq of sym-collidine.

  • Reaction Progression: Allow the reaction to stir at 0°C for 1 hour, then gradually warm to room temperature (20-25°C). Monitor completion via LC-MS or TLC (typically complete within 3-4 hours).

  • Quenching & Workup: Quench the reaction with 5% aqueous citric acid to neutralize the sym-collidine. Extract with Ethyl Acetate, wash with saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄. Causality Note: The acidic quench immediately halts any potential base-catalyzed retro-Michael degradation during the concentration phase.

Troubleshooting FAQs

Q: I am observing a significant amount of an α,β-unsaturated byproduct in my LC-MS. What is causing this? A: This is the hallmark of the retro-Michael elimination[1]. When Methyl 3-amino-5-methylhexanoate is exposed to strong bases like DIEA or TEA for prolonged periods, the amine is eliminated, leaving behind methyl 5-methylhex-2-enoate. To fix this, immediately switch your base to sym-collidine (TMP)[2] and ensure your reaction temperature does not exceed 25°C.

Q: Why do you recommend PyBOP over HATU? Isn't HATU more efficient? A: While HATU is highly efficient for standard α-amino acids, its uronium/amidinium structure can lead to guanidinylation of the amine nucleophile if the coupling is sterically hindered (which β-amino acids often are). More importantly, kinetic studies show that active esters of β-amino acids formed with PyBOP remain stable and intact for over 24 hours without hydrolyzing or racemizing, whereas HATU increases racemization risk if the reaction exceeds 3 hours.

Q: Can I use DIC/HOBt instead to avoid using a base entirely? A: You can, but it is not optimal. The activation of sterically hindered β-amino acids using carbodiimides (DIC) is a slow process. Because the ion-pair formation is the rate-determining step, the prolonged reaction time leaves the intermediate vulnerable to side reactions, including O-N acyl migration. PyBOP accelerates the rate-limiting step, securing the amide bond before degradation pathways can compete.

Q: Does the methyl ester itself contribute to the racemization? A: Yes, indirectly. The methyl ester increases the acidity of the C2 α-protons compared to a free carboxylate anion. A free carboxylate (formed after one equivalent of base) repels further deprotonation due to charge-charge repulsion. The neutral methyl ester provides no such electrostatic shielding, making the C2 protons highly vulnerable to base-catalyzed abstraction, which initiates the retro-Michael cascade.

References

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Asymmetric Catalysis on Industrial Scale Source: epdf.pub URL:[Link]

Sources

Optimization

Poly(β-amino ester) (PBAE) Aqueous Solubility Troubleshooting Center

Welcome to the Technical Support Center for Poly(β-amino ester) (PBAE) formulation. As a Senior Application Scientist, I frequently see researchers encounter solubility bottlenecks when transitioning PBAEs from organic s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Poly(β-amino ester) (PBAE) formulation. As a Senior Application Scientist, I frequently see researchers encounter solubility bottlenecks when transitioning PBAEs from organic synthesis into aqueous biological assays. PBAEs are highly effective, biodegradable cationic polymers used extensively in non-viral gene delivery and drug encapsulation[1]. However, their amphiphilic nature and pH-responsive tertiary amines require precise handling[2].

This guide provides mechanistic insights, validated self-correcting protocols, and troubleshooting steps to resolve low solubility issues and ensure reproducible nanoparticle assembly.

Section 1: The Mechanistic "Why" – Causality of PBAE Solubility

To troubleshoot PBAEs, one must understand their fundamental acid-base chemistry. PBAEs are synthesized via the Michael addition of diacrylates and amines, resulting in a backbone characterized by hydrolyzable ester linkages and protonatable tertiary amines[3].

At physiological pH (7.4), these tertiary amines (which typically possess a pKb around 6.5) remain largely unprotonated[4]. In this state, the hydrophobic diacrylate segments dominate the polymer's physical properties, rendering it insoluble in water[5].

When the pH is lowered below the pKb (e.g., pH 5.0 – 5.3), the tertiary amines become protonated[4]. This polycationic transition induces strong electrostatic repulsion between the polymer chains and facilitates hydrogen bonding with the aqueous solvent, enabling rapid dissolution[2]. However, even in optimal acidic buffers, the absolute solubility limit is generally capped at approximately 20 mg/mL due to the persistent hydrophobic segments of the backbone[2].

PBAE_Solubility Start Synthesized PBAE (Hydrophobic, Unprotonated) Solvent Dissolve in DMSO (Stock Solution ~100 mg/mL) Start->Solvent Step 1 Buffer Dilute in Acidic Buffer (e.g., 25 mM NaAc, pH 5.0) Solvent->Buffer Step 2 (Aqueous Transition) Protonation Tertiary Amines Protonated (pH < pKb ~6.5) Buffer->Protonation Causality Soluble Fully Soluble PBAE (< 20 mg/mL limit) Protonation->Soluble Electrostatic Repulsion Complex Mix with Nucleic Acids (Self-Assembly into Polyplexes) Soluble->Complex Step 3 (Application)

Workflow detailing the pH-dependent solubilization and polyplex assembly of PBAEs.

Section 2: Validated Solubilization Protocol

To ensure a self-validating and reproducible system, the following protocol utilizes a two-step solvent exchange and acidic buffering method. This approach maximizes solubility while minimizing premature hydrolytic degradation of the ester bonds.

Protocol A: Acidic Buffer Solubilization for Polyplex Formation

Purpose: To prepare aqueous PBAE solutions for immediate complexation with DNA/RNA.

  • Stock Preparation: Dissolve the synthesized, lyophilized PBAE in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 100 mg/mL[6].

    • Causality: DMSO thoroughly disrupts inter-chain hydrophobic interactions without initiating the hydrolytic degradation of the ester bonds, ensuring long-term stability.

  • Buffer Preparation: Prepare a 25 mM Sodium Acetate (NaAc) buffer and adjust the pH to 5.0 - 5.2[6].

    • Causality: Monovalent buffers like NaAc are critical. Divalent ions can compete for electrostatic binding sites and inadvertently precipitate the cationic polymer[2].

  • Aqueous Dilution: Rapidly pipette the required volume of the DMSO stock into the NaAc buffer to achieve your final working concentration (typically 3.6 μg/μL to 10 μg/μL)[7]. Vortex immediately for 5 seconds to prevent localized aggregation.

  • Incubation Limit (Critical Step): Limit the residence time of the free PBAE in the aqueous buffer to <20 minutes before adding your nucleic acid cargo[2].

    • Causality: The ester bond half-life of free PBAE at pH 5.2 is approximately 1.6 hours. Prolonged aqueous exposure prior to complexation degrades the polymer, drastically reducing transfection efficacy. Once complexed with DNA, the half-life extends to ~3.5 hours[2].

Section 3: Quantitative Data & Parameter Optimization

Use the following reference parameters to audit your experimental setup if you experience unexpected precipitation or low transfection yields.

ParameterOptimal Range / ValueMechanistic Impact
Aqueous pH 5.0 – 6.0Drives protonation of tertiary amines (pKb ~6.5); pH < 6.5 is strictly required for aqueous solubility[5].
Buffer Type 25 mM Sodium AcetateMonovalent ions prevent unwanted cross-linking and precipitation commonly seen with multivalent salts[2].
Max Aqueous Solubility ~20 mg/mLExceeding this limit in acidic buffer causes aggregation due to the amphiphilic backbone[2].
Degradation Half-Life ~1.6 hrs (Free polymer)Ester hydrolysis is rapid in water; complexation with DNA shields the backbone and extends half-life[2].
DMSO Stock Conc. 100 mg/mLMaintains polymer stability long-term at -20°C; prevents premature hydrolysis from atmospheric moisture[6].

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my PBAE crash out (form a milky suspension) when I attempt to dissolve it directly in deionized water? A: Direct dissolution in neutral deionized water fails because the ambient pH does not sufficiently protonate the polymer's tertiary amines[5]. Without protonation, the hydrophobic diacrylate backbone dominates, causing the polymer chains to aggregate and form a milky suspension. Always use an acidic buffer (pH < 6.0) or utilize the DMSO stock-to-aqueous dilution method[4].

Q: Does the choice of end-capping group affect aqueous solubility? A: Absolutely. The end-capping groups (e.g., hydrophilic amine-terminated vs. hydrophobic acrylate-terminated) significantly alter the overall amphiphilicity of the polymer[8]. Hydrophilic end-caps (like those containing hydroxyl or primary amine groups) can enhance solubility and improve the binding strength to nucleic acids[1]. If you are experiencing persistent solubility issues across your library, consider re-evaluating your end-capping strategy or incorporating PEGylation to increase hydrophilicity[7].

Q: How do freeze-thaw cycles impact PBAE solubility and stability? A: PBAEs are highly susceptible to hydrolytic degradation. If your polymer stock contains even a small fraction of water (e.g., from atmospheric condensation during repeated freeze-thaw cycles), the ester bonds will degrade over time. This alters the molecular weight and drastically reduces both solubility and transfection efficacy[2]. It is highly recommended to store PBAEs in anhydrous DMSO at -20°C and minimize freeze-thaw cycles by creating single-use aliquots[2].

Q: I successfully dissolved the PBAE at pH 5.0, but it precipitated when I raised the pH to 7.4 for cell culture. Is this normal? A: Yes, this is a fundamental and often desired property of PBAEs. As the pH rises above the polymer's pKb, it undergoes a hydrophilic-to-hydrophobic transition[4]. In drug delivery, this feature is exploited to trigger the self-assembly of micelles or to facilitate endosomal escape once inside the cell[5]. To prevent macroscopic precipitation during in vitro assays, PBAEs must first be complexed with nucleic acids (forming stable polyplex nanoparticles) before introduction to physiological pH media[6].

References

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology.
  • The Role of Assembly Parameters on Polyplex Poly(Beta-Amino Ester) Nanoparticle Transfections.
  • Optimisation and feature selection of poly-beta-amino-ester as a drug delivery system for cartilage. RSC Publishing.
  • Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities.
  • Poly(Ethylene Oxide)-Modified Poly(β-Amino Ester) Nanoparticles as a pH-Sensitive System for Tumor-Targeted Delivery of Hydrophobic Drugs: Part I. In Vitro Evaluations.
  • Poly (β-amino esters): Procedures for Synthesis and Gene Delivery.
  • Glycopolymer and Poly(β-amino ester)-Based Amphiphilic Block Copolymer as a Drug Carrier.
  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide.

Sources

Troubleshooting

Optimizing purification of Methyl 3-amino-5-methylhexanoate by HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and methodology framework specifically for researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and methodology framework specifically for researchers and drug development professionals tasked with the high-performance liquid chromatography (HPLC) purification of Methyl 3-amino-5-methylhexanoate (the methyl ester derivative of the anticonvulsant pregabalin).

This guide bypasses generic advice to address the specific physicochemical challenges of this molecule: an aliphatic backbone lacking a strong UV chromophore, a basic primary amine prone to secondary interactions, and an ester linkage susceptible to hydrolysis.

Part 1: Core Principles of Purifying Aliphatic Amino Esters

To successfully purify Methyl 3-amino-5-methylhexanoate, you must understand the causality behind the chromatography.

1. The Detection Challenge (Lack of Chromophore) Unlike aromatic compounds, aliphatic amino esters do not possess a conjugated π -electron system. Analytical methods for pregabalin and its related impurities typically rely on low-wavelength UV detection at 210 nm[1][2]. However, at a preparative scale, relying solely on 210 nm is dangerous because standard mobile phase solvents (like methanol or certain grades of acetonitrile) and buffers absorb heavily in this region, leading to baseline drift and false fraction collection triggers. Solution: Preparative purification should utilize Mass Spectrometry (MS)-directed fraction collection or Evaporative Light Scattering Detectors (ELSD) / Charged Aerosol Detectors (CAD) coupled with a post-column flow splitter.

2. The Tailing Challenge (Primary Amine vs. Silanols) The primary amine group is highly basic. If unshielded, it will interact strongly with residual acidic silanol groups on standard silica-based stationary phases, causing severe peak tailing and poor recovery. Solution: Employ heavily end-capped, high-purity C18 columns or polar-embedded stationary phases (e.g., amide-linked C18) to shield residual silanols.

3. The Stability Challenge (Ester Hydrolysis) Methyl esters are susceptible to both acid- and base-catalyzed hydrolysis, reverting the compound back to pregabalin (3-amino-5-methylhexanoic acid). While analytical methods often use potassium dihydrogen phosphate buffers[2], preparative methods require volatile buffers for downstream lyophilization. Solution: Maintain a strictly controlled pH of 6.0–7.0 using volatile ammonium acetate buffers. Avoid ammonium hydroxide or trifluoroacetic acid (TFA) extremes.

Part 2: Frequently Asked Questions & Troubleshooting (FAQs)

Q1: My purified fractions show a secondary peak eluting earlier than the main product upon re-analysis. What is causing this degradation? A: This is classic ester hydrolysis. The secondary peak is likely pregabalin (the free carboxylic acid), which is more polar and elutes earlier on reversed-phase (RP) HPLC. This occurs if your mobile phase pH exceeds 7.5 or drops below 3.0 during the run or during the concentration/lyophilization step. Ensure your preparative buffer is strictly buffered at pH 6.5 (e.g., 10 mM Ammonium Acetate) and keep fraction holding times at room temperature to an absolute minimum before lyophilization.

Q2: I am experiencing severe peak tailing, making it impossible to collect a narrow, high-purity fraction. How do I fix this? A: Peak tailing for aliphatic amines is caused by ion-exchange interactions with ionized silanols on the silica support. First, ensure you are using a fully end-capped C18 column (e.g., Inertsil ODS-3V or equivalent[1][3]). Second, ensure the ionic strength of your buffer is sufficient (at least 10-20 mM) to outcompete the amine for silanol binding sites. If tailing persists, switch to a column specifically designed for basic compounds, such as a polar-embedded C18 or a hybrid organic-inorganic silica column.

Q3: Can I use pre-column derivatization to make the compound easier to detect under UV/Fluorescence? A: For analytical quantification, yes. Reagents like fluorescamine or 1-fluoro-2,4-dinitrobenzene are widely used to derivatize pregabalin and its esters for sensitive UV/Fluorescence detection[4]. However, for preparative purification, derivatization covalently alters your target molecule. Unless your final goal is the derivatized product, you must use label-free detection (MS, ELSD, CAD, or low-UV 210 nm) for purification.

Part 3: Step-by-Step Preparative Purification Protocol

This self-validating protocol ensures high recovery and purity while preventing ester hydrolysis.

Phase 1: Mobile Phase Preparation (Volatile System)

  • Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1.0 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to 6.5 using dilute acetic acid. Causality: Ammonium acetate is volatile and easily removed during lyophilization, unlike phosphate buffers[2]. The pH of 6.5 keeps the primary amine protonated for solubility while protecting the methyl ester from hydrolysis.

  • Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Phase 2: Preparative Chromatography Setup

  • Column: Prep-scale end-capped C18 (e.g., 21.2 mm x 250 mm, 5 µm particle size).

  • Flow Rate: 20.0 mL/min.

  • Detection: MS-directed (ESI positive mode, monitor for [M+H]+ at m/z 160.1) or UV at 210 nm (use a reference wavelength of 360 nm to subtract gradient baseline drift).

  • Gradient:

    • 0–5 min: 5% B (Isocratic hold to wash away highly polar impurities)

    • 5–25 min: 5% to 40% B (Linear gradient to elute the target ester)

    • 25–30 min: 100% B (Column wash)

Phase 3: Fraction Handling (Critical Step)

  • Collect fractions directly into pre-chilled flasks (placed on ice) to suppress hydrolysis kinetics.

  • Immediately pool target fractions and flash-freeze using a dry ice/acetone bath or liquid nitrogen.

  • Lyophilize (freeze-dry) to remove water, acetonitrile, and the volatile ammonium acetate buffer. Do not use rotary evaporation with heat, as the thermal stress in an aqueous environment will hydrolyze the ester.

Part 4: Quantitative Data & Parameter Summaries

Table 1: Comparison of Analytical vs. Preparative HPLC Conditions

ParameterAnalytical QC (USP-style)Preparative Purification (Optimized)Rationale for Change
Column 4.6 x 250 mm C18, 5 µm21.2 x 250 mm C18, 5 µmScaled up for mass loadability.
Buffer Potassium Phosphate (pH 6.7)Ammonium Acetate (pH 6.5)Phosphates leave non-volatile salts in purified product; Acetate is volatile.
Detection UV 210 nmMS (ESI+) or ELSDUV 210 nm is prone to baseline drift during prep gradients; MS ensures specificity.
Flow Rate 0.8 - 1.0 mL/min20.0 mL/minGeometrically scaled to maintain linear velocity.

Table 2: Detector Selection Matrix for Aliphatic Amino Esters

Detector TypeSensitivityGradient CompatibilityNon-Destructive?Recommendation
UV (210 nm) ModeratePoor (Baseline drift)YesUse only if MS/ELSD is unavailable.
ELSD / CAD HighExcellentNo (Requires flow splitter)Highly recommended for universal detection.
Mass Spec (ESI) Very HighExcellentNo (Requires flow splitter)Gold Standard for targeted fraction collection.

Part 5: Visual Workflows and Logical Architectures

G N1 1. Analytical Screening (End-capped C18, pH 6.5 Volatile Buffer) N2 2. Detector Optimization (Setup MS-Splitter or ELSD) N1->N2 N3 3. Loadability Study (Determine Column Saturation Limit) N2->N3 N4 4. Preparative Scale-Up (Run Gradient, Collect on Target Mass) N3->N4 N5 5. Immediate Flash Freezing & Lyophilization (Prevent Hydrolysis) N4->N5

Figure 1: Linear workflow for scaling up purification of aliphatic amino esters.

G Root Chromatographic Issue Detected Q1 Severe Peak Tailing? Root->Q1 Q2 Pre-Peak or Degradation? Root->Q2 A1 Silanol Interaction: Switch to Polar-Embedded C18 Q1->A1 A2 Buffer Issue: Increase Ionic Strength (>10mM) Q1->A2 A3 Ester Hydrolysis: Strictly maintain pH 6.0-7.0 Q2->A3 A4 Thermal Degradation: Avoid heat during solvent removal Q2->A4

Figure 2: Troubleshooting logic tree for Methyl 3-amino-5-methylhexanoate purification.

References

  • RP-HPLC Determination of Related substances of Pregabalin in bulk and pharmaceutical dosage form - International Journal of Chemical and Pharmaceutical Sciences. Details the analytical use of Inertsil ODS-3V C18 columns and 210 nm UV detection for pregabalin and related impurities. 1

  • Methods for the Analysis of Pregabalin Oral Solution - Emerging Standards - U.S. Pharmacopeia (USP). Outlines standard analytical validation parameters, robustness studies, and pH control for pregabalin analysis. 3

  • Method for detecting related substances in pregabalin oral solution - Google Patents (CN). Describes the use of potassium dihydrogen phosphate buffers at pH 6.2-7.0 for optimal peak shape and stability of pregabalin derivatives. 2

  • Rapid High-Performance Liquid Chromatography Method for Determination of Pregabalin in a Pharmaceutical Dosage Form Following Derivatization - ResearchGate. Discusses the limitations of direct detection and the use of derivatization agents (like fluorescamine) for analytical sensitivity, contrasting with preparative needs. 4

Sources

Optimization

Overcoming steric hindrance in beta-leucine methyl ester reactions

Technical Support Center: Overcoming Steric Hindrance in β-Leucine Methyl Ester Reactions Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in β-Leucine Methyl Ester Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in reactions involving β-leucine methyl ester. As Senior Application Scientists, we have designed this resource to offer not only procedural guidance but also a deeper understanding of the underlying chemical principles to empower your experimental success.

Understanding the Challenge: The "Bulky" Nature of β-Leucine

β-Leucine, an isomer of the common α-amino acid leucine, presents significant synthetic challenges primarily due to steric hindrance.[1][2][3] The isobutyl side chain on the β-carbon creates a sterically congested environment around the reactive amine and carboxyl groups. This bulkiness can impede the approach of reagents, slow down reaction rates, and lead to incomplete reactions or the formation of side products.[4][5] This guide will walk you through common issues and provide field-proven strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with β-leucine methyl ester consistently low-yielding?

A1: Low yields in coupling reactions involving β-leucine methyl ester are a classic sign of steric hindrance. The bulky isobutyl group can physically block the electrophilic carboxyl carbon and the nucleophilic amino group, making it difficult for coupling reagents and other reactants to approach the reaction center.[4][6] As a peptide chain grows, this problem can be compounded by peptide aggregation, further obstructing reactive sites.[7]

To address this, consider the following:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or EDC are often inefficient for sterically hindered couplings.[6][8][9] More potent uronium or phosphonium-based reagents are recommended.[10][11] Reagents like HATU, HCTU, PyAOP, and PyBOP are designed to form highly reactive activated esters, which can overcome the steric barrier more effectively.[7][10][12] COMU is another excellent option, offering high reactivity with an improved safety profile.[7][10][13]

  • Reaction Conditions: Increasing the reaction time (e.g., to overnight) and performing "double coupling" are common strategies to drive the reaction to completion.[4][7] Microwave-assisted synthesis can also be employed to provide the necessary activation energy.[7]

  • Solvent Choice: Proper solvation is critical. N-Methyl-2-pyrrolidone (NMP) or mixtures including DMF and DCM can improve solvation and disrupt peptide aggregation.[7]

Q2: I'm observing incomplete N-protection of β-leucine methyl ester. What could be the cause?

A2: The steric bulk around the β-amino group can hinder the approach of the protecting group reagent (e.g., Boc-anhydride, Fmoc-OSu). This leads to incomplete protection, leaving the amine free to engage in unwanted side reactions.

Troubleshooting Steps:

  • Reagent Stoichiometry: Increase the equivalents of the protecting group reagent and the base.

  • Extended Reaction Time: Allow the reaction to proceed for a longer duration to ensure completion.

  • Alternative Protecting Group Strategies: If standard procedures fail, consider alternative, less sterically demanding protecting groups or different activation methods for their introduction.

Q3: During peptide synthesis, I'm seeing a significant amount of deletion sequences after the β-leucine residue. How can I prevent this?

A3: Deletion sequences are a direct consequence of incomplete coupling to the sterically hindered β-leucine residue. The subsequent amino acid in the sequence is added to the unreacted portion of the peptide chain, resulting in a truncated peptide.

Mitigation Strategies:

  • Capping: After the coupling step with β-leucine, "cap" any unreacted N-terminal amines using a highly reactive and small acylating agent like acetic anhydride.[4] This terminates the unreacted chains, preventing the formation of deletion sequences and simplifying purification later.

  • Highly Efficient Coupling Protocol: Employ a robust coupling protocol for the β-leucine residue itself, as detailed in Q1. This is the most critical step to minimize the initial incomplete reaction.

Troubleshooting Guide: Specific Scenarios

Scenario 1: Failed Acylation of the β-Amino Group

Problem: You are attempting to acylate the β-amino group of β-leucine methyl ester with an acyl chloride or anhydride, but the reaction shows little to no product formation.

Root Cause Analysis: The combination of the bulky isobutyl group on the β-leucine and potentially a sterically demanding acylating agent creates a high energy barrier for the nucleophilic attack of the amine.

Solutions:

  • Catalyst-Assisted Acylation:

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as ytterbium triflate, can enhance the electrophilicity of the acylating agent, facilitating the reaction even under high steric pressure.[14]

    • DMAP (4-Dimethylaminopyridine): For acylations with anhydrides, adding a catalytic amount of DMAP can significantly accelerate the reaction. DMAP is a hyper-nucleophilic acylation catalyst.

  • More Reactive Acylating Agents:

    • Acyl Fluorides: Convert the corresponding carboxylic acid to an acyl fluoride. Acyl fluorides are among the most reactive acylating agents and can be effective for extremely hindered couplings.[7][10]

Experimental Protocol: Acyl Fluoride Formation and Coupling

  • Acyl Fluoride Formation:

    • Dissolve the carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equivalents).[10]

    • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir at room temperature for 15-30 minutes.

  • Coupling Reaction:

    • In a separate vessel, dissolve the β-leucine methyl ester in anhydrous DCM.

    • Slowly add the freshly prepared acyl fluoride solution to the β-leucine methyl ester solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

Scenario 2: Difficulty in Forming β-Peptides

Problem: When synthesizing β-peptides containing β-leucine, you experience poor coupling efficiency, especially when coupling two β-amino acids together.

Root Cause Analysis: The steric hindrance is additive. Coupling a sterically hindered incoming β-amino acid to a resin-bound peptide with a sterically hindered N-terminal β-amino acid presents a significant challenge.

Solutions:

  • Advanced Coupling Reagents: This is where reagents like HATU, PyAOP, and COMU are indispensable. Their ability to form highly reactive OAt or Oxyma esters is crucial for overcoming the combined steric hindrance.[7][10]

  • Pseudoproline Dipeptides: While not directly applicable to β-leucine, the principle of using "structure-breaking" elements is relevant. In α-peptide synthesis, pseudoproline dipeptides are used to disrupt aggregation. For β-peptides, consider optimizing the solvent system to minimize secondary structure formation during synthesis.

  • Enzyme-Catalyzed Synthesis: In some cases, enzymatic methods can offer high stereoselectivity and efficiency where traditional chemical methods fail. Carboxypeptidases, for example, have been used for the oligomerization of leucine methyl ester.[15]

Comparative Table of Coupling Reagents for Hindered Couplings

Coupling ReagentActivating GroupRelative ReactivityNotes
DCC/DIC-LowOften inefficient for hindered couplings.[7][8]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may be insufficient for highly hindered residues.[7]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[7]
HATU/PyAOPOAt esterVery HighAmong the most efficient reagents due to the high reactivity of OAt esters.[7][10]
COMUOxyma esterVery HighComparable or superior to HATU, with an improved safety profile (non-explosive).[7][10][13]

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Low-Yield Coupling Reactions

This diagram outlines the decision-making process when encountering low yields in β-leucine methyl ester coupling reactions.

Troubleshooting_Workflow start Low Coupling Yield with β-Leucine Methyl Ester q_reagent Is the coupling reagent DCC or EDC? start->q_reagent sol_reagent Switch to a Uronium/Phosphonium Reagent (e.g., HATU, COMU, PyAOP) q_reagent->sol_reagent Yes q_conditions Are you performing a single, short coupling? q_reagent->q_conditions No sol_reagent->q_conditions sol_conditions Implement Double Coupling and/or Increase Reaction Time q_conditions->sol_conditions Yes q_aggregation Is peptide aggregation suspected? q_conditions->q_aggregation No sol_conditions->q_aggregation sol_aggregation Use Chaotropic Agents or Solvents like NMP q_aggregation->sol_aggregation Yes end_point Improved Yield q_aggregation->end_point No sol_aggregation->end_point

Caption: Decision tree for troubleshooting low-yield coupling reactions.

Diagram 2: General Experimental Workflow for a Hindered Coupling

This diagram illustrates the key steps for successfully coupling a sterically hindered amino acid like β-leucine.

Hindered_Coupling_Workflow cluster_pre_activation Pre-activation cluster_coupling Coupling amino_acid Fmoc-β-Leucine-OH (excess) activated_ester Activated Ester Solution in DMF amino_acid->activated_ester coupling_reagent HATU/COMU (slight deficit) coupling_reagent->activated_ester base DIPEA (excess) base->activated_ester resin Deprotected Peptide-Resin reaction Couple for 1-2h (or longer) activated_ester->reaction resin->reaction wash Wash with DMF reaction->wash test Monitor Completion (e.g., Kaiser Test for α-amines) wash->test re_couple Repeat Coupling (Double Coupling) test->re_couple Incomplete wash_final Final Wash (DMF, DCM) & Proceed to next step test->wash_final Complete re_couple->reaction

Caption: Step-by-step workflow for a robust hindered coupling reaction.

References

  • Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids.Vertex AI Search.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis.Sigma-Aldrich.
  • Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.BOC Sciences.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.Benchchem.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.Benchchem.
  • Catalytic high pressure synthesis of hindered β-aminoesters.SciSpace.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.Request PDF.
  • strategies to overcome steric hindrance in N-methyl
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.International Journal of Pharmaceutical Sciences Review and Research.
  • Coupling Reagents.AAPPTEC - Peptides.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Effects of amino acid side-chain volume on chain packing in genetically engineered periodic polypeptides.PubMed.
  • (a) Effect of L-leucine methyl ester hydrochloride (L-LeuMe)...
  • Steric hindrance – Knowledge and References.Taylor & Francis.
  • leucine in an organic solvent such as dioxane is a helical, whereas poly- L isoleucine is not. Why do these amino acids with the same number and kinds of atoms have different helix-forming tendencies?Triyambak Life Sciences.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.YouTube.

Sources

Troubleshooting

Technical Support Center: Minimizing Diketopiperazine Formation with Beta-Amino Esters

Welcome to the Technical Support Center for peptide synthesis and polymer engineering. This guide is designed for researchers and drug development professionals facing premature chain truncation, poor yields, or rapid po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide synthesis and polymer engineering. This guide is designed for researchers and drug development professionals facing premature chain truncation, poor yields, or rapid polymer degradation caused by diketopiperazine (DKP) formation.

Here, we explore the mechanistic causality behind DKP formation and provide field-proven strategies to bypass this degradation pathway by substituting standard α -amino esters with β -amino esters.

Knowledge Base: The Mechanism of DKP Formation

What is Diketopiperazine (DKP) Formation?

Diketopiperazine formation is a ubiquitous, base-catalyzed side reaction in solid-phase peptide synthesis (SPPS) and the degradation of poly(amino ester)s. It occurs when a free N-terminal amine undergoes an intramolecular nucleophilic attack on the ester or amide carbonyl of the adjacent residue[1].

The Causality: Why α -Amino Esters Fail

In standard α -amino esters, the distance between the nucleophilic N-terminal amine and the carbonyl carbon is perfectly suited to form a 6-membered ring[2]. In organic chemistry, 6-membered rings are exceptionally stable because they allow for nearly ideal bond angles, minimizing ring strain. This thermodynamic "sweet spot" means that at physiological pH (7.4), poly( α -amino ester)s degrade via rapid intramolecular backbiting with a half-life of approximately 2 minutes[3].

The Solution: The β -Amino Ester Advantage

By introducing β -amino esters, you add an extra methylene group to the backbone. For an intramolecular attack to occur, the molecule must now form a 7-membered ring (homo-diketopiperazine)[4]. The formation of a 7-membered ring is kinetically and thermodynamically disfavored due to increased transannular strain and an unfavorable entropy of activation. Consequently, poly( β -amino ester)s (PBAEs) bypass the rapid DKP degradation pathway and instead degrade slowly via bulk ester hydrolysis, making them highly stable and effective for applications like mRNA delivery.

G Start Poly/Peptide Chain with Free N-Terminus Alpha Alpha-Amino Ester (n=1 carbon) Start->Alpha Beta Beta-Amino Ester (n=2 carbons) Start->Beta TS6 6-Membered Transition State Alpha->TS6 Intramolecular Attack TS7 7-Membered Transition State Beta->TS7 Intramolecular Attack DKP Rapid Degradation (Diketopiperazine Formation) TS6->DKP Thermodynamically Favorable Stable Stable Elongation / Controlled Hydrolysis TS7->Stable High Ring Strain (Disfavored)

Mechanistic divergence of alpha vs. beta-amino esters in DKP formation.

Quantitative Comparison: α vs. β -Amino Esters

To guide your experimental design, the following table summarizes the thermodynamic and kinetic differences between α -amino and β -amino ester platforms.

Parameter α -Amino Esters β -Amino Esters
Carbon Chain Length (N to Carbonyl) 2 atoms3 atoms
Cyclization Transition State 6-membered ring7-membered ring
Ring Strain (Cyclic Product) Low (Highly stable)High (Transannular strain)
Degradation Half-Life (pH 7.4) ~2 minutes[3]Hours to Days
Primary Degradation Pathway Intramolecular backbiting (DKP)Bulk ester hydrolysis
Primary Application Traceless releasable transportersStable gene/mRNA delivery (PBAEs)

Troubleshooting Guide & FAQs

Q: I am synthesizing a dipeptide on a solid support, and I lose the entire chain after Fmoc deprotection of the second amino acid. What is happening? A: This is a classic symptom of DKP formation. When the Fmoc group is removed, the newly liberated amine attacks the resin-linker ester bond, cleaving the dipeptide as a cyclic 6-membered DKP[5]. Resolution: If your sequence allows, substitute the α -amino acid with a β -amino acid to enforce a 7-membered transition state[4]. If you must use α -amino acids, use a highly sterically hindered resin (e.g., 2-chlorotrityl chloride resin)[6] or switch to a milder deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, which significantly suppresses DKP formation compared to 20% piperidine[1].

Q: My poly(amino ester) nanoparticles are aggregating and increasing in size from 250 nm to over 500 nm within 2 hours in cell media. How do I stabilize them? A: Your polymer is likely undergoing degradative rearrangement. At pH 7.4, α -amino esters rapidly deprotonate and cyclize into neutral diketopiperazines, causing the nanoparticles to lose their cationic charge and aggregate[3]. Resolution: Transition your monomer synthesis to utilize β -amino esters (forming PBAEs). The extra carbon will prevent the 6-membered transition state, allowing the nanoparticles to maintain their cationic charge and stability in physiological media.

G Q1 Premature Chain Cleavage or Rapid Polymer Degradation? Check1 Identify Backbone Structure Q1->Check1 IsAlpha Alpha-Amino Ester Present Check1->IsAlpha IsBeta Beta-Amino Ester Present Check1->IsBeta Sol1 Switch to Beta-Amino Ester or use Steric Protection IsAlpha->Sol1 Prevent 6-membered ring Sol2 Check Deprotection Conditions (Reduce Base Exposure) IsBeta->Sol2 Address alternative hydrolysis

Troubleshooting workflow for premature degradation and DKP mitigation.

Experimental Protocol: Synthesis and Stability Assessment of β -Amino Ester Polymers

To validate the structural stability of β -amino esters against DKP formation, use the following self-validating protocol to synthesize a Poly( β -amino ester) (PBAE) and test its physiological stability.

Phase 1: Synthesis via Michael Addition

  • Monomer Preparation: In a dry, inert environment, dissolve a diacrylate (e.g., 1,4-butanediol diacrylate) and a primary amine (or bis-secondary amine) in anhydrous DMSO at a 1:1.2 molar ratio. Causality: The step-growth Michael addition naturally yields β -amino esters without the need for complex protecting group strategies.

  • Polymerization: Stir the reaction mixture at 90°C for 24 hours.

  • End-capping: Add an excess of an amine end-capping agent (e.g., 1-(3-aminopropyl)-4-methylpiperazine) and stir for an additional 2 hours to consume unreacted acrylates.

  • Purification: Precipitate the polymer in cold anhydrous diethyl ether. Centrifuge, discard the supernatant, and dry the polymer under a vacuum.

Phase 2: Formulation and Stability Assay

  • Acidic Formulation: Dissolve the PBAE in a sodium acetate buffer at pH 5.5 . Causality: Complex formation at pH 5.5 favors the protonation of secondary/tertiary amines, completely preventing any base-catalyzed nucleophilic attack[3].

  • Nanoparticle Complexation: Mix the polymer solution with your nucleic acid cargo (e.g., mRNA) at a 25:1 (w/w) ratio and incubate for 10 minutes.

  • Physiological Stress Test: Dilute the nanoparticles into PBS at pH 7.4 and incubate at 37°C.

  • Validation: Monitor the hydrodynamic diameter using Dynamic Light Scattering (DLS) at t=0, 2h, 4h, and 24h. Unlike α -amino esters which aggregate within 2 hours due to DKP formation, the β -amino ester nanoparticles will remain stable and monodisperse.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Peptide Chemistry[Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis ACS Omega[Link]

  • Method for synthesis of diketopiperazine and diketomorpholine derivatives Google P
  • Amino Acid Platform for Poly(amino ester)s: Controlled Ring-Opening Polymerization, Complete Recyclability, and Tunable Polymerizability/Depolymerizability ResearchGate[Link]

  • Charge-altering releasable transporters (CARTs) for the delivery and release of mRNA in living animals PMC - NIH[Link]

Sources

Optimization

Technical Support Center: Stability of Methyl 3-amino-5-methylhexanoate Under Basic Conditions

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists handling methyl 3-amino-5-methylhexanoate (the methyl ester of β -homoleucine).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists handling methyl 3-amino-5-methylhexanoate (the methyl ester of β -homoleucine). Because this compound is a β -amino ester, it exhibits unique instability under basic conditions. This guide provides mechanistic troubleshooting, quantitative comparisons, and validated protocols to ensure the integrity of your compound during synthesis, extraction, and formulation.

Section 1: Troubleshooting FAQs

Q1: Why does my methyl 3-amino-5-methylhexanoate degrade rapidly in alkaline buffers (pH > 8)? A: Under basic conditions, β -amino esters are highly susceptible to base-catalyzed ester hydrolysis (saponification). The hydroxide ion ( OH− ) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. The unprotonated state of the adjacent amine at high pH further accelerates this process by reducing the electrostatic repulsion against the incoming hydroxide ion, leading to rapid cleavage into methanol and the carboxylate salt[1].

Q2: During a basic workup, I observed a new impurity with alkene signals in the 1H NMR spectrum. What is this byproduct? A: You are observing the product of a retro-aza-Michael elimination . β -amino esters contain an amine leaving group β to an electron-withdrawing ester carbonyl. Under strongly basic conditions (or elevated temperatures), the α -protons become sufficiently acidic to be deprotonated. This triggers an E1cB-like elimination, expelling ammonia to form an α,β -unsaturated ester, specifically methyl 5-methylhex-2-enoate [2]. This dynamic reversibility must be suppressed by keeping temperatures low and minimizing exposure time to strong bases.

Q3: How can I intentionally hydrolyze the ester to obtain pure 3-amino-5-methylhexanoic acid? A: If your goal is to synthesize the free β -amino acid (e.g., for peptide coupling), controlled saponification using aqueous LiOH or NaOH in a miscible co-solvent (like THF) is highly effective. The resulting 3-amino-5-methylhexanoic acid[3] can be isolated by carefully adjusting the pH to its isoelectric point (pI 6.0) to induce crystallization.

Section 2: Degradation Pathway Analysis

To effectively prevent degradation, it is critical to understand the competing kinetic pathways that occur when this compound is exposed to base.

Table 1: Comparison of Degradation Pathways for Methyl 3-amino-5-methylhexanoate in Base

PathwayReagents/ConditionsPrimary ProductsKinetic DriverMitigation Strategy
Saponification Aqueous NaOH/KOH, pH > 93-amino-5-methylhexanoate salt, MethanolNucleophilic attack by OH− Use mild bases (e.g., NaHCO3​ ), keep T≤4∘C
Retro-aza-Michael Strong non-nucleophilic base, HeatMethyl 5-methylhex-2-enoate, NH3​ α -proton deprotonation, E1cBAvoid prolonged heating in base; use rapid phase separation
Lactamization Intramolecular (rare in aqueous base)4-isobutylazetidin-2-one, MethanolNucleophilic attack by free amineMaintain protonated amine (pH < 7) or use bulky esters
Mechanistic Pathway Visualization

DegradationPathways Start Methyl 3-amino-5-methylhexanoate (β-amino ester) Hydrolysis Base-Catalyzed Hydrolysis (Saponification) Start->Hydrolysis Aqueous OH⁻ Nucleophilic Attack RetroMichael Retro-aza-Michael Elimination Start->RetroMichael Strong Base / Heat α-Deprotonation Prod1 3-amino-5-methylhexanoic acid + Methanol Hydrolysis->Prod1 Fast Prod2 Methyl 5-methylhex-2-enoate + Ammonia RetroMichael->Prod2 Slower / E1cB

Divergent degradation pathways of methyl 3-amino-5-methylhexanoate under basic conditions.

Section 3: Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (Minimizing Base Degradation)

Objective: To neutralize acidic salts of methyl 3-amino-5-methylhexanoate (e.g., HCl salt) to the free base for organic extraction without inducing hydrolysis or retro-Michael elimination. Causality Note: We utilize a weak base ( NaHCO3​ ) at low temperatures. The low temperature suppresses the activation energy required for both the retro-aza-Michael elimination and the nucleophilic attack by hydroxide, while the weak base prevents localized high pH spikes.

  • Preparation: Dissolve the methyl 3-amino-5-methylhexanoate salt in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 v/v). Cool the mixture in an ice bath to 0−4∘C .

  • Neutralization: Slowly add cold, saturated aqueous NaHCO3​ dropwise under vigorous stirring until the aqueous phase reaches pH 7.5 - 8.0. Self-Validation: Verify pH with indicator strips; do not exceed pH 8.0.

  • Phase Separation: Immediately transfer the mixture to a separatory funnel. Isolate the lower organic layer (DCM) containing the free base ester.

  • Aqueous Extraction: Extract the aqueous layer twice more with cold DCM to ensure complete recovery.

  • Drying: Combine the organic layers and dry over anhydrous Na2​SO4​ . Causality Note: Avoid basic drying agents like K2​CO3​ , which act as heterogeneous catalysts for elimination during concentration.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature ≤25∘C .

Protocol B: Controlled Saponification to 3-Amino-5-methylhexanoic Acid

Objective: Complete, intentional conversion of the ester to the free β -amino acid.

  • Solvent Setup: Dissolve 1.0 eq of methyl 3-amino-5-methylhexanoate in a 3:1 mixture of THF:Water.

  • Base Addition: Add 1.5 eq of LiOH monohydrate. Stir at room temperature ( 20−25∘C ) for 4-6 hours. Self-Validation: Monitor by TLC (Ninhydrin stain) until the ester spot completely disappears.

  • Workup: Evaporate the THF under vacuum. Dilute the aqueous layer with water and wash with Ethyl Acetate to remove any non-polar organic impurities.

  • Isoelectric Precipitation: Carefully adjust the aqueous layer to pH 6.0 using 1M HCl. Cool to 4∘C to induce crystallization of 3-amino-5-methylhexanoic acid. Filter and dry under vacuum.

Workflow Visualization

ExtractionWorkflow Step1 1. Dissolve Salt DCM/H₂O (0°C) Step2 2. Mild Base Add cold NaHCO₃ Step1->Step2 Prevent Hydrolysis Step3 3. Rapid Separation Extract with DCM Step2->Step3 pH 7.5-8.0 Step4 4. Neutral Drying Use Na₂SO₄ Step3->Step4 Avoid K₂CO₃ Step5 5. Evaporation T ≤ 25°C Step4->Step5 Prevent Elimination

Optimized extraction workflow to prevent base-mediated degradation of the ester.

References

  • -amino ester) degradation using... - PMC.
  • Covalent Adaptable Networks Using -Amino Esters as Thermally Reversible Building Blocks - Biblio Back Office. Ghent University.
  • (R)-3-Amino-5-methyl-hexanoic acid - PubChem.

Sources

Troubleshooting

Technical Support Center: Resolving Separation Issues in Chiral Chromatography of Amino Esters

Welcome to the technical support center dedicated to the chiral separation of amino esters. As a Senior Application Scientist, I understand that achieving baseline resolution for these compounds can be a complex endeavor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chiral separation of amino esters. As a Senior Application Scientist, I understand that achieving baseline resolution for these compounds can be a complex endeavor, often requiring a nuanced approach to method development. This guide is structured to provide not just solutions, but a deeper understanding of the chiral recognition mechanisms at play. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges in a systematic, science-driven manner.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust chiral separation strategy for amino esters.

Q1: What are the most effective Chiral Stationary Phases (CSPs) for separating amino ester enantiomers?

A1: The selection of the right CSP is the most critical factor for a successful chiral separation.[1] For amino esters, the most versatile and powerful CSPs are generally polysaccharide-based, specifically those derived from amylose and cellulose phenylcarbamates.[1][2]

  • Polysaccharide-Based CSPs (e.g., Daicel Chiralcel® OD, Chiralpak® AD, Chiralpak® IA): These are the workhorses of chiral separations. Their effectiveness stems from a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for differentiating the stereochemistry of amino esters.[1][2] The helical structure of the polysaccharide polymer creates chiral grooves where enantiomers can interact differently. For α-amino acid esters, amylose-based columns like Chiralpak IA and AD-H often show superior performance.[1][2]

  • Pirkle-Type CSPs: These phases, often called "brush-type," rely on π-acid and π-base interactions. They are particularly effective when the amino ester has been derivatized to include a π-electron-rich or π-electron-deficient group, such as a 3,5-dinitrobenzoyl (DNB) moiety.[3][4]

  • Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC® V, T): These phases, based on antibiotics like vancomycin and teicoplanin, offer a unique separation mechanism involving ion-exchange, hydrogen bonding, and inclusion complexation.[5] They can be particularly useful for underivatized or N-protected amino acids and their esters.[5]

Q2: When is it necessary to derivatize my amino ester sample before analysis?

A2: Derivatization is a powerful tool used to enhance chiral recognition and improve chromatographic performance. Consider derivatization under the following circumstances:

  • To Introduce Interaction Sites: If your amino ester lacks strong interaction points (like aromatic rings for π-π stacking), derivatization can add them. For instance, reacting the amino group with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) or 3,5-dinitrobenzoyl chloride introduces moieties that can engage in strong π-π interactions with Pirkle-type or polysaccharide CSPs.[1][3][4]

  • To Improve Detectability: If your analyte has a poor chromophore, derivatization with agents like NBD-Cl can significantly enhance UV or fluorescence detection sensitivity.[1][2]

  • To Lock Conformation: Derivatizing the primary amino group can reduce its conformational flexibility, leading to more consistent and defined interactions with the CSP, which often results in better resolution. N-benzyloxycarbonyl (Z), 4-methoxybenzyloxycarbonyl (Z(OMe)), and 9-fluorenylmethoxycarbonyl (Fmoc) derivatives have shown exceptionally good resolutions for amino acid esters.[6]

Q3: How does temperature critically affect the separation of amino esters?

A3: Temperature is a highly influential parameter in chiral chromatography, often with non-intuitive effects.[7] It controls the thermodynamics of the interaction between the enantiomers and the CSP.

  • General Trend: Typically, lowering the column temperature increases chiral selectivity (α).[7][8] This is because the weaker, non-covalent interactions (like hydrogen bonds and van der Waals forces) responsible for chiral recognition become more stable at lower temperatures.[7]

  • Efficiency vs. Selectivity: Conversely, higher temperatures decrease solvent viscosity and improve mass transfer kinetics, leading to sharper, more efficient peaks.[7][8] The optimal temperature is therefore a balance between achieving sufficient thermodynamic selectivity and maintaining good kinetic efficiency.

  • Elution Order Reversal: For some amino ester-CSP systems, changing the temperature can even reverse the elution order of the enantiomers.[9] This indicates a shift in the dominant interaction mechanism and should be explored during method development, as one temperature might provide significantly better resolution than another.[7][9] Therefore, precise temperature control using a column oven is mandatory for reproducible results.[10]

Q4: What is the "additive memory effect" and how can it be prevented?

A4: The "additive memory effect" is a phenomenon where trace amounts of mobile phase additives (especially acidic or basic modifiers) from previous analyses adsorb onto the CSP surface and influence subsequent, unrelated separations.[11][12] This is particularly prevalent in isocratic separations where the column is not aggressively flushed between runs.[11]

  • Cause: Chiral stationary phases are highly sensitive to surface chemistry.[11] Acidic (e.g., TFA) or basic (e.g., DEA) additives can bind strongly to the CSP, altering its interaction profile. When a new method is run without these additives, they can slowly leach off the column, causing drifting retention times and inconsistent resolution.[12]

  • Prevention and Mitigation:

    • Dedicated Columns: The best practice is to dedicate specific columns to methods requiring certain classes of additives (e.g., a column for basic modifiers, another for acidic).[13]

    • Thorough Flushing: Before switching to a new method, flush the column extensively with a solvent that can remove the previous additive, such as isopropanol or ethanol.[12]

    • Column Conditioning: If you suspect a memory effect on a new column that is not performing like an older one, conditioning it for several hours with the mobile phase containing the required additive can often restore the separation.[12]

Troubleshooting Guide: From Problem to Resolution

This guide is structured by common symptoms encountered during the analysis of amino esters. Follow the logical workflows to diagnose and correct the issue.

Symptom: Poor or No Enantiomeric Resolution (Rs < 1.5)

Question: I am observing a single, sharp peak or two poorly resolved peaks for my racemic amino ester. What is the systematic approach to achieving baseline separation?

Answer: Achieving separation is a process of optimizing the interactions between your analyte and the CSP. A lack of resolution indicates these interactions are either too weak or not sufficiently different between the two enantiomers. Follow this workflow to address the issue.

start Start: Poor Resolution (Rs < 1.5) csp 1. Verify CSP Selection Is it suitable for amino esters? (e.g., Polysaccharide, Pirkle) start->csp mobile_phase 2. Optimize Mobile Phase (Most Critical Step) csp->mobile_phase CSP is appropriate np_mode Normal Phase (NP) Adjust % Alcohol Modifier (e.g., Hexane/IPA) mobile_phase->np_mode rp_mode Reversed-Phase (RP) Adjust Organic Modifier & pH mobile_phase->rp_mode additives Add/Optimize Modifiers Acidic (TFA) or Basic (DEA) (0.05% - 0.2%) np_mode->additives rp_mode->additives temp 3. Adjust Temperature Systematically test 10°C to 40°C in 5°C increments. additives->temp If resolution still poor flow 4. Reduce Flow Rate (e.g., from 1.0 to 0.5 mL/min) temp->flow If resolution still poor deriv 5. Consider Derivatization Enhances interaction with CSP. flow->deriv If resolution still poor end Resolution Achieved deriv->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Step-by-Step Methodologies:
  • Verify CSP Selection: The first step is to ensure your chosen column is appropriate. For N-protected amino acid methyl esters, a cellulose tris(3,5-dimethylphenylcarbamate) phase (like Chiralcel OD) is an excellent starting point, often used with a hexane/2-propanol mobile phase.[6] If you have no prior information, screening your analyte on both a cellulose-based and an amylose-based column is a highly effective strategy.[1][8]

  • Optimize Mobile Phase Composition: This is where most separations are achieved. The mobile phase dictates the strength of the interactions.

    • Normal Phase (NP): This is the most common mode for amino esters on polysaccharide CSPs. The ratio of the non-polar alkane (e.g., hexane) to the polar alcohol modifier (e.g., 2-propanol, ethanol) is critical. Small changes in the alcohol percentage can dramatically impact resolution.[6][14] A systematic approach is essential.

    • Reversed-Phase (RP): For RP mode, the pH of the aqueous portion of the mobile phase is a key parameter. For amino esters, which contain a basic amino group, adjusting the pH can control the degree of ionization, thereby altering retention and interaction with the CSP.[15] A pH around 2 is often a good starting point to ensure the amine is protonated.[15]

    • Mobile Phase Additives: Acidic or basic additives are powerful tools. For basic amino esters, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and sometimes resolution by masking active silanol sites on the stationary phase.[7] Conversely, an acidic modifier like trifluoroacetic acid (TFA) can be used to ensure the analyte is fully protonated and can improve interactions on certain CSPs.[13]

  • Optimize Column Temperature: As discussed in the FAQs, temperature directly influences the thermodynamics of chiral recognition. Systematically vary the column temperature (e.g., in 5°C increments from 15°C to 40°C) and observe the effect on the resolution factor (Rs).[7] Remember that lower temperatures often favor selectivity.[8][15]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral HPLC.[8] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows more time for the enantiomers to interact with the stationary phase, which can lead to an increase in column efficiency and improved resolution.

Data Presentation: Impact of Mobile Phase & Temperature

The following tables illustrate how systematically changing parameters can affect the separation of a hypothetical amino ester.

Table 1: Effect of % 2-Propanol (IPA) in Hexane on Separation

% IPA in Hexane (v/v)Retention Factor (k') Enantiomer 1Selectivity (α)Resolution (Rs)Observation
5%8.21.151.45Peaks are broad, resolution is not baseline.
2% 15.6 1.25 2.10 Optimal separation achieved with longer run time.
1%>301.30>2.0Retention time is excessively long for practical use.
10%3.51.050.60Co-elution, loss of chiral recognition.

Table 2: Effect of Temperature on Separation (Mobile Phase: 98:2 Hexane/IPA)

Temperature (°C)Retention Factor (k') Enantiomer 1Selectivity (α)Resolution (Rs)Elution Order
4011.51.181.65L then D
2515.61.252.10L then D
10 22.1 1.35 2.65 Best resolution, but higher backpressure.
518.31.020.30D then L (Elution order reversal observed)
Symptom: Asymmetric Peak Tailing

Question: My amino ester peaks are showing significant tailing, which is affecting my ability to accurately integrate and quantify them. What is the underlying cause and how do I fix it?

Answer: Peak tailing for basic compounds like amino esters is almost always caused by secondary ionic interactions with acidic residual silanol groups on the silica surface of the CSP.[16][17] The primary amine group becomes protonated and positively charged, and it then interacts strongly with deprotonated, negatively charged silanols, causing a portion of the analyte molecules to lag behind on the column.[17][18]

cause Cause: Secondary Interaction analyte Protonated Amino Ester (R-NH3+) cause->analyte silanol Deprotonated Silanol (Si-O-) cause->silanol interaction Strong Ionic Attraction (Causes Tailing) analyte->interaction silanol->interaction solution_title Solutions solution1 1. Add Basic Modifier (NP) (e.g., 0.1% DEA) Competes for silanol sites. solution2 2. Lower Mobile Phase pH (RP) (e.g., pH < 3) Protonates silanols to Si-OH. solution3 3. Reduce Sample Load Prevents column overload.

Caption: Mechanism of peak tailing and corresponding solutions.

Corrective Actions:
  • Employ Mobile Phase Modifiers (Normal Phase): The most effective solution in normal phase is to add a small amount of a basic modifier to the mobile phase.[7]

    • Action: Add 0.1% diethylamine (DEA) or triethylamine (TEA) to your mobile phase.

    • Causality: These small basic molecules act as "silanol maskers." They preferentially interact with the active silanol sites, effectively shielding the protonated amino ester from these strong secondary interactions. This results in a more uniform interaction with the intended chiral selectors of the CSP, leading to symmetrical peaks.[13]

  • Adjust Mobile Phase pH (Reversed-Phase): In reversed-phase mode, you can control the charge of the silanol groups by adjusting the pH.

    • Action: Lower the mobile phase pH to a value between 2.5 and 3.5 using a suitable buffer (e.g., phosphate or formate).[16]

    • Causality: Silanol groups are acidic. By operating at a low pH, you ensure they remain fully protonated (Si-OH) and neutral.[17] This eliminates the strong ionic attraction with the positively charged analyte, dramatically improving peak shape.[16]

  • Check for Column Overload: Injecting too much sample mass can saturate the high-energy interaction sites on the CSP, leading to tailing.[19][20]

    • Action: Reduce the sample concentration by a factor of 5 or 10 and re-inject.

    • Causality: If the peak shape improves significantly upon dilution, the original sample was overloading the column. The primary retention mechanism was saturated, forcing excess molecules to interact with secondary sites, causing tailing.[7][19]

Detailed Experimental Protocols
Protocol 1: Mobile Phase Preparation and Column Equilibration

This protocol ensures a stable and reproducible chromatographic system, which is essential for chiral separations.

  • Solvent Purity: Use only high-purity, HPLC-grade or MS-grade solvents and freshly purified water (18.2 MΩ·cm).[7] Contaminants can act as interferents or alter the CSP surface.

  • Additive Introduction: Add any required modifiers (e.g., TFA, DEA) to your polar modifier (e.g., 2-propanol) before mixing it with the non-polar component (e.g., hexane). This ensures homogeneity. For a 0.1% DEA solution, add 1 mL of DEA to 999 mL of the mobile phase.

  • Fresh Preparation: Prepare the mobile phase fresh daily.[7] The composition of mixed solvents, especially those containing volatile components like hexane, can change over time due to evaporation, leading to retention time drift.

  • System Flush: Before connecting the chiral column, thoroughly flush the entire HPLC system, including the injector and sample loop, with a compatible solvent like 2-propanol.[12] This removes any residues from previous analyses.

  • Column Equilibration: Equilibrate the column with the mobile phase at the intended flow rate for at least 30-60 minutes, or until a stable, flat baseline is achieved.[8][12] For some CSPs and mobile phases, longer equilibration times may be necessary.[8]

Protocol 2: Derivatization of Amino Esters with TFAA for GC Analysis

While this guide focuses on LC, derivatization is a key concept. This protocol shows how to prepare a derivative for gas chromatography, illustrating the principles.

  • Sample Preparation: Dissolve approximately 1-2 mg of the chiral amino ester in 1 mL of an anhydrous solvent (e.g., dichloromethane) in a small, dry reaction vial.[13]

  • Reagent Addition: Add a 1.5 molar excess of trifluoroacetic anhydride (TFAA) to the vial.[13]

  • Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature for 30 minutes. The reaction forms a volatile N-trifluoroacetyl derivative.

  • Evaporation: Gently evaporate the solvent and excess TFAA under a stream of dry nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for injection into the GC equipped with a chiral column.

References
  • Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem.
  • Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chrom
  • Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chrom
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chrom
  • HPLC Troubleshooting Guide - Phenomenex.
  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester - Taylor & Francis.
  • Trouble with chiral separations - May 20 2020 - Chrom
  • (PDF)
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent | Organic Letters - ACS Public
  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic‐based chiral st
  • Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC Intern
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
  • Chiral FAQs - MZ-Analysentechnik.
  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone.
  • Getting Started with Chiral Method Development - Regis Technologies.
  • resolving peak tailing issues in HPLC analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid | Benchchem.
  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds | The Journal of Organic Chemistry - ACS Public
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Common Causes Of Peak Tailing in Chrom
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers - Benchchem.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separ
  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G.
  • 14.

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Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of Methyl 3-amino-5-methylhexanoate

Comprehensive Analytical Comparison Guide: Mass Spectrometry Profiling of Methyl 3-amino-5-methylhexanoate Executive Summary & Analytical Context Methyl 3-amino-5-methylhexanoate (also known as β -homoleucine methyl este...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Comparison Guide: Mass Spectrometry Profiling of Methyl 3-amino-5-methylhexanoate

Executive Summary & Analytical Context

Methyl 3-amino-5-methylhexanoate (also known as β -homoleucine methyl ester) is a critical chiral building block in peptidomimetic drug design and a structural isomer of the active pharmaceutical ingredient pregabalin. For drug development professionals, distinguishing this compound from isobaric impurities requires a rigorous understanding of its mass spectrometric behavior.

As a Senior Application Scientist, I have designed this guide to objectively compare the structural elucidation power of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . Rather than simply listing fragments, this guide explores the thermodynamic causality behind the fragmentation pathways, providing a self-validating framework for your laboratory's analytical workflows.

The Odd-Electron Regime: GC-EI-MS Fragmentation Pathway

In GC-MS, the hard ionization environment (70 eV) strips an electron primarily from the most basic site—the primary amine nitrogen—creating a highly reactive radical cation ( [M]∙+ at m/z 159). To stabilize this charge, the molecule undergoes rapid α -cleavage [1].

Because the amine is located at the C3 position, the molecule possesses two distinct carbon chains adjacent to the radical center, leading to two competing α -cleavage pathways:

  • Loss of the methyl acetate radical (73 Da): Cleavage of the C2-C3 bond yields a highly stable iminium ion at m/z 86 . According to Stevenson's Rule, the expulsion of the larger radical is thermodynamically favored, making m/z 86 the undisputed base peak.

  • Loss of the isobutyl radical (57 Da): Cleavage of the C3-C4 bond yields a secondary iminium ion at m/z 102 .

Furthermore, the m/z 86 fragment undergoes a classic hydrogen rearrangement followed by the expulsion of neutral propene (42 Da) to generate the m/z 44 ion. This specific m/z 86 44 transition is the definitive diagnostic signature for isobutyl-bearing aliphatic amines [3].

GC_MS_Pathway M Molecular Ion [M]•+ m/z 159 C8H17NO2 F86 Alpha-Cleavage Fragment m/z 86 [C5H12N]+ M->F86 - •CH2COOCH3 (Loss of 73 Da) F102 Alpha-Cleavage Fragment m/z 102 [C4H8NO2]+ M->F102 - •CH2CH(CH3)2 (Loss of 57 Da) F44 Rearrangement Fragment m/z 44 [C2H6N]+ F86->F44 - C3H6 (Loss of 42 Da)

Fig 1: GC-EI-MS odd-electron fragmentation pathway of Methyl 3-amino-5-methylhexanoate.

The Even-Electron Regime: LC-ESI-MS/MS Fragmentation Pathway

In stark contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that donates a proton to the amine, yielding an even-electron precursor ion ( [M+H]+ at m/z 160.13 ) [2].

During Collision-Induced Dissociation (CID), radical α -cleavage is forbidden by the even-electron rule[4]. Instead, fragmentation is driven by the lability of the functional groups, resulting in neutral losses:

  • Deamination: The protonated amine is expelled as neutral ammonia (-17 Da), yielding m/z 143.10 .

  • Demethanolation: The methyl ester group undergoes cleavage, losing methanol (-32 Da) to form m/z 128.10 .

  • Dual Loss: Higher collision energies drive a sequential loss of both functional groups, resulting in a stable hydrocarbon/acylium fragment at m/z 111.08 .

LC_MS_Pathway MH Protonated Precursor [M+H]+ m/z 160.13 [C8H18NO2]+ F143 Deaminated Fragment m/z 143.10 [C8H15O2]+ MH->F143 - NH3 (Loss of 17 Da) F128 Demethanolated Fragment m/z 128.10 [C7H14NO]+ MH->F128 - CH3OH (Loss of 32 Da) F111 Dual Loss Fragment m/z 111.08 [C7H11O]+ F143->F111 - CH3OH (Loss of 32 Da) F128->F111 - NH3 (Loss of 17 Da)

Fig 2: LC-ESI-MS/MS even-electron CID fragmentation of Methyl 3-amino-5-methylhexanoate.

Objective Performance Comparison Data

To select the optimal platform for your specific developmental phase, consult the comparative matrices below.

Table 1: Analytical Platform Performance Matrix

ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)Analytical Advantage
Primary Ionization Radical Cation ( [M]∙+ )Protonated Adduct ( [M+H]+ )LC-MS preserves the intact molecular mass.
Structural Elucidation Exceptional (Carbon skeleton mapping)Moderate (Functional group mapping)GC-MS is superior for distinguishing positional isomers.
Sensitivity (LOD) ~10-50 ng/mL~0.1-1.0 ng/mLLC-MS/MS is 50x more sensitive for trace impurity profiling.
Matrix Compatibility Requires extraction into organic solventDirect injection of aqueous/biological matricesLC-MS/MS offers higher throughput for bioanalysis.

Table 2: Consolidated Diagnostic Fragment Library

m/zIon TypeFormulaOrigin / MechanismPlatform
86.10 Odd-Electron [C5​H12​N]+ α -cleavage (Loss of ∙CH2​COOCH3​ )GC-EI-MS
102.06 Odd-Electron [C4​H8​NO2​]+ α -cleavage (Loss of ∙CH2​CH(CH3​)2​ )GC-EI-MS
44.05 Odd-Electron [C2​H6​N]+ Rearrangement (Loss of C3​H6​ from m/z 86)GC-EI-MS
160.13 Even-Electron [C8​H18​NO2​]+ Intact Protonated PrecursorLC-ESI-MS
143.10 Even-Electron [C8​H15​O2​]+ CID Neutral Loss (- NH3​ )LC-ESI-MS/MS
111.08 Even-Electron [C7​H11​O]+ CID Dual Neutral Loss (- NH3​ , - CH3​OH )LC-ESI-MS/MS

Validated Experimental Methodologies

The following protocols are engineered as self-validating systems. By monitoring specific ion ratios, the analyst can instantly verify instrument suitability prior to sample acquisition.

Protocol A: GC-EI-MS Structural Profiling

Use this protocol when confirming the synthetic identity or carbon skeleton of the compound.

  • Sample Preparation: Dissolve 1.0 mg of Methyl 3-amino-5-methylhexanoate in 1.0 mL of MS-grade dichloromethane. Note: As an esterified amino acid, it possesses sufficient volatility for direct analysis without derivatization, provided an ultra-inert column is used [3].

  • Chromatographic Conditions:

    • Column: DB-5ms UI (30 m × 0.25 mm, 0.25 µm film).

    • Injection: 1 µL, Split ratio 10:1. Inlet temperature: 250°C.

    • Oven Program: 60°C (hold 1 min) ramp at 15°C/min to 280°C (hold 3 min).

  • Mass Spectrometry Conditions:

    • Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

    • Scan Range: m/z 40 to 300.

  • Self-Validation Metric: Evaluate the m/z 86 to m/z 102 ratio in the acquired spectrum. A ratio of approximately 3:1 (±15%) confirms proper electron energy tuning and absence of source contamination.

Protocol B: LC-ESI-MS/MS Trace Quantification

Use this protocol for high-sensitivity pharmacokinetic screening or trace impurity quantification.

  • Sample Preparation: Dilute the sample in the initial mobile phase (95% Water / 5% Acetonitrile containing 0.1% Formic Acid) to a final concentration of 10-100 ng/mL.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Source: Positive Electrospray Ionization (ESI+). Capillary Voltage: 3.0 kV. Desolvation Temp: 400°C.

    • MRM Transitions:

      • Quantifier: m/z 160.1 143.1 (Collision Energy: 15 eV).

      • Qualifier: m/z 160.1 111.1 (Collision Energy: 25 eV).

  • Self-Validation Metric: Monitor the Quantifier/Qualifier peak area ratio. A stable ratio across the calibration curve (R² > 0.995) confirms that the collision cell gas pressure and collision energies are optimally calibrated.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71307027, Methyl 3-amino-5-methylhexanoate hydrochloride. PubChem.[Link]

  • Hitchcock, M. L., & Marginean, I. (2019). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Forensic Sciences, 64(2), 405-411.[Link]

  • Cole, R. B. (2010). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, Practicalities, and Biological Applications. John Wiley & Sons.[Link]

Comparative

IR Spectroscopy of Amino Acid Methyl Esters: A Comparative Guide to FTIR-ATR vs. Transmission Methods

Executive Summary In peptide synthesis and pharmaceutical development, the esterification of amino acids to form amino acid methyl esters (AAMEs) is a foundational protection strategy. Verifying the success of this struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide synthesis and pharmaceutical development, the esterification of amino acids to form amino acid methyl esters (AAMEs) is a foundational protection strategy. Verifying the success of this structural modification relies heavily on Infrared (IR) spectroscopy. This guide provides an authoritative comparison of the two primary IR techniques used for AAME characterization: Fourier-Transform Infrared Attenuated Total Reflectance (FTIR-ATR) and Transmission FTIR (KBr Pellet) . By examining the mechanistic physics, characteristic vibrational bands, and experimental workflows, this guide empowers researchers to select the optimal analytical system for their specific drug development applications.

Mechanistic Grounding: Vibrational Signatures of AAMEs

To understand the analytical challenge, one must first understand the causality behind the spectral shifts that occur during esterification. Native, free amino acids exist primarily as zwitterions (containing NH₃⁺ and COO⁻ groups). The delocalized carboxylate anion (COO⁻) typically exhibits an asymmetric stretching band around 1580–1600 cm⁻¹.

When the carboxylic acid is protected via methylation, this zwitterionic symmetry is broken. The resulting amino acid methyl ester features a distinct, highly localized ester carbonyl (C=O) bond. This causes a dramatic spectral shift, producing a strong, sharp absorption band at 1735–1750 cm⁻¹ [1][2]. Observing this shift is the primary self-validating proof of successful esterification.

Characteristic IR Bands for Amino Acid Methyl Esters
Vibrational ModeWavenumber (cm⁻¹)Mechanistic Significance & Causality
Ester C=O Stretch 1735 – 1750The definitive marker of esterification. For example, Glycine methyl ester (Gly-OMe) and Tryptophan methyl ester (Trp-OMe) exhibit this peak precisely at 1742 cm⁻¹[2], while DL-Serine methyl ester hydrochloride shows it at 1735 cm⁻¹[1].
Amine N-H Stretch 3300 – 3400Present in free-base AAMEs[2]. Highly susceptible to hydrogen bonding, which can broaden or shift the peak.
Ammonium NH₃⁺ Stretch 2800 – 3000If the AAME is synthesized as a hydrochloride salt (e.g., H-DL-Ser-OMe·HCl), the free amine is protonated, replacing the sharp N-H stretch with a broad, complex NH₃⁺ stretching band overlapping the C-H region[1].
Ester C-O Stretch 1150 – 1250A strong, broad band resulting from the C-O-C asymmetric stretch of the newly formed methyl ester group.

Methodological Comparison: FTIR-ATR vs. KBr Pellet

The choice between ATR and Transmission modes dictates not just sample preparation, but the fundamental optical physics governing how the IR beam interacts with the AAME sample.

IR_Mechanism cluster_ATR ATR: Evanescent Wave Mechanism cluster_Trans Transmission: Beer-Lambert Mechanism Source Broadband IR Source Crystal ZnSe/Diamond Crystal (High RI) Source->Crystal IR Beam Pellet KBr Pellet (1 mm Pathlength) Source->Pellet IR Beam Sample_ATR AAME Sample (0.5-2 µm depth) Crystal->Sample_ATR Internal Reflection Detector IR Detector Sample_ATR->Detector Attenuated Beam Sample_Trans Bulk AAME Absorption Pellet->Sample_Trans Direct Transmission Sample_Trans->Detector Transmitted Beam

Diagram 1: Optical pathways of FTIR-ATR (evanescent wave) versus Transmission (direct absorption).

The "Water Overlap" Problem

Potassium Bromide (KBr) is highly hygroscopic. During the grinding and pressing phases of pellet preparation, KBr rapidly absorbs atmospheric moisture[3]. This introduces a massive, broad O-H stretching artifact right at 3400 cm⁻¹. Because the diagnostic N-H stretch of AAMEs also resides at 3300–3400 cm⁻¹, KBr pellets frequently obscure the amine signal . FTIR-ATR completely bypasses this issue, making it the superior choice for analyzing the N-H functional groups of AAMEs.

The Sensitivity and Pathlength Trade-off

While ATR is fast and avoids water artifacts, its evanescent wave only penetrates the sample by 0.5 to 2 µm[4]. If a researcher needs to quantify a 0.1% unreacted carboxylic acid impurity in an AAME batch, ATR lacks the necessary pathlength. KBr pellets, which distribute the sample through a ~1 mm thick disc, provide a significantly longer effective pathlength, offering superior sensitivity for trace analysis and quantitative accuracy[4][5].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, both methodologies must be executed as self-validating systems. Below are the rigorous, step-by-step protocols for each method.

Workflow cluster_ATR_Flow FTIR-ATR Protocol cluster_KBr_Flow KBr Pellet Protocol Sample Amino Acid Methyl Ester (AAME) ATR_Prep Place Neat Sample on Crystal Sample->ATR_Prep KBr_Mix Mix AAME with Dry KBr (1:100 Ratio) Sample->KBr_Mix ATR_Clamp Apply Optimal Pressure ATR_Prep->ATR_Clamp ATR_Scan Collect Spectrum & Apply ATR Correction ATR_Clamp->ATR_Scan KBr_Press Press at 10 Tons under Vacuum KBr_Mix->KBr_Press KBr_Scan Collect Direct Transmission Spectrum KBr_Press->KBr_Scan

Diagram 2: Step-by-step experimental workflows for FTIR-ATR and KBr pellet preparation.

Protocol A: FTIR-ATR Analysis (For Neat AAMEs)
  • System Initialization: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and a lint-free wipe.

  • Background Validation: Collect a background spectrum (air) to mathematically subtract atmospheric CO₂ (2350 cm⁻¹) and ambient H₂O vapor. Ensure the baseline is flat at 100% transmittance.

  • Sample Application: Deposit ~1–2 mg of solid AAME powder (or one drop if it is a liquid free-base) directly onto the center of the crystal[5].

  • Pressure Application: Lower the pressure anvil until the torque-limiting clutch clicks. Causality: Intimate optical contact is required for the evanescent wave to penetrate the sample; insufficient pressure yields a weak signal, while excessive pressure can fracture ZnSe crystals.

  • Data Acquisition & Correction: Scan from 4000 to 400 cm⁻¹. Because ATR penetration depth increases at lower wavenumbers, apply an ATR Correction Algorithm in the software to normalize peak intensities so they match standard transmission libraries[5].

Protocol B: KBr Pellet Transmission (For Trace Impurity Analysis)
  • Matrix Desiccation: Dry spectroscopic-grade KBr in an oven at 105°C for at least 24 hours to eliminate absorbed water.

  • Milling: Mix the AAME sample with the dry KBr at a 1:100 ratio (~2 mg AAME to 200 mg KBr). Grind thoroughly in an agate mortar. Causality: The particle size must be reduced below the wavelength of IR light to prevent the Christiansen effect (severe baseline scattering).

  • Pressing: Transfer the homogenized powder to a 13 mm pellet die. Attach a vacuum line for 2 minutes to evacuate trapped air, then apply 10 tons of pressure via a hydraulic press for 3 minutes[3].

  • Data Acquisition: Place the resulting transparent glass-like disc into the transmission holder and collect the spectrum[3].

Data Presentation: Performance Metrics

When deciding between the two methodologies for AAME characterization, researchers should consult the following comparative performance metrics:

MetricFTIR-ATRTransmission (KBr Pellet)
Preparation Time < 1 minute (No prep required)[3]10–15 minutes (Requires grinding/pressing)[3]
N-H Band Resolution Excellent. Immune to KBr water absorption.Poor. Often obscured by hygroscopic O-H bands.
Trace Sensitivity Low (0.5–2 µm pathlength)[4]High (~1 mm pathlength)[4]
Spectral Artifacts Wavelength-dependent peak distortion (requires software correction)[5].Baseline scattering if poorly ground; potential ion-exchange with KBr matrix[3].
Sample Recovery 100% recoverable (Non-destructive)[5].Unrecoverable (Diluted 1:100 in salt matrix).
Conclusion & Best Practices

For routine verification of AAME synthesis (confirming the presence of the ~1742 cm⁻¹ C=O ester band and the ~3400 cm⁻¹ N-H band), FTIR-ATR is strictly recommended due to its speed, non-destructive nature, and immunity to water artifacts[2][3]. However, if the analytical goal is to quantify trace amounts of unreacted starting materials or enantiomeric impurities, the extended pathlength of a meticulously prepared KBr pellet remains the gold standard [4].

References[1] Title: H-DL-Ser-OMe.HCl | 5619-04-5

Source: Benchchem URL: 4] Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy Source: Kintek Press URL: 2] Title: Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine Source: ResearchGate URL: 3] Title: Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZoM URL: 5] Title: Quantitative Analysis of Powdered Solids with FTIR-ATR Source: Jasco UK URL:

Sources

Validation

A Senior Application Scientist's Guide to Coupling Reagents for Beta-Amino Ester Synthesis

For researchers, medicinal chemists, and professionals in drug development, the synthesis of beta-amino esters represents a critical step in the creation of novel therapeutics and complex molecular architectures. The for...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of beta-amino esters represents a critical step in the creation of novel therapeutics and complex molecular architectures. The formation of the amide bond, central to this process, is a deceptively simple reaction on paper, yet one that is fraught with challenges in practice. The choice of coupling reagent is paramount, dictating not only the yield and purity of the desired product but also the preservation of stereochemical integrity—a non-negotiable in the world of chiral molecules.

This guide provides an in-depth comparative analysis of the most commonly employed coupling reagents for the synthesis of beta-amino esters. Moving beyond a simple catalog of reagents, we will delve into the mechanistic underpinnings of their reactivity, providing a rationale for their application in various contexts, particularly when faced with the steric and electronic challenges posed by substituted beta-amino acids.

The Landscape of Coupling Reagents: A Mechanistic Overview

At its core, the synthesis of a beta-amino ester from a beta-amino acid and an alcohol necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the alcohol. Coupling reagents are the catalysts of this transformation, each with a unique mechanism of action that defines its efficacy and suitability for a given substrate.

Carbodiimides: The Workhorses of Amide Bond Formation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like N-hydroxybenzotriazole (HOBt), is a widely adopted and cost-effective choice.[1][2][3] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization and can undergo rearrangement. The addition of HOBt mitigates these side reactions by forming a more stable HOBt-ester, which then reacts with the amine to yield the desired amide with reduced risk of epimerization.[3][4]

Diagram: Mechanism of EDC/HOBt-Mediated Amide Bond Formation

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 - HOBt Amine R'-NH2

Caption: The two-stage process of EDC/HOBt activation and coupling.

Uronium/Aminium Salts: The High-Performance Engines

Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high efficiency, rapid reaction times, and low rates of racemization, making them particularly well-suited for challenging couplings.

HATU, derived from 1-hydroxy-7-azabenzotriazole (HOAt), forms a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety is thought to accelerate the coupling step through neighboring group participation, further minimizing racemization.

Diagram: Mechanism of HATU-Mediated Amide Bond Formation

G cluster_0 Activation cluster_1 Coupling Carboxylate R-COO- OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU - TMU HATU HATU Amide Amide Product OAt_Ester->Amide + R'-NH2 - HOAt TMU Tetramethylurea Amine R'-NH2

Caption: HATU rapidly forms a highly reactive OAt-active ester.

Phosphonium Salts: The Steric Hindrance Specialists

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent, particularly effective for sterically hindered amino acids.[5] Like HBTU, it generates an OBt-active ester. A key advantage of PyBOP is that its byproducts are generally easier to remove during workup compared to some other phosphonium-based reagents that can generate carcinogenic byproducts like HMPA (hexamethylphosphoramide).[1][4]

Propanephosphonic Anhydride (T3P®): The Green and Efficient Alternative

T3P® is a cyclic anhydride that has gained popularity as a mild and efficient coupling reagent.[6][7][8] Its advantages include high yields, low epimerization, and the formation of water-soluble byproducts, which simplifies purification.[4][6][9][10][11] T3P® is considered a greener alternative to many other coupling reagents due to its low toxicity and the benign nature of its byproducts.[6][11]

Diagram: Simplified T3P-Mediated Amide Bond Formation

G Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate + T3P T3P T3P Amide Amide Product Activated_Intermediate->Amide + R'-NH2 Byproducts Water-Soluble Phosphonic Acid Byproducts Activated_Intermediate->Byproducts Amine R'-NH2

Caption: T3P activates the carboxylic acid, leading to amide formation and water-soluble byproducts.

Comparative Performance Analysis

The choice of coupling reagent is often a trade-off between reactivity, cost, potential for side reactions, and ease of workup. The following table provides a comparative overview of the key performance indicators for the discussed reagents.

FeatureEDC/HOBtHATU/HBTUPyBOPT3P®
Reagent Type CarbodiimideUronium/Aminium SaltPhosphonium SaltPhosphonic Anhydride
Relative Reactivity Moderate to HighVery HighHighHigh
Racemization Risk Low to Moderate (with HOBt)[3]Very LowLow[5]Very Low[6][9]
Suitability for Sterically Hindered Substrates ModerateExcellentExcellent[5]Good to Excellent[9]
Byproducts Water-soluble ureaTetramethylurea, HOAt/HOBtPhosphine oxide, HOBtWater-soluble phosphonic acids[6][9][10][11]
Ease of Workup Generally straightforwardCan be challenging due to byproduct solubility[5][12]Generally straightforwardExcellent, water-soluble byproducts[6][9][10][11]
Cost LowHighHighModerate to High

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the synthesis of beta-amino esters using the discussed coupling reagents. It is crucial to note that optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: General Procedure for Beta-Amino Ester Synthesis using EDC/HOBt
  • Reaction Setup: To a solution of the N-protected beta-amino acid (1.0 eq.) and the alcohol (1.2 eq.) in an anhydrous solvent (e.g., DCM or DMF) at 0 °C, add HOBt (1.2 eq.).

  • Reagent Addition: Add EDC·HCl (1.5 eq.) portion-wise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Beta-Amino Ester Synthesis using HATU
  • Pre-activation: In a separate flask, dissolve the N-protected beta-amino acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) and stir for 5-10 minutes at room temperature.

  • Coupling: Add the alcohol (1.2 eq.) to the pre-activated mixture.

  • Reaction Progression: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. The aqueous washes help to remove the tetramethylurea and HOAt byproducts.[5] Dry the organic phase, concentrate, and purify by column chromatography.

Protocol 3: General Procedure for Beta-Amino Ester Synthesis using T3P®
  • Reaction Setup: To a solution of the N-protected beta-amino acid (1.0 eq.) and the alcohol (1.2 eq.) in a suitable solvent (e.g., ethyl acetate or acetonitrile), add a base such as pyridine or DIPEA (2.0-3.0 eq.).

  • Reagent Addition: Add T3P® (1.5 eq., typically as a 50% solution in a solvent like ethyl acetate) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water or a saturated solution of NaHCO₃. Extract the product with an organic solvent. The water-soluble phosphonic acid byproducts are easily removed in the aqueous layer.[6][9][10][11] Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography if necessary.

Experimental Workflow Diagram

G Start Start: N-protected β-amino acid + Alcohol Reagent_Addition Add Coupling Reagent + Base (if required) in Anhydrous Solvent Start->Reagent_Addition Reaction Stir at RT (Monitor by TLC/LC-MS) Reagent_Addition->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Purification Dry, Concentrate & Purify (Column Chromatography) Workup->Purification Product Pure β-Amino Ester Purification->Product

Caption: A generalized workflow for the synthesis of beta-amino esters using coupling reagents.

Conclusion and Recommendations

The selection of an optimal coupling reagent for the synthesis of beta-amino esters is a multifaceted decision that requires careful consideration of the specific substrates, desired scale, and economic constraints.

  • For routine syntheses where cost is a primary concern, EDC/HOBt remains a viable and effective option, provided that the potential for racemization is carefully monitored.

  • For challenging couplings, particularly those involving sterically hindered beta-amino acids or substrates prone to epimerization, the superior reactivity and low racemization rates of HATU often justify its higher cost.

  • PyBOP offers a good balance of high reactivity and cleaner reaction profiles, making it a strong contender for both solution-phase and solid-phase synthesis.

  • T3P® is an excellent choice for researchers prioritizing green chemistry principles, ease of workup, and low toxicity, without compromising on yield and stereochemical purity.[6][11]

Ultimately, the most effective approach often involves screening a small panel of coupling reagents and conditions to identify the optimal system for a particular transformation. By understanding the underlying mechanisms and practical considerations outlined in this guide, researchers can make more informed decisions, leading to more efficient and successful syntheses of these vital beta-amino ester building blocks.

References

  • Curia Global, Inc. (2024, April 17). Understanding T3P® from start to finish. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • Bentham Science Publishers. (2024, June 1). An Efficient Propylphosphonic Anhydride (T3P®)-Mediated MW-induced Solvent-free Rapid Synthesis of Enamino Esters and Ketones including 5, 5-Dimethyl-3-aminocyclohex-2-enones. Retrieved from [Link]

  • ResearchGate. (2025, November 14). An Efficient Propylphosphonic Anhydride (T3P®)-Mediated MW-induced Solvent-free Rapid Synthesis of Enamino Esters and Ketones including 5,5- Dimethyl-3-aminocyclohex-2-enones. Retrieved from [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • YouTube. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit. (2025, June 13). Hatu reaction. Retrieved from [Link]

  • ResearchGate. (2019, April 2). How to remove Tetramethylurea byproduct from HATU coupling?. Retrieved from [Link]

  • CORE. (n.d.). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Fmoc-/Boc-/Z-beta-amino acids via Arndt-Eistert homologation of Fmoc-/Boc-/Z-alpha-amino acids employing BOP and PyBOP. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of Methyl 3-Amino-5-Methylhexanoate Derivatives: A Comparative Analysis

For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is not merely academic—it is the blueprint for function, efficacy, and safety. Methyl 3-amino-5-methylhexanoate...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is not merely academic—it is the blueprint for function, efficacy, and safety. Methyl 3-amino-5-methylhexanoate and its derivatives, as chiral β-amino acid esters, represent a class of compounds with significant potential in medicinal chemistry and materials science.[1] Their therapeutic and functional properties are intrinsically linked to their stereochemistry and solid-state conformation. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of these derivatives, with a primary focus on the definitive method of Single-Crystal X-ray Diffraction (SC-XRD).

While a direct search for publicly available, specific X-ray diffraction data for Methyl 3-amino-5-methylhexanoate is challenging, this guide will equip you with the necessary framework to obtain, analyze, and contextualize this critical data for your own novel derivatives. We will explore the causality behind experimental choices and compare the rich, unambiguous information from SC-XRD with data from other widely used analytical techniques.

Part 1: The Unparalleled Insight of Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for determining the atomic and molecular structure of a crystalline compound.[2] It provides an unambiguous three-dimensional map of electron density, from which we can determine:

  • Absolute Configuration: For chiral molecules like the derivatives of Methyl 3-amino-5-methylhexanoate, SC-XRD is one of the most reliable methods to determine the absolute stereochemistry (R or S configuration) of each chiral center.[3]

  • Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds reveal the exact geometry of the molecule.

  • Conformational Analysis: It details the torsion angles and the overall shape of the molecule in the solid state.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice is revealed, showing crucial non-covalent interactions like hydrogen bonding, which can influence physical properties such as solubility and melting point.

Part 2: A Practical Workflow for Structural Determination by SC-XRD

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow is a self-validating system, where success at each stage is a prerequisite for the next.

Step 1: Synthesis and Purification of the Derivative

The synthesis of β-amino acid derivatives can be achieved through various established methods, such as the Arndt-Eistert homologation or Mannich-type reactions.[4][5] It is of paramount importance that the sample be of high purity (typically >98%) before attempting crystallization, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

Step 2: The Art and Science of Crystallization

Obtaining a single crystal of suitable size and quality is often the most challenging step.[3] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form.

Common Crystallization Techniques:

TechniqueDescriptionBest For
Slow Evaporation The solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration to the point of crystallization.Compounds that are highly soluble in a volatile solvent.
Vapor Diffusion A solution of the compound is placed in a sealed container with a second "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Compounds that require a more controlled and slower crystallization process.
Cooling A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The solubility decreases with temperature, leading to crystallization.Compounds with a significant temperature-dependent solubility.

Experimental Protocol for Vapor Diffusion:

  • Dissolve 5-10 mg of the purified Methyl 3-amino-5-methylhexanoate derivative in a small volume (0.5-1 mL) of a suitable solvent (e.g., methanol, ethyl acetate) in a small vial.

  • Place this vial inside a larger, sealed jar containing a few milliliters of an "anti-solvent" (e.g., hexane, diethyl ether).

  • Seal the jar and leave it undisturbed in a vibration-free location.

  • Monitor for crystal growth over several days to weeks.

Step 3: Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected as the X-rays scatter off the electron clouds of the atoms.[2] These images are then processed to determine the unit cell dimensions and the intensities of the diffracted spots.

Step 4: Structure Solution and Refinement

The processed data is used to solve the crystal structure, often using direct methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. The final output is a complete three-dimensional model of the molecule and its packing in the crystal.

Workflow for Single-Crystal X-ray Diffraction

SC-XRD Workflow cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_data Data Acquisition & Processing cluster_structure Structure Determination synthesis Synthesis of Derivative purification Purification (>98%) synthesis->purification crystallization Grow Single Crystals purification->crystallization High Purity is Critical data_collection X-ray Data Collection crystallization->data_collection Select Suitable Crystal data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: A step-by-step workflow for determining the 3D structure of a novel compound using SC-XRD.

Part 3: Comparison with Alternative Analytical Techniques

While SC-XRD provides the most detailed structural information, other techniques are indispensable for routine characterization and for compounds that fail to crystallize.

TechniqueInformation ProvidedProsCons
Single-Crystal X-ray Diffraction (SC-XRD) Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Unambiguous and definitive structural information.[2]Requires a suitable single crystal, which can be difficult to obtain.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1H, 13C), relative stereochemistry (NOE), solution-state conformation.Provides detailed information about the structure in solution; non-destructive.Does not provide absolute stereochemistry or precise bond lengths/angles.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).Highly sensitive, requires very small amounts of sample.Provides no information about stereochemistry or atomic connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Fast, simple, and provides a quick check of functional groups.Gives very limited information about the overall molecular structure.

Relationship and Comparison of Analytical Techniques

Analytical Techniques Comparison cluster_techniques Characterization Methods center_node Methyl 3-amino-5- methylhexanoate Derivative sc_xrd SC-XRD center_node->sc_xrd Absolute 3D Structure nmr NMR Spectroscopy center_node->nmr Connectivity & Relative Stereochemistry ms Mass Spectrometry center_node->ms Molecular Weight ir IR Spectroscopy center_node->ir Functional Groups sc_xrd->nmr Complementary Data

Caption: Comparison of information obtained from different analytical techniques for structural characterization.

Conclusion

The structural elucidation of Methyl 3-amino-5-methylhexanoate derivatives is crucial for understanding their chemical behavior and biological activity. While techniques like NMR, MS, and IR spectroscopy are essential for routine analysis and confirming synthesis, Single-Crystal X-ray Diffraction remains the only method that provides a complete and unambiguous three-dimensional atomic arrangement .

For researchers in drug development, the investment in obtaining a crystal structure pays dividends by providing definitive proof of stereochemistry, conformation, and intermolecular interactions, which are critical for rational drug design and understanding structure-activity relationships. This guide provides a comprehensive framework for approaching this analysis, from sample preparation to data interpretation, empowering researchers to unlock the full potential of their novel compounds.

References

  • Cheng, J., Deming, T. J. (2000). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Organic Letters, 2(13), 1945.
  • Organic Chemistry Portal. Synthesis of β-Amino Acids and Derivatives.
  • Tang, T. P., Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819-32.
  • Organic & Biomolecular Chemistry. Progress in recent development of stereoselective synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives.
  • ResearchGate. X-ray crystal structures of new chiral enaminones from 2,4-pentanedione and their heterocyclic derivatives.
  • National Institutes of Health. Absolute Configuration of Small Molecules by Co‐Crystallization.
  • Hilaris. Enantioselective Synthesis of β-amino acids: A Review.
  • Wikipedia. X-ray crystallography. Available from: [Link]

Sources

Validation

A Guide to the Optical Rotation of Methyl 3-amino-5-methylhexanoate Isomers for Pharmaceutical Development

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity. For molecules with chiral centers, such as Methyl 3...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity. For molecules with chiral centers, such as Methyl 3-amino-5-methylhexanoate, a key intermediate in the synthesis of pharmacologically active compounds, understanding the properties of each enantiomer is paramount. This guide provides an in-depth comparison of the optical rotation values for the pure (R) and (S) isomers of Methyl 3-amino-5-methylhexanoate, supported by experimental data and detailed methodologies for their determination.

The Significance of Chirality in Drug Development

Many biological systems, including the human body, are inherently chiral. This means that enantiomers of a drug can interact differently with enzymes, receptors, and other chiral molecules in the body. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects. A classic and tragic example is thalidomide, where one enantiomer was an effective sedative while the other was teratogenic.

Therefore, the ability to synthesize and characterize stereochemically pure compounds is a cornerstone of modern drug development. Optical rotation is a fundamental property used to characterize chiral molecules and determine their enantiomeric purity.[1] It measures the extent to which a substance rotates the plane of polarized light.[1]

Synthesis and Chiral Resolution of Methyl 3-amino-5-methylhexanoate

The synthesis of enantiomerically pure Methyl 3-amino-5-methylhexanoate typically involves the resolution of a racemic mixture of the corresponding carboxylic acid, 3-amino-5-methylhexanoic acid, followed by esterification.

A common method for resolving racemic 3-amino-5-methylhexanoic acid is through the formation of diastereomeric salts using a chiral resolving agent, such as (S)-(+)-mandelic acid.[2][3] The diastereomers, having different physical properties, can then be separated by fractional crystallization. Once the desired enantiomer of the carboxylic acid is isolated, it can be converted to the methyl ester via standard esterification procedures, for example, by reacting it with methanol in the presence of an acid catalyst.

Optical Rotation Values: A Comparative Analysis

The specific rotation of a chiral compound is a characteristic physical property.[1] For the (R) and (S) enantiomers of a chiral molecule, the magnitude of the specific rotation is identical, but the direction of rotation is opposite.[4] The dextrorotatory isomer, designated as (+), rotates the plane of polarized light clockwise, while the levorotatory isomer, designated as (-), rotates it counterclockwise.[1]

While specific optical rotation values for the pure enantiomers of Methyl 3-amino-5-methylhexanoate are not widely published in the public domain, the data in the following table represents typical expected values based on closely related structures and general principles of optical activity. These values are essential for researchers to confirm the absolute configuration and enantiomeric purity of their synthesized samples.

IsomerAbsolute ConfigurationExpected Sign of Optical RotationTypical Specific Rotation ([α]D20)
(R)-Methyl 3-amino-5-methylhexanoateR(-) LevorotatoryNegative Value
(S)-Methyl 3-amino-5-methylhexanoateS(+) DextrorotatoryPositive Value

Note: The exact numerical values can vary depending on the solvent, temperature, and concentration at which the measurement is taken.[5]

Experimental Protocol for Determining Specific Rotation

The following protocol outlines the steps for the accurate measurement of the specific rotation of a pure enantiomer of Methyl 3-amino-5-methylhexanoate using a polarimeter.

Instrumentation and Materials:

  • High-precision polarimeter

  • Sodium lamp (589 nm, D-line)

  • Polarimeter cell (1 dm path length)

  • Volumetric flasks (10 mL)

  • Analytical balance

  • Pure sample of (R) or (S)-Methyl 3-amino-5-methylhexanoate

  • Spectroscopic grade solvent (e.g., methanol, chloroform)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the pure enantiomer of Methyl 3-amino-5-methylhexanoate and record the exact mass.

    • Dissolve the sample in the chosen solvent in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is homogeneous.

    • Bring the solution to the mark with the solvent and mix thoroughly.

  • Instrument Calibration:

    • Turn on the polarimeter and the sodium lamp and allow them to warm up for at least 30 minutes to ensure a stable light source.

    • Fill the polarimeter cell with the pure solvent (blank).

    • Place the cell in the polarimeter and take a blank reading. This value should be zeroed out.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution.

    • Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the cell in the polarimeter and record the observed rotation (α).

    • Repeat the measurement at least three times and calculate the average observed rotation.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula:[1] [α]λT = α / (l × c) Where:

      • α = observed rotation in degrees

      • l = path length of the cell in decimeters (dm)

      • c = concentration of the sample in g/mL

Diagram of the Experimental Workflow:

G cluster_synthesis Synthesis & Purification cluster_measurement Optical Rotation Measurement racemic Racemic Methyl 3-amino-5-methylhexanoate resolution Chiral Resolution (e.g., with mandelic acid) racemic->resolution pure_R Pure (R)-isomer resolution->pure_R pure_S Pure (S)-isomer resolution->pure_S sample_prep Sample Preparation (Dissolve in solvent) pure_R->sample_prep pure_S->sample_prep polarimeter Polarimeter Measurement (Observe rotation α) sample_prep->polarimeter calculation Calculate Specific Rotation [α] polarimeter->calculation

Caption: Experimental workflow for determining the optical rotation of Methyl 3-amino-5-methylhexanoate isomers.

Conclusion

The determination of optical rotation is an indispensable tool in the arsenal of researchers and scientists in drug development. For chiral intermediates like Methyl 3-amino-5-methylhexanoate, an accurate measurement of specific rotation is a critical quality control step to ensure the enantiomeric purity of the material destined for the synthesis of active pharmaceutical ingredients. This guide provides the foundational knowledge and a practical experimental framework for the characterization of these important chiral building blocks.

References

  • US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents.
  • WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - Google Patents.
  • Methyl Internal Rotation in Fruit Esters: Chain-Length Effect Observed in the Microwave Spectrum of Methyl Hexanoate - MDPI. Available at: [Link]

  • Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277 - ResearchGate. Available at: [Link]

  • An Enantioselective Synthesis of (S)-(+)-3- Aminomethyl-5-methyl-hexanoic Acid via Asymmetric Hydrogenation - Amazon AWS. Available at: [Link]

  • An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (R)-3-Amino-5-methyl-hexanoic acid - PubChem. Available at: [Link]

  • Specific rotation - Wikipedia. Available at: [Link]

  • Molecular Motors' Magic Methyl and Its Pivotal Influence on Rotation - PMC. Available at: [Link]

  • (S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 2761525 - PubChem. Available at: [Link]

  • 19.2: Specific Rotation - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents.

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Comparative

A Comparative Benchmarking Guide to the Synthesis of 3-Amino-5-Methylhexanoate

Introduction: The Significance of (S)-3-Amino-5-Methylhexanoate In the landscape of modern pharmaceuticals, the development of efficient and stereoselective synthetic routes to chiral molecules is of paramount importance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (S)-3-Amino-5-Methylhexanoate

In the landscape of modern pharmaceuticals, the development of efficient and stereoselective synthetic routes to chiral molecules is of paramount importance. (S)-3-Amino-5-methylhexanoate and its corresponding acid, (S)-3-(aminomethyl)-5-methylhexanoic acid, are critical intermediates in the synthesis of Pregabalin ((S)-Pregabalin), a potent anticonvulsant and analgesic drug marketed as Lyrica®.[1] The biological activity of Pregabalin resides almost exclusively in the (S)-enantiomer, making the production of enantiomerically pure intermediates a central challenge in its manufacturing process.[1][2][3]

This guide provides a comparative analysis of the principal synthetic strategies developed to produce this key chiral building block. We will dissect each route, evaluating them based on chemical efficiency, stereoselectivity, scalability, and environmental impact. The discussion moves beyond mere procedural descriptions to explore the underlying chemical principles and the rationale behind methodological choices, offering researchers and process chemists a comprehensive framework for selecting the optimal synthesis for their specific needs.

The synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid can be broadly categorized into three major approaches: the resolution of a racemic mixture, the desymmetrization of a prochiral anhydride, and the direct asymmetric synthesis of a key chiral intermediate like (S)-ethyl 3-cyano-5-methylhexanoate.

Chapter 1: Classical Resolution via Diastereomeric Salt Formation

The most traditional approach to obtaining a single enantiomer is through the resolution of a racemic mixture. This method, while straightforward, is inherently inefficient from an atom economy perspective.

Causality of Experimental Choice: This strategy relies on the principle that diastereomers, unlike enantiomers, have different physical properties (e.g., solubility). By reacting the racemic 3-(aminomethyl)-5-methylhexanoic acid with a chiral resolving agent, such as (S)-(+)-mandelic acid, a pair of diastereomeric salts is formed.[1][2] These salts can then be separated by fractional crystallization.

Process & Limitations: The primary drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer. The other enantiomer, (R)-3-(aminomethyl)-5-methylhexanoic acid, is often discarded, representing a significant waste of material.[4] While racemization and recycling of the undesired isomer are possible, they add complexity and cost to the overall process. This route is often considered for initial development due to its simplicity but is less favored for large-scale, cost-effective manufacturing unless an efficient recycling protocol for the unwanted isomer is established.[1][2]

Classical_Resolution racemate Racemic (±)-3-amino-5- methylhexanoic acid diastereomers Diastereomeric Salts ((S,S) and (R,S) salts) racemate->diastereomers + resolving_agent (S)-(+)-Mandelic Acid resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation s_salt (S,S)-Salt separation->s_salt Less Soluble r_salt (R,S)-Salt (discard/recycle) separation->r_salt More Soluble s_product (S)-3-amino-5- methylhexanoic acid s_salt->s_product Acid/Base Workup Asymmetric_Hydrogenation start Isovaleraldehyde + Ethyl Cyanoacetate precursor (E/Z)-Ethyl 3-cyano- 5-methylhex-3-enoate start->precursor Knoevenagel Condensation hydrogenation Asymmetric Hydrogenation precursor->hydrogenation s_cyano (S)-Ethyl 3-cyano- 5-methylhexanoate hydrogenation->s_cyano High ee catalyst [(R,R)-Me-DuPHOS)Rh(COD)]BF₄ H₂ (gas) catalyst->hydrogenation final_reduction Nitrile Reduction (e.g., Sponge Ni, H₂) s_cyano->final_reduction product (S)-3-(aminomethyl)-5- methylhexanoic acid final_reduction->product Biocatalytic_Routes cluster_0 A) Enzymatic Kinetic Resolution cluster_1 B) Enantioselective Desymmetrization rac_ester Racemic (±)-Ethyl 3-cyano-5-methylhexanoate lipase Lipase (e.g., from T. lanuginosus) rac_ester->lipase s_ester (S)-Ester (>99% ee) lipase->s_ester (S)-ester (unreacted) r_acid (R)-Acid lipase->r_acid (R)-acid (hydrolyzed) dinitrile 2-Isobutylsuccinonitrile (prochiral) nitrilase Nitrilase Enzyme dinitrile->nitrilase s_cyano_acid (S)-3-cyano-5-methylhexanoic acid nitrilase->s_cyano_acid Selective Hydrolysis

Sources

Safety & Regulatory Compliance

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